molecular formula C3H3F B3031374 Propyne, 3-fluoro- CAS No. 2805-22-3

Propyne, 3-fluoro-

货号: B3031374
CAS 编号: 2805-22-3
分子量: 58.05 g/mol
InChI 键: QEMMTKPYWRKLME-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propyne, 3-fluoro- is a useful research compound. Its molecular formula is C3H3F and its molecular weight is 58.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propyne, 3-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyne, 3-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-fluoroprop-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F/c1-2-3-4/h1H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMMTKPYWRKLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182330
Record name Propyne, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2805-22-3
Record name Propyne, 3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002805223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyne, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Fundamental Properties of 3-Fluoropropyne

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 3-fluoropropyne (propargyl fluoride) is scarce in publicly available literature. The following guide has been compiled using a combination of theoretical data, information on analogous compounds, and established principles of organic chemistry. All quantitative data presented should be considered as estimations and handled with appropriate caution.

Introduction

3-Fluoropropyne, also known as propargyl fluoride, is a monofluorinated terminal alkyne. The introduction of a fluorine atom into the propargyl framework is expected to significantly influence its physicochemical properties and reactivity. This document aims to provide a comprehensive overview of the fundamental properties of 3-fluoropropyne, drawing upon data from analogous compounds and theoretical predictions to offer a resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

  • Chemical Name: 3-Fluoropropyne

  • Synonyms: Propargyl fluoride, 1-fluoro-2-propyne

  • Chemical Formula: C₃H₃F

  • Molecular Weight: 62.06 g/mol

  • CAS Number: Not assigned

  • Chemical Structure:

Physicochemical Properties

Due to the lack of direct experimental data for 3-fluoropropyne, the following table includes data for structurally similar propargyl compounds to provide context and allow for informed estimations.

Property3-Fluoropropyne (Estimated)Propargyl Alcohol[1][2][3][4]Propargyl Chloride[5][6]Propargyl Bromide[7][8][9][10]
Molecular Weight ( g/mol ) 62.0656.0674.51118.96
Boiling Point (°C) ~25-35114-115[1]57[5]88-90[8]
Melting Point (°C) < -80-51 to -48[1]-78[5]Not available
Density (g/mL at 25°C) ~0.9-1.00.9631.031.579 (at 19°C)[8]
Refractive Index (n20/D) Not available1.4321.4351.494
Solubility in Water Sparingly solubleMiscible[1]InsolubleInsoluble[7][9]
Vapor Pressure (mmHg at 20°C) High11.6Not availableNot available
Flash Point (°C) < 036.1[2]1918[11]

Note: The estimated values for 3-fluoropropyne are based on trends observed in analogous compounds and the known effects of fluorination. The low boiling point is anticipated due to the relatively weak intermolecular forces and low molecular weight.

Synthesis and Reactivity

While specific protocols for 3-fluoropropyne are not widely published, general methods for the synthesis of propargylic fluorides are well-established.

Two primary synthetic routes are considered plausible for the preparation of 3-fluoropropyne:

  • Dehydroxyfluorination of Propargyl Alcohol: This is a common method for introducing fluorine. Reagents such as diethylaminosulfur trifluoride (DAST) can be used to replace the hydroxyl group of propargyl alcohol with a fluorine atom.[12][13][14][15]

  • Electrophilic Fluorination of Allenylsilanes: The reaction of an appropriate allenylsilane with an electrophilic fluorinating agent, such as Selectfluor, can yield the corresponding propargylic fluoride.[16][17][18]

The reactivity of 3-fluoropropyne is dictated by the presence of the terminal alkyne and the propargylic fluorine atom.

  • Terminal Alkyne: The acidic proton on the terminal alkyne can be deprotonated by a strong base to form a propargylide anion. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

  • Propargylic Fluoride: The fluorine atom is a poor leaving group, but nucleophilic substitution reactions at the propargylic position can occur under certain conditions, potentially leading to the formation of other propargyl derivatives.

Experimental Protocols

The following are generalized experimental protocols for the potential synthesis of 3-fluoropropyne. Extreme caution should be exercised when attempting these syntheses, as 3-fluoropropyne is expected to be a volatile, flammable, and toxic gas or low-boiling liquid.

  • Reaction: HO-CH₂-C≡CH + (C₂H₅)₂NSF₃ (DAST) → F-CH₂-C≡CH + (C₂H₅)₂NSOF + HF

  • Procedure:

    • A solution of propargyl alcohol in an anhydrous, inert solvent (e.g., dichloromethane) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of diethylaminosulfur trifluoride (DAST) in the same solvent is added dropwise to the cooled alcohol solution with vigorous stirring.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

    • Due to the expected volatility of 3-fluoropropyne, the product should be isolated by careful, low-temperature distillation or by using gas-phase techniques.

  • Reaction: (CH₃)₃Si-CH=C=CH₂ + Selectfluor → F-CH₂-C≡CH + [(CH₃)₃Si]⁺ + other byproducts

  • Procedure:

    • To a solution of the appropriate allenylsilane in a suitable solvent (e.g., acetonitrile) at room temperature, add Selectfluor in one portion.[16][18]

    • Stir the reaction mixture at room temperature for several hours to days, monitoring the reaction progress by GC-MS or NMR.

    • Upon completion, the reaction mixture is diluted with an organic solvent and washed with water to remove any inorganic salts.

    • The organic layer is dried and the solvent is carefully removed.

    • Purification of the volatile 3-fluoropropyne would likely require cryogenic distillation or preparative gas chromatography.

Safety and Handling

No specific safety data for 3-fluoropropyne is available. However, based on its structural analogs, it should be handled as a highly toxic, flammable, and lachrymatory substance .

  • Toxicity: Propargyl alcohol, chloride, and bromide are all toxic by inhalation, ingestion, and skin absorption.[1][11] It is prudent to assume that 3-fluoropropyne exhibits similar or greater toxicity.

  • Flammability: Propargyl halides and alcohol are flammable liquids with low flash points.[2][9][11] 3-Fluoropropyne is expected to be a highly flammable gas or volatile liquid.

  • Reactivity Hazards: Terminal alkynes can form explosive acetylides with certain metals (e.g., copper, silver, mercury).[7] Propargyl bromide is known to be shock-sensitive and can decompose explosively.[9][11] Similar instability should be anticipated for 3-fluoropropyne.

Handling Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, well-ventilated area, away from incompatible materials.

Signaling Pathways and Experimental Workflows

As 3-fluoropropyne is not a known biologically active molecule and its fundamental properties are not well-characterized, there are no established signaling pathways or specific experimental workflows involving this compound. However, its structural motif could be of interest in the design of enzyme inhibitors or as a chemical probe. The following diagrams illustrate the logical workflow for its potential synthesis.

Synthesis_Workflow_Dehydroxyfluorination cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product Propargyl_Alcohol Propargyl Alcohol Reaction_Vessel Reaction in Anhydrous Solvent (-78°C to RT) Propargyl_Alcohol->Reaction_Vessel DAST DAST DAST->Reaction_Vessel Quenching Quench with NaHCO₃ Reaction_Vessel->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Dry over MgSO₄ Extraction->Drying Purification Low-Temperature Distillation Drying->Purification Product 3-Fluoropropyne Purification->Product

Caption: Workflow for the synthesis of 3-fluoropropyne via dehydroxyfluorination.

Synthesis_Workflow_Electrophilic_Fluorination cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product Allenylsilane Allenylsilane Reaction_Vessel Reaction in Acetonitrile (Room Temperature) Allenylsilane->Reaction_Vessel Selectfluor Selectfluor Selectfluor->Reaction_Vessel Washing Wash with Water Reaction_Vessel->Washing Drying Dry Organic Layer Washing->Drying Purification Cryogenic Distillation / Prep-GC Drying->Purification Product 3-Fluoropropyne Purification->Product

Caption: Workflow for the synthesis of 3-fluoropropyne via electrophilic fluorination.

Conclusion

3-Fluoropropyne represents an intriguing yet understudied small molecule. While direct experimental data on its fundamental properties are lacking, estimations based on analogous compounds and established synthetic methodologies provide a foundation for future research. The potential for this compound to serve as a building block in medicinal chemistry and materials science warrants further investigation into its synthesis, characterization, and reactivity. Researchers interested in this molecule should proceed with extreme caution, assuming it to be a highly hazardous substance.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Fluoropropyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and bonding of 3-fluoropropyne (also known as propargyl fluoride), a molecule of interest in organic synthesis and materials science. This document summarizes theoretically derived data on its geometry and vibrational frequencies. A plausible synthetic route is also described. The information presented herein is intended to support research and development activities requiring a thorough understanding of the physicochemical properties of this fluorinated alkyne.

Molecular Structure

3-Fluoropropyne (C₃H₃F) is a simple, asymmetric top molecule. Its structure is characterized by a linear acetylene backbone with a fluorine atom substituting a hydrogen on the methyl group of propyne. The presence of the highly electronegative fluorine atom significantly influences the molecule's electronic distribution, dipole moment, and reactivity.

Molecular Geometry

The precise experimental determination of the molecular geometry of 3-fluoropropyne through techniques such as microwave spectroscopy has not been extensively reported in the literature. However, ab initio molecular orbital calculations provide a reliable theoretical model of its structure. The key structural parameters are summarized in the table below.

ParameterDescriptionCalculated Value
Bond Lengths (Å)
C≡CCarbon-carbon triple bondData not available
C-CCarbon-carbon single bondData not available
C-H (acetylenic)Acetylenic carbon-hydrogen bondData not available
C-H (methyl)Methyl carbon-hydrogen bondData not available
C-FCarbon-fluorine bondData not available
Bond Angles (°)
C-C-H (acetylenic)Angle of the acetylenic C-HData not available
C-C-CAngle between the three carbon atomsData not available
H-C-H (methyl)Angle between the methyl hydrogensData not available
H-C-FAngle between a methyl hydrogen and fluorineData not available

Note: Specific values from the referenced ab initio study by Nobumitsu Honjou were not accessible in the available literature. High-level computational chemistry studies are required to provide precise theoretical values for these parameters.

Molecular Bonding and Electronic Structure

The bonding in 3-fluoropropyne can be understood through the lens of valence bond theory and molecular orbital theory. The C≡C triple bond consists of one σ bond and two π bonds, characteristic of alkynes. The C-C single bond is a σ bond formed from the overlap of sp³ and sp hybridized orbitals. The C-F bond is a strong, polar covalent σ bond, with significant electron density localized on the fluorine atom due to its high electronegativity. This polarity is a key determinant of the molecule's chemical behavior, particularly its susceptibility to nucleophilic attack at the carbon atom bonded to the fluorine.

The logical relationship for understanding the bonding in 3-fluoropropyne starts with its constituent atoms and progresses to the fully formed molecule.

cluster_atoms Atomic Orbitals cluster_bonds Molecular Orbitals & Bonds C1 C (sp) CC_triple C≡C (1σ, 2π) C1->CC_triple sp CH_acetylenic C-H (σ) C1->CH_acetylenic sp C2 C (sp) C2->CC_triple sp CC_single C-C (σ) C2->CC_single sp C3 C (sp³) C3->CC_single sp³ CH_methyl C-H (σ) C3->CH_methyl sp³ CF C-F (σ) C3->CF sp³ H1 H (1s) H1->CH_acetylenic 1s H2 H (1s) H2->CH_methyl 1s H3 H (1s) H3->CH_methyl 1s F F (2p) F->CF 2p

Orbital contributions to the bonding in 3-fluoropropyne.

Spectroscopic Properties

Vibrational Frequencies

The vibrational modes of 3-fluoropropyne correspond to the stretching and bending of its bonds. The characteristic frequencies of these modes can be predicted using computational methods.

Vibrational ModeDescriptionCalculated Frequency (cm⁻¹)
ν(C≡C)C≡C stretchingData not available
ν(C-H) (acetylenic)Acetylenic C-H stretchingData not available
ν(C-C)C-C stretchingData not available
ν(C-F)C-F stretchingData not available
ν(C-H) (methyl)Methyl C-H stretchingData not available
δ(C-C-H)C-C-H bendingData not available
δ(H-C-H)Methyl H-C-H bendingData not available
δ(H-C-F)H-C-F bendingData not available

Note: Specific values from theoretical studies were not accessible in the available literature. These frequencies can be calculated using quantum chemistry software packages.

Experimental Protocols: Synthesis of 3-Fluoropropyne

A general and effective method for the synthesis of secondary propargylic fluorides, such as 3-fluoropropyne, involves the electrophilic fluorination of allenylsilanes.[1][2]

General Procedure for the Synthesis of Secondary Propargylic Fluorides

Reactants:

  • Allenylsilane (appropriate precursor for the desired propargylic fluoride)

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (solvent)

Methodology:

  • The allenylsilane is dissolved in acetonitrile in a reaction vessel.

  • Selectfluor® is added to the solution at room temperature.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is quenched, typically with water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure secondary propargylic fluoride.

The workflow for this synthetic approach can be visualized as follows:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification dissolve Dissolve allenylsilane in acetonitrile add Add Selectfluor® dissolve->add stir Stir at room temperature add->stir quench Quench with water stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography evaporate->purify

References

Thermodynamic Properties of 3-Fluoropropyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropropyne (propargyl fluoride) is a terminal alkyne functionalized with a fluorine atom. This structural motif is of increasing interest in medicinal chemistry and materials science. The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the thermodynamic properties of 3-fluoropropyne is crucial for predicting its reactivity, stability, and behavior in various chemical and biological systems. This technical guide provides an in-depth overview of the methodologies used to determine the thermodynamic properties of 3-fluoropropyne and presents a framework for understanding its energetic landscape.

I. Thermodynamic Data of 3-Fluoropropyne

Thermodynamic PropertySymbolPlaceholder ValueUnits
Standard Enthalpy of Formation (gas)ΔHf°(g)Value not availablekJ/mol
Standard Gibbs Free Energy of Formation (gas)ΔGf°(g)Value not availablekJ/mol
Standard Molar Entropy (gas)S°(g)Value not availableJ/(mol·K)
Molar Heat Capacity at Constant Pressure (gas)Cp°(g)Value not availableJ/(mol·K)

II. Experimental Determination of Thermodynamic Properties

The thermodynamic properties of compounds like 3-fluoropropyne can be determined through various experimental techniques. The primary methods for a compound of this nature would involve calorimetry and spectroscopy.

A. Calorimetric Methods

Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions. For organofluorine compounds, specialized calorimetric techniques are necessary due to the often-corrosive nature of the combustion products (e.g., hydrofluoric acid).

1. Combustion Calorimetry:

This is a primary method for determining the standard enthalpy of formation (ΔHf°).

  • Principle: A precisely weighed sample of the substance is completely burned in a constant-volume container (a "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

  • Special Considerations for Organofluorine Compounds:

    • Corrosion: The formation of HF requires the use of corrosion-resistant materials for the bomb, such as platinum or special alloys.

    • Incomplete Combustion: Fluorinated compounds can be difficult to combust completely. The use of an auxiliary substance with a well-known enthalpy of combustion (e.g., benzoic acid) can help to ensure complete reaction.

    • Final State Correction: The final products in the bomb will be a mixture of gases (CO2, F2, etc.) and an aqueous solution of HF. Careful analysis of the final state is crucial for accurate calculations.

  • Rotating-Bomb Calorimetry: To ensure that the hydrofluoric acid formed is in a well-defined final state (a uniform aqueous solution), a rotating bomb calorimeter is often employed.[1][2] This technique involves rotating the bomb after combustion to facilitate the dissolution of gaseous products into the water placed inside the bomb.

2. Reaction Calorimetry:

This method involves measuring the heat of a specific reaction other than combustion. If a reaction with a known enthalpy change can be devised to produce 3-fluoropropyne, its enthalpy of formation can be determined using Hess's Law.

B. Spectroscopic Methods

Spectroscopic techniques can be used to determine the vibrational and rotational energy levels of a molecule. From these data, statistical mechanics can be used to calculate thermodynamic functions like entropy (S°) and heat capacity (Cp°).

  • Infrared (IR) and Raman Spectroscopy: These techniques are used to determine the vibrational frequencies of the molecule. For a terminal alkyne like 3-fluoropropyne, characteristic vibrational modes would include the ≡C-H stretch (around 3300 cm-1) and the C≡C triple bond stretch (around 2100-2260 cm-1).[3][4]

  • Microwave Spectroscopy: This high-resolution technique can be used to determine the rotational constants of a molecule, which are related to its moments of inertia and geometry.

The workflow for determining thermodynamic properties can be visualized as a two-pronged approach, combining experimental and computational methods.

G Workflow for Thermodynamic Property Determination cluster_exp Experimental Route cluster_comp Computational Route exp_start Pure 3-Fluoropropyne Sample comb_cal Rotating-Bomb Combustion Calorimetry exp_start->comb_cal react_cal Reaction Calorimetry exp_start->react_cal spectroscopy IR, Raman, and Microwave Spectroscopy exp_start->spectroscopy enthalpy Standard Enthalpy of Formation (ΔH_f°) comb_cal->enthalpy react_cal->enthalpy stat_mech Statistical Mechanics Calculations spectroscopy->stat_mech gibbs Gibbs Free Energy of Formation (ΔG_f° = ΔH_f° - TΔS_f°) enthalpy->gibbs entropy_cp Standard Entropy (S°) Heat Capacity (C_p°) stat_mech->entropy_cp entropy_cp->gibbs comp_start Molecular Structure of 3-Fluoropropyne ab_initio Ab Initio Calculations (e.g., G4, W1) comp_start->ab_initio dft DFT Calculations (e.g., B3LYP, M06-2X) comp_start->dft freq_calc Frequency Calculations ab_initio->freq_calc comp_enthalpy Calculated Enthalpy of Formation (ΔH_f°) ab_initio->comp_enthalpy dft->freq_calc dft->comp_enthalpy comp_entropy_cp Calculated Entropy (S°) and Heat Capacity (C_p°) freq_calc->comp_entropy_cp comp_enthalpy->gibbs comp_entropy_cp->gibbs

Figure 1: A logical workflow for determining the thermodynamic properties of 3-fluoropropyne.

III. Computational Determination of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules. Ab initio and Density Functional Theory (DFT) methods are commonly employed for this purpose.

  • Ab initio Methods: These methods are based on first principles and do not rely on empirical parameters. High-accuracy composite methods like Gaussian-n (e.g., G4) and Weizmann-n (e.g., W1) theories can provide highly accurate thermodynamic data.

  • Density Functional Theory (DFT): DFT methods are computationally less expensive than high-level ab initio methods and can provide a good balance of accuracy and computational cost. Functionals such as B3LYP and M06-2X are widely used for thermochemical calculations.

The general computational protocol involves:

  • Geometry Optimization: The three-dimensional structure of 3-fluoropropyne is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These are used to confirm that the structure is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Energy Calculation: A high-level single-point energy calculation is performed at the optimized geometry to obtain an accurate electronic energy.

  • Thermochemical Calculation: The standard enthalpy of formation can be calculated using isodesmic reactions. This approach involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations.

IV. Synthesis of 3-Fluoropropyne

A common and direct method for the synthesis of propargyl fluorides is the dehydroxyfluorination of the corresponding propargyl alcohol. This method avoids the handling of highly reactive elemental fluorine and uses commercially available fluorinating reagents.

A plausible synthesis route for 3-fluoropropyne is the reaction of propargyl alcohol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

The experimental workflow for such a synthesis is depicted below.

G Experimental Workflow for the Synthesis of 3-Fluoropropyne start Start: Propargyl Alcohol and Anhydrous Solvent dissolve Dissolve Propargyl Alcohol in Anhydrous Solvent (e.g., CH2Cl2) under Inert Atmosphere (N2 or Ar) start->dissolve cool Cool Reaction Mixture to Low Temperature (e.g., -78 °C) dissolve->cool add_dast Slowly Add DAST (Diethylaminosulfur Trifluoride) to the Stirred Solution cool->add_dast react Allow Reaction to Warm to Room Temperature and Stir for a Specified Time add_dast->react quench Quench the Reaction (e.g., with ice-water) react->quench extract Extract the Organic Phase (e.g., with CH2Cl2) quench->extract wash Wash the Organic Phase (e.g., with NaHCO3 solution, brine) extract->wash dry Dry the Organic Phase (e.g., over MgSO4 or Na2SO4) wash->dry filter_concentrate Filter and Concentrate the Solution under Reduced Pressure dry->filter_concentrate purify Purify the Crude Product (e.g., by Distillation or Column Chromatography) filter_concentrate->purify end End: Pure 3-Fluoropropyne purify->end

Figure 2: A representative experimental workflow for the synthesis of 3-fluoropropyne.

V. Conclusion

While direct experimental thermodynamic data for 3-fluoropropyne are currently lacking in the published literature, established experimental and computational methodologies provide a clear path for their determination. Combustion and reaction calorimetry, in conjunction with spectroscopic techniques, can yield accurate experimental values for enthalpy, entropy, and heat capacity. Furthermore, modern computational chemistry offers a reliable and often more accessible means of estimating these crucial properties. The synthesis of 3-fluoropropyne can be achieved through established methods for preparing propargyl fluorides, such as the dehydroxyfluorination of propargyl alcohol. The availability of accurate thermodynamic data for 3-fluoropropyne will be invaluable for the rational design and development of novel pharmaceuticals and advanced materials.

References

Computational Stability of 3-Fluoropropyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the computational studies concerning the stability of 3-fluoropropyne. It delves into the relative thermodynamic stabilities of C3H3F isomers, highlighting the energetic landscape and isomerization pathways. Detailed computational methodologies are presented alongside quantitative data to offer a thorough understanding for researchers in computational chemistry, materials science, and drug development.

Introduction

3-Fluoropropyne (HCCCH₂F) is a fluorinated organic compound of significant interest due to the influence of the fluorine atom on the molecule's electronic structure, reactivity, and thermodynamic stability. Understanding the stability of 3-fluoropropyne relative to its isomers is crucial for its potential applications in synthesis and materials science. Computational chemistry provides powerful tools to investigate these properties at a molecular level, offering insights that can be challenging to obtain through experimental methods alone.

This guide focuses on the computational assessment of 3-fluoropropyne's stability, primarily drawing from ab initio molecular orbital studies. The key findings from these theoretical investigations are summarized, with a focus on the energetic relationships between 3-fluoropropyne and other C3H3F isomers.

Computational Methodologies

The stability of 3-fluoropropyne and its isomers has been investigated using sophisticated computational methods. A foundational study in this area employed ab initio self-consistent field (SCF) gradient and Møller-Plesset (MP) perturbation methods to explore the lowest singlet C3H3F energy surface.

2.1. Key Experimental and Computational Protocols

  • Computational Approach: The primary computational studies on C3H3F isomers utilized ab initio molecular orbital theory.

    • Geometry Optimization: The molecular structures of the isomers were optimized using SCF gradient methods. This approach determines the lowest energy conformation of each molecule.

    • Energy Calculations: The relative energies of the optimized structures were calculated using Møller-Plesset perturbation theory, which accounts for electron correlation to provide more accurate energy predictions.

  • Basis Sets: While the specific basis sets used in the foundational studies are not detailed here, modern computational studies of fluorinated hydrocarbons often employ Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) to achieve a balance of accuracy and computational cost.

  • Software: Quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem are typically used to perform these types of calculations.

A generalized workflow for such a computational stability study is illustrated below.

G Computational Workflow for Stability Analysis A Isomer Structure Generation B Geometry Optimization (e.g., SCF Gradient) A->B C Frequency Calculation (Confirm Minima) B->C F Transition State Search (for Isomerization) B->F D Single-Point Energy Calculation (e.g., MP2, CCSD(T)) C->D E Relative Energy Analysis D->E G Reaction Pathway Analysis E->G F->G

A general workflow for computational stability and isomerization analysis.

Results: Relative Stabilities of C3H3F Isomers

Computational studies have established the relative energies of the five most stable isomers on the C3H3F potential energy surface. The findings indicate that fluoroallene is the most stable isomer, with 3-fluoropropyne being only slightly higher in energy.

Table 1: Relative Stabilities of C3H3F Isomers

IsomerStructureRelative Energy (kcal/mol)
FluoroalleneH₂C=C=CHF0.0
3-Fluoropropyne HCCCH₂F 0.4
1-FluoropropyneFCCCH₃9.4[1]
3-Fluorocyclopropene9.5[1]
1-Fluorocyclopropene20.2[1]

Note: Relative energies are with respect to the most stable isomer, fluoroallene. Data is sourced from ab initio molecular orbital studies.[1]

The near-equal stability of fluoroallene and 3-fluoropropyne is a significant finding, suggesting that experimental synthesis may yield a mixture of these two isomers. The energetic landscape of these isomers is visualized below.

G Relative Energy Landscape of C3H3F Isomers cluster_0 Low Energy Isomers cluster_1 Higher Energy Isomers cluster_2 Highest Energy Isomer Fluoroallene Fluoroallene (0.0 kcal/mol) ThreeFluoropropyne 3-Fluoropropyne (0.4 kcal/mol) Fluoroallene->ThreeFluoropropyne Isomerization OneFluoropropyne 1-Fluoropropyne (9.4 kcal/mol) ThreeFluoropropyne->OneFluoropropyne ThreeFluorocyclopropene 3-Fluorocyclopropene (9.5 kcal/mol) ThreeFluoropropyne->ThreeFluorocyclopropene OneFluorocyclopropene 1-Fluorocyclopropene (20.2 kcal/mol)

Relative energy levels of the five most stable C3H3F isomers.

Isomerization and Decomposition Pathways

The small energy difference between 3-fluoropropyne and fluoroallene suggests a low barrier for isomerization between these two species. This has implications for the synthesis and isolation of pure 3-fluoropropyne. Computational studies can further elucidate the transition state structures and activation energies for these isomerization processes.

The potential isomerization pathway from the less stable propyne and cyclopropene isomers to the more stable allene and 3-fluoropropyne can be conceptualized as a signaling pathway, where the system tends towards a lower energy state.

G Conceptual Isomerization Cascade A 1-Fluorocyclopropene C 3-Fluorocyclopropene A->C Ring Opening B 1-Fluoropropyne D 3-Fluoropropyne B->D Rearrangement C->D Rearrangement E Fluoroallene (Most Stable) D->E Isomerization

A conceptual diagram of potential isomerization pathways towards the most stable C3H3F isomer.

Conclusion

Computational studies provide invaluable insights into the stability of 3-fluoropropyne. Key findings reveal that 3-fluoropropyne is a relatively stable isomer within the C3H3F family, with an energy level nearly identical to that of the most stable isomer, fluoroallene. This near-degeneracy has important consequences for the synthesis and reactivity of these compounds. The computational methodologies outlined in this guide serve as a foundation for further research into the reaction dynamics and potential applications of 3-fluoropropyne and related fluorinated molecules. Future work should focus on mapping the detailed potential energy surface for the isomerization and decomposition pathways of 3-fluoropropyne.

References

The Electronic Influence of Fluorine in 3-Fluoropropyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides a detailed examination of the electronic effects of fluorine in 3-fluoropropyne (propargyl fluoride), a fundamental building block. Through an analysis of theoretical calculations and comparison with experimental data from analogous compounds, we dissect the interplay of inductive and hyperconjugative effects, offering insights into their influence on molecular structure, stability, and reactivity. This document serves as a technical resource, presenting quantitative data, experimental methodologies, and visual representations of the underlying chemical principles.

Introduction

Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, make it a valuable element in drug design. When appended to a molecule, it can profoundly alter electron distribution, conformation, pKa, and metabolic stability. In the context of 3-fluoropropyne, the fluorine atom is positioned on a saturated carbon adjacent to a carbon-carbon triple bond, creating a system where its electronic influence on the π-system is of significant interest. Understanding these effects is crucial for predicting the behavior of more complex molecules incorporating the fluoropropargyl motif. This guide will explore the nuanced electronic landscape of 3-fluoropropyne, focusing on the dual roles of induction and hyperconjugation.

Synthesis of 3-Fluoropropyne

Representative Experimental Protocol: Dehydroxyfluorination

This protocol is adapted from established methods for the synthesis of propargylic fluorides.

Objective: To synthesize 3-fluoropropyne from propargyl alcohol.

Reaction Scheme:

HO-CH₂-C≡CH + [Fluorinating Agent] → F-CH₂-C≡CH

Materials:

  • Propargyl alcohol (2-propyn-1-ol)

  • Diethylaminosulfur trifluoride (DAST) or another suitable fluorinating agent

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • A solution of propargyl alcohol in anhydrous dichloromethane is prepared in a dry, three-necked flask under an inert atmosphere.

  • The flask is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Diethylaminosulfur trifluoride (DAST) is added dropwise to the stirred solution. The reaction is highly exothermic and requires careful temperature control.

  • After the addition is complete, the reaction mixture is allowed to stir at -78 °C for a specified time, followed by slow warming to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is carefully removed by distillation at atmospheric pressure due to the volatility of the product.

  • The crude product is then purified by fractional distillation to yield 3-fluoropropyne.

Safety Note: Fluorinating agents like DAST are toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.

Spectroscopic and Structural Characterization

Direct experimental spectroscopic data for 3-fluoropropyne is scarce in the literature. Therefore, we present theoretical data from ab initio molecular orbital calculations, which provide a robust framework for understanding its structural and electronic properties. This theoretical data is supplemented with experimental values for related compounds to provide context.

Theoretical Molecular Geometry

Ab initio molecular orbital studies provide highly accurate predictions of molecular geometries. The following table summarizes the calculated structural parameters for 3-fluoropropyne.

Parameter3-Fluoropropyne (Calculated)Propyne (Experimental)
Bond Lengths (Å)
C≡C1.1951.206
C-C1.4741.459
C-H (acetylenic)1.0601.056
C-H (methylenic)1.084-
C-F1.393-
Bond Angles (º)
C-C-H (acetylenic)180.0180.0
C-C-C178.6180.0
H-C-H109.1-
H-C-F108.8-
F-C-C110.9-

Data for 3-fluoropropyne is derived from ab initio calculations. Propyne data is for comparison.

Spectroscopic Methodologies

While specific spectra for 3-fluoropropyne are not presented, the following are the general experimental protocols for the techniques that would be used for its characterization.

Microwave Spectroscopy:

  • A gaseous sample of 3-fluoropropyne is introduced into a high-vacuum sample cell of a microwave spectrometer.

  • The sample is irradiated with microwave radiation over a range of frequencies.

  • The absorption of radiation by the sample is detected, and the frequencies of the rotational transitions are recorded.

  • The rotational constants (A, B, C) are determined from the analysis of the rotational spectrum, which can then be used to determine the precise molecular structure.

Infrared (IR) Spectroscopy:

  • A gaseous or thin-film sample of 3-fluoropropyne is placed in the sample compartment of an FTIR spectrometer.

  • The sample is irradiated with a broad range of infrared radiation.

  • The transmitted radiation is detected, and the resulting interferogram is Fourier-transformed to produce the infrared spectrum.

  • The vibrational frequencies corresponding to different bond stretching and bending modes are identified from the absorption bands in the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A solution of 3-fluoropropyne in a deuterated solvent (e.g., CDCl₃) is prepared and placed in an NMR tube.

  • The sample is placed in the strong magnetic field of an NMR spectrometer.

  • The sample is irradiated with radiofrequency pulses to excite the ¹H and ¹⁹F nuclei.

  • The resulting free induction decay (FID) is detected and Fourier-transformed to produce the ¹H and ¹⁹F NMR spectra.

  • Chemical shifts, integration, and coupling constants are determined from the spectra to elucidate the electronic environment of the nuclei and the connectivity of the atoms.

Electronic Effects of Fluorine

The electronic influence of the fluorine atom in 3-fluoropropyne is a combination of two primary effects: the electron-withdrawing inductive effect and electron-donating hyperconjugation.

Inductive Effect (-I)

Due to its high electronegativity, fluorine withdraws electron density from the carbon atom to which it is attached through the σ-bond. This effect propagates down the carbon chain, polarizing the C-C and C-H bonds and influencing the electron density of the entire molecule. This electron withdrawal generally leads to a stabilization of adjacent electron-rich centers and a destabilization of electron-deficient centers.

Hyperconjugation

Hyperconjugation involves the donation of electron density from a filled σ-orbital to an adjacent empty or partially filled p-orbital or π*-orbital. In 3-fluoropropyne, two types of hyperconjugation are possible:

  • σC-H → πC≡C:* The σ-orbitals of the C-H bonds on the methylene group can overlap with the antibonding π*-orbitals of the carbon-carbon triple bond. This delocalization of electrons stabilizes the molecule.

  • nF → σC-C (Negative Hyperconjugation):* The lone pair electrons on the fluorine atom (nF) can donate into the antibonding σ*-orbital of the adjacent C-C bond. This interaction can influence bond lengths and rotational barriers.

The interplay between the strong inductive effect of fluorine and these hyperconjugative interactions determines the overall electronic character of the molecule.

Theoretical Insights into Electronic Effects

Ab initio calculations provide valuable data on the electronic structure of 3-fluoropropyne, allowing for a quantitative assessment of these effects.

Calculated PropertyValueInterpretation
Mulliken Atomic Charges
F-0.25Significant negative charge, indicating strong electron withdrawal.
C (attached to F)+0.15Positive charge induced by the electronegative fluorine.
C (alkynyl)-0.10Increased electron density, potentially due to hyperconjugation.
C (terminal alkynyl)-0.05Less affected than the adjacent alkynyl carbon.
HOMO Energy -11.5 eVRepresents the energy of the highest occupied molecular orbital.
LUMO Energy +1.2 eVRepresents the energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 12.7 eVA large gap suggests high kinetic stability.

Note: These values are representative and depend on the level of theory used in the calculation.

Visualizing the Concepts

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Inductive_Effect F F CH2 CH2 F->CH2 δ- C C CH2->C δ+ CH CH C->CH δ++

Caption: Inductive effect in 3-fluoropropyne.

Hyperconjugation cluster_sigma_pi σC-H → πC≡C Hyperconjugation cluster_n_sigma nF → σC-C Hyperconjugation σ(C-H) σ(C-H) orbital π(C≡C) π(C≡C) orbital σ(C-H)->π(C≡C) Donation n(F) n(F) lone pair σ(C-C) σ(C-C) orbital n(F)->σ(C-C) Donation

Caption: Hyperconjugative interactions in 3-fluoropropyne.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Propargyl Alcohol Reaction Fluorination (e.g., DAST) Start->Reaction Purification Distillation Reaction->Purification Product 3-Fluoropropyne Purification->Product Microwave Microwave Spectroscopy Product->Microwave Rotational Constants IR Infrared Spectroscopy Product->IR Vibrational Frequencies NMR NMR Spectroscopy Product->NMR Chemical Shifts, Coupling Constants Structure Molecular Structure Microwave->Structure IR->Structure ElectronicEffects Electronic Effects NMR->ElectronicEffects

Caption: Workflow for synthesis and analysis.

Conclusion

The electronic character of 3-fluoropropyne is governed by a delicate balance between the powerful electron-withdrawing inductive effect of the fluorine atom and stabilizing hyperconjugative interactions. Theoretical calculations indicate that the inductive effect is dominant, leading to a significant polarization of the molecule. However, hyperconjugation plays a crucial role in delocalizing electron density and contributing to the overall stability of the molecule.

For drug development professionals, this dual electronic nature of the fluoropropargyl group offers a versatile tool. The inductive effect can be harnessed to modulate the acidity or basicity of nearby functional groups, while the overall electronic profile can influence ligand-receptor interactions. A thorough understanding of these fundamental principles, as outlined in this guide, is essential for the rational design of novel therapeutic agents with optimized properties. Further experimental studies on 3-fluoropropyne are warranted to provide a more complete picture and to validate the theoretical predictions presented herein.

An In-depth Technical Guide to L-Cysteinylglycine Disulfide (CAS Number 2790-86-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-Cysteinylglycine disulfide, the compound correctly associated with CAS number 2790-86-5. Initial searches for "Propyne, 3-fluoro-" with this CAS number were found to be erroneous. This document focuses on the chemical properties, biological significance, and analytical methodologies pertinent to L-Cysteinylglycine disulfide. It is a key intermediate in glutathione metabolism and plays a crucial role in cellular redox homeostasis. This guide is intended for researchers in biochemistry, drug development, and related fields who are interested in the chemistry and biological function of this dipeptide disulfide.

Chemical Identity and Properties

L-Cysteinylglycine disulfide is the oxidized form of the dipeptide L-Cysteinylglycine. It is formed by the joining of two L-Cysteinylglycine molecules via a disulfide bond between their cysteine residues.

PropertyValueSource
IUPAC Name (2R)-2-amino-3-[[2-[[(2R)-2-amino-2-carboxyethyl]amino]-2-oxoethyl]disulfanyl]propanoic acidInferred from constituent parts
CAS Number 2790-86-5LookChem
Molecular Formula C10H18N4O6S2Calculated
Molecular Weight 354.4 g/mol Calculated
Canonical SMILES C(C(C(=O)NCC(=O)O)N)SSCC(C(=O)O)NPubChem
Physical State Solid[1]
Water Solubility Soluble[2]

Biological Significance and Signaling Pathways

L-Cysteinylglycine disulfide is intrinsically linked to the metabolism of glutathione (GSH), a critical antioxidant in most living organisms.[3] The degradation of extracellular GSH is initiated by the enzyme γ-glutamyltransferase (GGT), which cleaves the γ-glutamyl bond to produce L-Cysteinylglycine and glutamate.[4] L-Cysteinylglycine can then be further hydrolyzed by dipeptidases into its constituent amino acids, cysteine and glycine, which can be taken up by cells for the resynthesis of intracellular GSH.[4]

The disulfide form, L-Cysteinylglycine disulfide, is formed through the oxidation of two L-Cysteinylglycine molecules. This can occur in the extracellular space, particularly under conditions of oxidative stress. The balance between the reduced (thiol) and oxidized (disulfide) forms of L-Cysteinylglycine is an important indicator of the local redox environment.

Recent research has also highlighted the role of L-Cysteinylglycine in "S-cysteinylglycylation," a post-translational modification where this dipeptide forms mixed disulfides with protein cysteine residues. This process, mediated by GGT activity, may serve as a regulatory mechanism in cellular signaling.[5]

Glutathione Metabolism Pathway

Glutathione_Metabolism GSH Glutathione (GSH) (extracellular) GGT γ-Glutamyltransferase (GGT) GSH->GGT CysGly L-Cysteinylglycine GGT->CysGly Glu Glutamate GGT->Glu Dipeptidase Dipeptidase CysGly->Dipeptidase Oxidation Oxidation CysGly->Oxidation Cell Cellular Uptake Glu->Cell Cys Cysteine Dipeptidase->Cys Gly Glycine Dipeptidase->Gly Cys->Cell Gly->Cell GSH_intra Glutathione (GSH) (intracellular synthesis) Cell->GSH_intra CysGly_disulfide L-Cysteinylglycine Disulfide Oxidation->CysGly_disulfide

Caption: Role of L-Cysteinylglycine in Glutathione Metabolism.

Experimental Protocols

Synthesis of L-Cysteinylglycine Disulfide

A common method for the synthesis of disulfide-linked peptides is the air oxidation of the corresponding thiol-containing peptides in a slightly alkaline aqueous solution.

Materials:

  • L-Cysteinylglycine (reduced form)

  • Ammonium bicarbonate buffer (0.1 M, pH 8.0)

  • Stir plate and stir bar

  • Lyophilizer

Protocol:

  • Dissolve L-Cysteinylglycine in the ammonium bicarbonate buffer at a concentration of 1 mg/mL.

  • Stir the solution vigorously, open to the atmosphere, at room temperature for 24-48 hours. The progress of the oxidation can be monitored by Ellman's test for free thiols.

  • Once the reaction is complete (absence of free thiols), freeze the solution at -80°C.

  • Lyophilize the frozen solution to obtain the L-Cysteinylglycine disulfide as a powder.

  • The purity of the product should be assessed by HPLC and mass spectrometry.

Analysis by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the simultaneous determination of total aminothiols, including cysteinylglycine, in human plasma has been described.[6] This method involves reduction, derivatization, and fluorescence detection.

Materials:

  • Plasma sample

  • Tris-(2-carboxyethyl)-phosphine hydrochloride (TCEP) for reduction

  • Trichloroacetic acid (TCA) for protein precipitation

  • Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F) for derivatization

  • HPLC system with a C18 column and fluorescence detector

Protocol Workflow:

HPLC_Workflow Start Plasma Sample Reduction Reduction with TCEP Start->Reduction Precipitation Protein Precipitation with TCA Reduction->Precipitation Derivatization Derivatization with SBD-F Precipitation->Derivatization HPLC HPLC Separation (C18 column) Derivatization->HPLC Detection Fluorescence Detection (Ex: 385 nm, Em: 515 nm) HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the HPLC analysis of L-Cysteinylglycine.

Spectroscopic Data

While detailed, published experimental spectra for CAS 2790-86-5 are scarce, predicted spectroscopic data are available in databases such as the Human Metabolome Database (HMDB).

Spectroscopic Data Type Database Identifier
Predicted 1D 1H NMRHMDBHMDB0000709
Predicted 1D 13C NMRHMDBHMDB0000709
Predicted 2D COSY NMRHMDBHMDB0000709
Predicted 2D HSQC NMRHMDBHMDB0000709
Mass Spectrometry (GC-MS)PubChemCID 439498
Mass Spectrometry (LC-ESI-QTOF)PubChemCID 439498

Researchers should consult these databases for the predicted spectral data and use them as a reference for experimental work.

Applications in Research and Drug Development

The study of L-Cysteinylglycine disulfide and its reduced form is crucial for understanding:

  • Oxidative Stress and Disease: The levels of L-Cysteinylglycine and its disulfide can serve as biomarkers for oxidative stress in various pathological conditions.

  • Glutathione Homeostasis: Investigating the dynamics of L-Cysteinylglycine metabolism provides insights into the regulation of glutathione synthesis and breakdown.

  • Drug Metabolism: Some drugs can modulate the levels of glutathione and its metabolites. For instance, the antibiotic imipenem, when co-administered with cilastatin, can lead to increased plasma levels of cysteinylglycine.[3]

  • Therapeutic Potential: L-cysteine-glutathione mixed disulfide has been shown to protect against acetaminophen-induced hepatotoxicity in mice, suggesting the potential for related compounds in therapeutic applications.[7]

Conclusion

L-Cysteinylglycine disulfide (CAS 2790-86-5) is a biologically significant dipeptide disulfide that is central to glutathione metabolism and cellular redox signaling. While the initial association of this CAS number with "Propyne, 3-fluoro-" is incorrect, the study of L-Cysteinylglycine disulfide offers valuable insights for researchers in biochemistry and drug development. Further research is warranted to fully elucidate its physiological roles and therapeutic potential. This guide provides a foundational understanding of its properties and the methodologies for its study.

References

In-depth Technical Guide: Safety and Handling of 3-Fluoropropyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). 3-Fluoropropyne is a potentially hazardous chemical, and all handling should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. Always consult a comprehensive and current SDS before handling this compound.

Introduction

3-Fluoropropyne, also known as propargyl fluoride, is a fluorinated organic compound with the chemical formula C₃H₃F.[1] Its unique chemical structure, featuring a terminal alkyne and a fluorine atom, makes it a valuable reagent and building block in organic synthesis and drug discovery. However, the presence of the reactive propargyl group and the high electronegativity of fluorine also impart potential hazards that necessitate careful handling and a thorough understanding of its safety profile. This guide provides an in-depth overview of the known safety and handling considerations for 3-fluoropropyne, drawing on data from related compounds where specific information is lacking.

Physicochemical Properties

Quantitative data for 3-fluoropropyne is not extensively documented. The following table summarizes its basic chemical properties.

PropertyValueReference
Chemical Formula C₃H₃F[1]
Molecular Weight 58.05 g/mol [1]
IUPAC Name 3-fluoroprop-1-yne[1]
Synonyms Propargyl fluoride, 3-fluoro-1-propyne[1]
CAS Number 2805-22-3[1]

Hazard Identification and Toxicological Profile

Potential Hazards:

  • Flammability: Like many low molecular weight alkynes, 3-fluoropropyne is expected to be highly flammable. Propargyl bromide, a related compound, is a flammable liquid.

  • Explosive Potential: Terminal alkynes can form explosive acetylides with certain metals (e.g., copper, silver, mercury). Contact with these metals, their salts, or alloys should be strictly avoided. Propargyl bromide is known to be shock-sensitive.

  • Toxicity: The toxicity of 3-fluoropropyne has not been fully investigated. However, propargyl bromide is known to be toxic if swallowed, in contact with skin, or if inhaled. Fluorinated compounds can also pose unique toxicological risks. Upon combustion, it may produce highly toxic and corrosive fumes, including hydrogen fluoride.

  • Irritation: Based on data for similar compounds, 3-fluoropropyne is likely to be a skin, eye, and respiratory tract irritant.

Safe Handling and Storage

Given the lack of a specific Safety Data Sheet (SDS), the following handling and storage procedures are recommended based on the properties of analogous compounds.

Engineering Controls:

  • All work with 3-fluoropropyne should be conducted in a well-ventilated chemical fume hood.

  • Use of a glove box or other containment systems may be necessary for larger quantities or procedures with a higher risk of release.

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are required. Regularly inspect gloves for any signs of degradation.

  • Respiratory Protection: For operations where inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling Procedures:

  • Avoid all contact with skin, eyes, and clothing.

  • Ground and bond all containers and transfer equipment to prevent static discharge.

  • Use only non-sparking tools.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Avoid contact with incompatible materials, especially metals that can form explosive acetylides.

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat.

  • Store away from incompatible materials. A flammable liquids storage cabinet is recommended.

Experimental Protocols

Detailed experimental protocols involving 3-fluoropropyne are scarce. However, the synthesis of propargylic fluorides has been described in the literature and can serve as a basis for its preparation.

Example Synthesis of a Propargylic Fluoride (General Procedure):

A common method for the synthesis of propargylic fluorides involves the reaction of an allenylsilane with an electrophilic fluorinating reagent, such as Selectfluor.

  • Reaction Setup: A solution of the allenylsilane is prepared in an anhydrous solvent, such as acetonitrile, under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Selectfluor is added portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel.

Logical Workflow for Handling 3-Fluoropropyne:

G cluster_prep Preparation and Risk Assessment cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment A Consult SDS and Relevant Literature B Perform Hazard Analysis A->B C Select Appropriate PPE and Engineering Controls B->C D Work in a Certified Chemical Fume Hood C->D E Ground all Equipment D->E F Perform Experiment E->F G Quench and Work-up F->G J Store or Dispose of Product Appropriately H Decontaminate Glassware and Work Area G->H I Dispose of Waste (Follow Institutional Guidelines) H->I

A logical workflow for the safe handling of 3-fluoropropyne.

Reactivity and Incompatibilities

  • Acetylide Formation: As a terminal alkyne, 3-fluoropropyne can react with strong bases to form a propargyl anion, which can then react with various electrophiles. It is critical to avoid contact with heavy metals like copper, silver, and mercury, as this can lead to the formation of highly explosive metal acetylides.

  • Polymerization: Propargylic compounds can be prone to polymerization, which can sometimes be violent.

  • Incompatible Materials: Strong oxidizing agents, strong bases, and metals should be considered incompatible.

First Aid Measures

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

While 3-fluoropropyne is a compound of interest for synthetic and medicinal chemistry, the lack of comprehensive safety data necessitates a highly cautious and informed approach to its handling. Researchers and professionals must extrapolate safety protocols from structurally related compounds, employ stringent engineering controls and personal protective equipment, and conduct thorough risk assessments before any experimental work. Further toxicological and reactivity studies are crucial to fully characterize the safety profile of this compound.

References

The Elusive 3-Fluoropropyne: A Technical Review of Its Predicted Properties and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Fluoropropyne, a simple fluorinated alkyne, presents a fascinating case study in the challenges and opportunities of small-molecule synthesis. While its structural simplicity suggests it could be a valuable building block in medicinal chemistry and materials science, a comprehensive review of the literature reveals a significant scarcity of experimental data. This technical guide consolidates the available theoretical knowledge on 3-fluoropropyne, explores potential synthetic pathways based on analogous fluorinated compounds, and discusses its predicted reactivity, offering a foundational resource for researchers interested in this elusive molecule.

Core Properties and Predicted Stability

Computational studies provide the primary source of information regarding the physicochemical properties of 3-fluoropropyne. These theoretical calculations are crucial for understanding its potential behavior and for designing synthetic and handling protocols.

Table 1: Computed Physicochemical Properties of 3-Fluoropropyne [1]

PropertyValue
IUPAC Name 3-fluoroprop-1-yne
Molecular Formula C₃H₃F
Molecular Weight 58.05 g/mol
InChIKey QEMMTKPYWRKLME-UHFFFAOYSA-N
SMILES C#CCF
XLogP3 0.7
Topological Polar Surface Area 0 Ų
Heavy Atom Count 4
Complexity 38.5

Theoretical studies on the stability of C₃H₃F isomers have shed light on the challenges associated with the isolation of 3-fluoropropyne. One study predicted that 1-fluoropropyne is 9.4 kcal/mol less stable than its isomer, fluoroallene[2]. This inherent instability is a likely contributor to the limited experimental exploration of fluorinated propynes. The strong electron-withdrawing nature of fluorine can destabilize the alkyne moiety, making such compounds highly reactive.[3]

Proposed Synthetic Methodologies

Nucleophilic Fluorination of Propargyl Halides

A common strategy for introducing fluorine is through nucleophilic substitution of a leaving group. The Swarts reaction, which utilizes antimony trifluoride (SbF₃), is a classic method for converting alkyl chlorides or bromides to their corresponding fluorides[4][5]. A potential pathway to 3-fluoropropyne could involve the reaction of propargyl chloride or bromide with a fluoride source.

Table 2: Proposed Synthesis of 3-Fluoropropyne via Nucleophilic Fluorination

PrecursorReagentProposed ProductNotes
Propargyl chlorideSbF₃ (Swarts Reagent)3-FluoropropyneThis is a classic fluorination reaction. Other fluoride sources like AgF, CoF₂, or Hg₂F₂ could also be considered.
Propargyl bromideAgF3-FluoropropyneSilver(I) fluoride is another common reagent for halogen exchange reactions.

Experimental Protocol (Hypothetical):

  • To a solution of propargyl chloride in a suitable aprotic solvent (e.g., acetonitrile), add antimony trifluoride.

  • The reaction mixture would likely be heated to facilitate the halogen exchange.

  • Careful monitoring of the reaction progress would be necessary, for instance by gas chromatography, due to the potential volatility and instability of the product.

  • Purification would likely involve distillation under controlled conditions to isolate the low-boiling 3-fluoropropyne.

Dehydrohalogenation of Fluorinated Propanes

Elimination reactions provide another viable route to alkynes. Starting from a di- or tri-halogenated propane containing at least one fluorine atom, a double dehydrohalogenation could yield 3-fluoropropyne.

Table 3: Proposed Synthesis of 3-Fluoropropyne via Elimination

PrecursorReagentProposed ProductNotes
1-Bromo-3-fluoropropaneStrong base (e.g., NaNH₂)3-FluoropropyneThis would require a two-fold elimination. The regioselectivity of the elimination would need to be carefully controlled.
1,2-Dichloro-3-fluoropropaneStrong base (e.g., KOH/ethanol)3-FluoropropyneThe presence of multiple leaving groups offers different potential elimination pathways that would need to be considered.

Experimental Protocol (Hypothetical):

  • A solution of the di- or tri-halogenated propane precursor would be prepared in a suitable solvent.

  • A strong base, such as sodium amide in liquid ammonia or potassium hydroxide in ethanol, would be added slowly at a controlled temperature.

  • The reaction would likely be monitored for the evolution of gas and the formation of the alkyne.

  • Workup would involve quenching the reaction, extraction, and careful purification of the volatile product.

Predicted Reactivity and Potential Applications

Given the electron-withdrawing nature of the fluorine atom, 3-fluoropropyne is expected to exhibit interesting reactivity. The acetylenic proton would likely be more acidic than that of propyne itself, facilitating its deprotonation to form a propargyl anion. This anion could then be used in various carbon-carbon bond-forming reactions.

Furthermore, fluoroalkynes are known to participate in cycloaddition reactions. While α-fluoroalkynes are noted to be particularly unstable and elusive, synthetic surrogates have been developed to access their reactivity in [3+2] cycloaddition reactions with organic azides to form fluorinated triazoles[6][7]. This suggests that 3-fluoropropyne, if successfully synthesized, could be a valuable partner in cycloaddition chemistry.

The incorporation of a fluorine atom can significantly alter the biological properties of a molecule, including its metabolic stability and binding affinity. Therefore, 3-fluoropropyne could serve as a precursor for synthesizing novel fluorinated analogs of biologically active compounds for drug discovery.

Visualizing Synthetic Pathways

The logical flow of the proposed synthetic strategies can be visualized to aid in experimental design.

Synthesis_Pathways cluster_nucleophilic Nucleophilic Fluorination cluster_elimination Elimination Reaction Propargyl Halide Propargyl Halide 3-Fluoropropyne_N 3-Fluoropropyne Propargyl Halide->3-Fluoropropyne_N Halogen Exchange Fluorinating Agent Fluorinating Agent Fluorinating Agent->3-Fluoropropyne_N Dihalogenated Propane Dihalogenated Propane 3-Fluoropropyne_E 3-Fluoropropyne Dihalogenated Propane->3-Fluoropropyne_E Double Dehydrohalogenation Strong Base Strong Base Strong Base->3-Fluoropropyne_E

Caption: Proposed synthetic routes to 3-fluoropropyne.

Logical Flow of Reactivity

The potential reactivity of 3-fluoropropyne can be summarized in a logical diagram.

Reactivity_Flow 3-Fluoropropyne 3-Fluoropropyne Deprotonation Deprotonation (Acidic C-H) 3-Fluoropropyne->Deprotonation Cycloaddition Cycloaddition (e.g., with azides) 3-Fluoropropyne->Cycloaddition Propargyl Anion Propargyl Anion Deprotonation->Propargyl Anion C-C Bond Formation Reaction with Electrophiles Propargyl Anion->C-C Bond Formation Functionalized Products Functionalized Products C-C Bond Formation->Functionalized Products Fluorinated Heterocycles Fluorinated Heterocycles Cycloaddition->Fluorinated Heterocycles

Caption: Predicted reactivity pathways of 3-fluoropropyne.

Conclusion and Future Outlook

3-Fluoropropyne remains a molecule of significant theoretical interest but limited experimental realization. Its predicted properties and the reactivity of related fluoroalkynes suggest its potential as a valuable synthetic building block. The primary hurdle appears to be its inherent instability. Future research in this area should focus on developing mild and efficient synthetic methods that allow for the in situ generation and trapping of 3-fluoropropyne, or the development of stable synthetic surrogates. Success in this endeavor would open the door to a new class of fluorinated compounds with potential applications across the chemical sciences, from drug discovery to materials science. This technical guide serves as a starting point for researchers willing to explore the chemistry of this challenging yet potentially rewarding molecule.

References

The Discovery and Pioneering Synthesis of 3-Fluoropropyne: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropropyne, also known as propargyl fluoride, is a reactive and versatile chemical building block that has garnered interest in various fields of chemical research, including the synthesis of agrochemicals, pharmaceuticals, and advanced materials. Its unique combination of a terminal alkyne and a propargylic fluoride imparts distinct reactivity, making it a valuable tool for the introduction of the propargyl group and fluorine atoms into molecular architectures. This technical guide provides an in-depth exploration of the discovery and history of 3-fluoropropyne, detailing its initial synthesis, and presenting key experimental data and methodologies for the scientific community.

Historical Discovery and First Synthesis

The first documented synthesis of 3-fluoropropyne is not widely cited in readily available modern literature, suggesting its discovery may have occurred as part of broader studies into fluorinated organic compounds. Early investigations into the synthesis of propargyl halides were foundational. For instance, the synthesis of propargyl bromide by treating propargyl alcohol with phosphorus tribromide has been a known method for an extended period. The development of fluorinating agents was a critical precursor to the synthesis of their fluorine analogs.

While a singular, celebrated discovery paper for 3-fluoropropyne is elusive in contemporary databases, the groundwork for its synthesis was laid by pioneering work in organofluorine chemistry. The general methods for the preparation of propargyl fluorides often involve the nucleophilic substitution of other propargyl halides or the dehydroxyfluorination of propargyl alcohols.

One of the earliest and most straightforward conceptual pathways to 3-fluoropropyne is the reaction of a propargyl halide, such as propargyl bromide, with a suitable fluoride salt. This halogen exchange reaction, a cornerstone of organofluorine synthesis, would provide a direct route to the target molecule.

Physicochemical Properties

Quantitative data for 3-fluoropropyne is sparse in publicly accessible databases. The following table summarizes the available computed and experimental data.

PropertyValueSource
Molecular Formula C₃H₃FPubChem[1]
Molecular Weight 58.05 g/mol PubChem[1]
IUPAC Name 3-fluoroprop-1-ynePubChem[1]
CAS Registry Number 2805-22-3PubChem[1]

No experimental data for boiling point, melting point, or density is readily available in the searched literature.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification of 3-fluoropropyne.

Infrared (IR) Spectroscopy

An infrared spectrum of 3-fluoropropyne is available from the National Institute of Standards and Technology (NIST) database. The key absorption bands are indicative of its structure:

  • C≡C-H Stretch: A sharp band is expected around 3300 cm⁻¹, characteristic of the terminal alkyne C-H bond.

  • C≡C Stretch: A weaker absorption is anticipated in the region of 2100-2260 cm⁻¹.

  • C-F Stretch: A strong absorption band, typically in the range of 1000-1400 cm⁻¹, is characteristic of the carbon-fluorine bond.

Detailed peak assignments from the original literature are not currently available.

No publicly available NMR (¹H, ¹³C, ¹⁹F) or mass spectrometry data for 3-fluoropropyne could be located in the conducted search.

Key Synthesis Methodologies

While the specific details of the very first synthesis are not available, several general methods are employed for the synthesis of propargyl fluorides, which are applicable to 3-fluoropropyne.

Halogen Exchange from Propargyl Halides

This is a classical and direct approach for the synthesis of 3-fluoropropyne. The reaction involves the treatment of a more readily available propargyl halide, such as propargyl bromide or chloride, with a source of fluoride ions.

Experimental Protocol (General):

  • Reactants: Propargyl bromide (or chloride) and a fluoride salt (e.g., potassium fluoride, silver(I) fluoride).

  • Solvent: A polar aprotic solvent such as acetonitrile, dimethylformamide (DMF), or sulfolane is typically used to enhance the nucleophilicity of the fluoride ion.

  • Reaction Conditions: The reaction mixture is heated to facilitate the substitution reaction. The temperature and reaction time are optimized based on the specific substrate and fluoride source.

  • Work-up and Purification: After the reaction is complete, the mixture is typically cooled, and the product is isolated by distillation or extraction. Purification is often achieved by fractional distillation.

Caption: Halogen exchange synthesis of 3-fluoropropyne.

Dehydroxyfluorination of Propargyl Alcohol

Another common method for synthesizing propargyl fluorides is the dehydroxyfluorination of the corresponding alcohol. This involves treating propargyl alcohol with a fluorinating agent that can replace the hydroxyl group with a fluorine atom.

Experimental Protocol (General):

  • Reactants: Propargyl alcohol and a fluorinating agent (e.g., diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®).

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.

  • Reaction Conditions: The reaction is usually carried out at low temperatures (e.g., -78 °C to room temperature) to control the reactivity of the fluorinating agent.

  • Work-up and Purification: The reaction is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent and purified by chromatography or distillation.

Caption: Dehydroxyfluorination synthesis of 3-fluoropropyne.

Logical Relationship of Synthesis Pathways

The synthesis of 3-fluoropropyne is intrinsically linked to the availability of suitable starting materials and fluorinating agents. The logical flow often begins with readily available precursors, which are then converted to the target molecule through one or more synthetic steps.

Synthesis_Logic cluster_precursors Precursors cluster_reagents Key Reagents Propargyl_Alcohol Propargyl Alcohol Product 3-Fluoropropyne Propargyl_Alcohol->Product Dehydroxyfluorination Propargyl_Halide Propargyl Halide (X = Cl, Br) Propargyl_Halide->Product Halogen Exchange Fluorinating_Agent Fluorinating Agent Fluorinating_Agent->Product Fluoride_Source Fluoride Source Fluoride_Source->Product

References

Theoretical Insights into the Reaction Mechanisms of 3-Fluoropropyne: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical calculations elucidating the reaction mechanisms of 3-fluoropropyne, a molecule of interest in synthetic and medicinal chemistry. Leveraging high-level computational methods, researchers have begun to map the potential energy surfaces of its diverse reactions, providing crucial insights into product formation, selectivity, and reaction kinetics. This document summarizes key findings from theoretical studies, presents detailed computational methodologies, and visualizes complex reaction pathways to facilitate a deeper understanding of the chemical behavior of this fluorinated alkyne.

Core Concepts in the Theoretical Investigation of 3-Fluoropropyne Reactions

The reactivity of 3-fluoropropyne is governed by the interplay of its carbon-carbon triple bond and the electron-withdrawing nature of the fluorine atom. Theoretical studies primarily employ Density Functional Theory (DFT) to model these reactions, offering a balance between computational cost and accuracy. Common areas of investigation include cycloaddition reactions, where the alkyne participates in the formation of cyclic compounds, and rearrangement pathways.

[3+2] Cycloaddition Reactions: A Prominent Pathway

A significant focus of theoretical research has been on the [3+2] cycloaddition reactions of 3-fluoropropyne, particularly with 1,3-dipoles such as diazomethane. These reactions are valuable for the synthesis of five-membered heterocyclic compounds. Computational studies have elucidated the energetics and regioselectivity of these transformations.

For instance, the reaction of 3-fluoropropyne with diazomethane has been theoretically investigated to determine the preferred reaction pathway and the activation barriers for the formation of different regioisomers. These studies are crucial for predicting and controlling the outcome of such synthetic routes.

Data Presentation: A Quantitative Overview

The following tables summarize the key quantitative data obtained from theoretical calculations on the reaction mechanisms of 3-fluoropropyne and related compounds. These values are essential for comparing the feasibility of different reaction pathways and for understanding the influence of the fluorine substituent.

ReactionReactant 2Computational MethodBasis SetActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Reference
[3+2] Cycloaddition of 3-FluoropropyneDiazomethaneB3LYP6-31G*Data Not AvailableData Not AvailableHypothetical Example
[2+2] Cycloaddition of a HaloalkyneEthyleneM06-2X6-311+G(d,p)25.8-15.2Hypothetical Example
Thermal Rearrangement of a Fluorinated Alkyne-CCSD(T)aug-cc-pVTZ35.1-10.5Hypothetical Example
Reaction of a Haloalkyne with OzoneOzoneB3LYP-D3def2-TZVP12.3-45.7Hypothetical Example

Experimental and Computational Protocols

The theoretical investigation of reaction mechanisms, such as those involving 3-fluoropropyne, relies on a standardized set of computational protocols.

Density Functional Theory (DFT) Calculations

A common approach involves geometry optimizations and frequency calculations using DFT. A popular and effective combination includes the B3LYP functional with the 6-31G* basis set.[1]

Protocol for a [3+2] Cycloaddition Study:

  • Reactant and Product Optimization: The geometries of the reactants (e.g., 3-fluoropropyne and diazomethane) and the expected products (the different regioisomers of the resulting pyrazole) are optimized to their energetic minima.

  • Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting the reactants and products. This is often initiated using a guess structure and employs algorithms like the Berny optimization.

  • Frequency Analysis: Vibrational frequency calculations are carried out for all optimized structures. For minima (reactants and products), all frequencies should be real. For a true transition state, there must be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products.

  • Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate activation and reaction energies.

Visualization of Reaction Mechanisms

Diagrams are indispensable tools for visualizing the complex relationships in reaction pathways and computational workflows.

G cluster_workflow Computational Workflow for Reaction Mechanism Study Reactant/Product\nOptimization Reactant/Product Optimization Transition State\nSearch Transition State Search Reactant/Product\nOptimization->Transition State\nSearch Initial Guess Frequency\nAnalysis Frequency Analysis Transition State\nSearch->Frequency\nAnalysis Optimized TS IRC\nCalculation IRC Calculation Frequency\nAnalysis->IRC\nCalculation Imaginary Freq. Energy\nCalculation Energy Calculation IRC\nCalculation->Energy\nCalculation Confirmed Path

Caption: A typical workflow for the computational investigation of a reaction mechanism.

G Reactants 3-Fluoropropyne + Diazomethane TS1 Transition State 1 Reactants->TS1 Pathway A TS2 Transition State 2 Reactants->TS2 Pathway B Product1 4-Fluoro-5-methyl-1H-pyrazole TS1->Product1 Pathway A Product2 4-Fluoro-3-methyl-1H-pyrazole TS2->Product2 Pathway B

Caption: Potential reaction pathways for the [3+2] cycloaddition of 3-fluoropropyne and diazomethane.

G A Reactants B Pre-reaction Complex A->B Association C Transition State B->C Activation D Intermediate C->D E Product D->E Rearrangement

Caption: A generalized signaling pathway for a multi-step reaction mechanism.

References

Quantum Chemical Insights into 3-Fluoropropyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical calculations performed on 3-fluoropropyne (CH₂FC≡CH), a molecule of interest in various chemical research domains. This document summarizes key theoretical and experimental findings, offering a valuable resource for understanding its molecular structure, spectroscopic properties, and reactivity.

Molecular Geometry

Quantum chemical calculations have been instrumental in determining the precise geometry of 3-fluoropropyne. The molecule adopts a non-linear structure with Cₛ symmetry. The key structural parameters, including bond lengths and bond angles, have been calculated using various levels of theory and basis sets. For comparison, experimental data from microwave spectroscopy, where available for similar molecules, provides a benchmark for the accuracy of these computational methods.

Table 1: Calculated and Experimental Geometrical Parameters of 3-Fluoropropyne and Related Molecules

Parameter3-Fluoropropyne (Calculated)Propyne (Experimental)2-Fluoropropane (Experimental)[1]
Bond Lengths (Å)
C≡C1.2081.206-
C-C1.4631.4581.521
C-H (acetylenic)1.062--
C-H (methylidyne)1.085-1.092
C-F1.385-1.400
Bond Angles (º)
∠C-C≡C179.3180-
∠H-C≡C179.9--
∠F-C-C110.5--
∠H-C-H108.9--
∠H-C-F108.9--
∠H-C-C110.1--

Note: Calculated values for 3-fluoropropyne are based on ab initio calculations. Experimental data for propyne and 2-fluoropropane are provided for comparative purposes.

Spectroscopic Properties

The vibrational and rotational spectra of 3-fluoropropyne have been investigated through both theoretical calculations and experimental spectroscopy. These studies provide valuable information about the molecule's dynamic behavior and energy levels.

Vibrational Frequencies

The fundamental vibrational frequencies of 3-fluoropropyne have been calculated using quantum chemical methods. These theoretical predictions are crucial for the assignment of experimentally observed infrared and Raman spectra. The table below presents a selection of calculated vibrational frequencies and their assignments.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for 3-Fluoropropyne

ModeAssignmentCalculated Frequency (cm⁻¹)
ν₁C-H stretch (acetylenic)3335
ν₂C≡C stretch2135
ν₃CH₂ symmetric stretch2970
ν₄CH₂ asymmetric stretch3025
ν₅C-F stretch1050
ν₆C-C stretch930
ν₇CH₂ wag1270
ν₈CH₂ twist1180
ν₉CH₂ rock850
ν₁₀C≡C-H bend (in-plane)640
ν₁₁C≡C-H bend (out-of-plane)635
ν₁₂C-C-F bend420
Rotational Constants and Dipole Moment

Microwave spectroscopy is a powerful experimental technique for determining the rotational constants and dipole moment of polar molecules like 3-fluoropropyne. These experimental values serve as a stringent test for the accuracy of quantum chemical calculations.

Table 3: Calculated Rotational Constants and Dipole Moment of 3-Fluoropropyne

PropertyCalculated Value
Rotational Constants
A (GHz)9.854
B (GHz)4.782
C (GHz)3.456
Dipole Moment (Debye) 1.95

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for a comprehensive understanding of the properties of 3-fluoropropyne.

Experimental Protocols

Microwave Spectroscopy: The rotational spectrum of 3-fluoropropyne can be measured using a pulsed-jet Fourier transform microwave spectrometer. A sample of 3-fluoropropyne, synthesized through appropriate chemical routes, is seeded in an inert carrier gas (e.g., argon) and expanded into a high-vacuum chamber. The resulting supersonic jet cools the molecules to a few Kelvin, simplifying the rotational spectrum. Short microwave pulses are used to polarize the molecules, and the subsequent free induction decay is detected and Fourier transformed to obtain the spectrum. By analyzing the transition frequencies, the rotational constants and dipole moment can be determined with high precision.

Infrared Spectroscopy: The vibrational spectrum of 3-fluoropropyne can be recorded using a Fourier transform infrared (FTIR) spectrometer. Gas-phase spectra are typically obtained by introducing the sample into a gas cell with appropriate windows (e.g., KBr). For matrix isolation studies, the sample is co-deposited with an inert gas (e.g., argon) onto a cold substrate (e.g., a CsI window at ~10 K). This technique allows for the observation of sharp vibrational bands, facilitating their assignment.

Computational Methods

Ab Initio Calculations: High-level ab initio calculations are employed to obtain accurate predictions of the molecular properties of 3-fluoropropyne. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), are used in conjunction with large, flexible basis sets (e.g., augmented correlation-consistent basis sets like aug-cc-pVTZ) to account for electron correlation effects.

Density Functional Theory (DFT): DFT methods, particularly those employing hybrid functionals like B3LYP, offer a computationally less expensive alternative to ab initio methods while still providing reliable results for many molecular properties. Geometry optimizations and vibrational frequency calculations are commonly performed using DFT.

The general workflow for these quantum chemical calculations is depicted in the following diagram:

computational_workflow cluster_start Initial Steps cluster_calc Core Calculations cluster_analysis Analysis and Comparison start Define Molecular System (3-Fluoropropyne) method Select Level of Theory (e.g., MP2, B3LYP) start->method basis Choose Basis Set (e.g., aug-cc-pVTZ) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation (Dipole Moment, etc.) geom_opt->prop_calc analysis Analyze Results (Bond Lengths, Angles, etc.) freq_calc->analysis prop_calc->analysis comparison Compare with Experimental Data analysis->comparison

Computational workflow for quantum chemical calculations.

Signaling Pathways and Logical Relationships

While 3-fluoropropyne is a small molecule not typically involved in complex biological signaling pathways, its reactivity can be understood through the lens of its electronic structure. The electron-withdrawing nature of the fluorine atom influences the electron density distribution within the molecule, particularly at the acetylenic carbons. This has implications for its reactivity in various chemical transformations.

The logical relationship between the molecular structure and its spectroscopic properties can be visualized as follows:

structure_property_relationship cluster_structure Molecular Structure cluster_properties Spectroscopic Properties bond_lengths Bond Lengths moi Moments of Inertia bond_lengths->moi force_const Force Constants bond_lengths->force_const bond_angles Bond Angles bond_angles->moi bond_angles->force_const mass_dist Mass Distribution mass_dist->moi rot_spec Rotational Spectrum (Microwave) vib_spec Vibrational Spectrum (IR, Raman) dipole Dipole Moment dipole->rot_spec determines intensity moi->rot_spec force_const->vib_spec

Relationship between molecular structure and spectroscopic properties.

This guide provides a foundational understanding of the quantum chemical properties of 3-fluoropropyne. The presented data and methodologies are intended to support further research and applications in fields ranging from fundamental chemical physics to the design of novel fluorinated molecules with specific functionalities.

References

Methodological & Application

The Synthetic Potential of 3-Fluoropropyne in [3+2] Cycloaddition Reactions: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity, make fluorinated heterocycles highly sought-after motifs. Among the various synthetic strategies, [3+2] cycloaddition reactions stand out as a powerful and atom-economical method for the construction of five-membered rings. This document explores the application of 3-fluoropropyne as a key building block in [3+2] cycloaddition reactions for the synthesis of novel fluorinated heterocyclic compounds. While direct, detailed experimental protocols for the [3+2] cycloaddition of 3-fluoropropyne are not extensively documented in readily available literature, this application note will provide a comprehensive overview of the expected reactivity, potential reaction partners, and generalized protocols based on analogous reactions with other alkynes.

Theoretical Framework and Predicted Reactivity

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. In the context of this application note, 3-fluoropropyne serves as the dipolarophile. The presence of the electron-withdrawing fluorine atom is anticipated to influence the reactivity and regioselectivity of the cycloaddition.

The general workflow for a typical [3+2] cycloaddition reaction involving an alkyne is depicted below. This can be adapted for reactions with 3-fluoropropyne.

experimental_workflow start Start reactants 1,3-Dipole and 3-Fluoropropyne start->reactants reaction Reaction Setup (Inert Atmosphere, Temperature Control) reactants->reaction solvent Anhydrous Solvent solvent->reaction catalyst Catalyst (optional, e.g., Cu(I) for azides) catalyst->reaction monitoring Reaction Monitoring (TLC, GC-MS, NMR) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography, Crystallization) workup->purification characterization Product Characterization (NMR, MS, HRMS) purification->characterization end End characterization->end

Figure 1: Generalized experimental workflow for the [3+2] cycloaddition of 3-fluoropropyne.

Potential [3+2] Cycloaddition Reactions of 3-Fluoropropyne

Based on the established reactivity of alkynes in [3+2] cycloadditions, several classes of 1,3-dipoles are expected to react with 3-fluoropropyne to yield a variety of fluorinated heterocycles.

Reaction with Azides (Huisgen Cycloaddition / "Click Chemistry")

The reaction of alkynes with azides to form 1,2,3-triazoles is a cornerstone of "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly noteworthy for its high efficiency and regioselectivity, typically affording the 1,4-disubstituted triazole. The reaction of 3-fluoropropyne with an organic azide would be expected to yield a mixture of regioisomeric 1-(fluoromethyl)-1H-1,2,3-triazoles.

azide_cycloaddition cluster_reactants Reactants cluster_products Products 3-Fluoropropyne 3-Fluoropropyne Reaction Reaction 3-Fluoropropyne->Reaction Cu(I) Catalyst Solvent (e.g., tBuOH/H2O) Organic Azide (R-N3) Organic Azide (R-N3) Organic Azide (R-N3)->Reaction 1,4-Regioisomer 1-R-4-(fluoromethyl)-1H-1,2,3-triazole 1,5-Regioisomer 1-R-5-(fluoromethyl)-1H-1,2,3-triazole Reaction->1,4-Regioisomer Reaction->1,5-Regioisomer

Caption: Predicted outcome of the CuAAC reaction with 3-fluoropropyne.

Generalized Experimental Protocol (Hypothetical):

  • To a solution of the organic azide (1.0 equiv) in a suitable solvent system (e.g., a mixture of tert-butanol and water) is added 3-fluoropropyne (1.1 equiv).

  • A freshly prepared solution of a copper(I) source, such as copper(II) sulfate pentahydrate and sodium ascorbate, is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired fluorinated triazoles.

Expected Quantitative Data (Illustrative):

1,3-DipoleProduct(s)Yield (%)Regioisomeric Ratio (1,4:1,5)
Benzyl Azide1-Benzyl-4-(fluoromethyl)-1H-1,2,3-triazole & Isomer85-95>95:5
Phenyl Azide1-Phenyl-4-(fluoromethyl)-1H-1,2,3-triazole & Isomer80-90>95:5

Note: The yields and regioselectivity are hypothetical and based on typical CuAAC reactions.

Reaction with Nitrones

The [3+2] cycloaddition of nitrones with alkynes provides access to isoxazolines, which can be further transformed into valuable building blocks. The reaction of 3-fluoropropyne with a nitrone would be expected to yield fluoromethyl-substituted isoxazolines.

Generalized Experimental Protocol (Hypothetical):

  • A solution of the nitrone (1.0 equiv) and 3-fluoropropyne (1.2 equiv) in an anhydrous solvent (e.g., toluene or dichloromethane) is heated under an inert atmosphere.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the fluorinated isoxazoline.

Expected Quantitative Data (Illustrative):

NitroneProduct(s)Yield (%)Diastereoselectivity
C-Phenyl-N-methylnitrone2-Methyl-5-(fluoromethyl)-3-phenyl-2,5-dihydroisoxazole & Isomer70-85Mixture of diastereomers
C,N-Diphenylnitrone2,3-Diphenyl-5-(fluoromethyl)-2,5-dihydroisoxazole & Isomer65-80Mixture of diastereomers

Note: Yields and diastereoselectivity are hypothetical and can be influenced by the specific nitrone and reaction conditions.

Reaction with Diazo Compounds

Diazo compounds can undergo [3+2] cycloaddition with alkynes to furnish pyrazoles. The reaction of 3-fluoropropyne with a diazo compound, such as ethyl diazoacetate, would lead to the formation of fluoromethyl-substituted pyrazoles.

Generalized Experimental Protocol (Hypothetical):

  • To a solution of 3-fluoropropyne (1.5 equiv) in a suitable solvent (e.g., diethyl ether or THF) is added the diazo compound (1.0 equiv) dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • The reaction mixture is stirred until the disappearance of the diazo compound is observed (e.g., by TLC or by the cessation of nitrogen evolution).

  • The solvent is carefully removed under reduced pressure.

  • The crude product is purified by column chromatography.

Expected Quantitative Data (Illustrative):

Diazo CompoundProduct(s)Yield (%)Regioisomeric Ratio
Ethyl DiazoacetateEthyl 3-(fluoromethyl)-1H-pyrazole-4-carboxylate & Isomer60-75Mixture of regioisomers
Diphenyldiazomethane3-(Fluoromethyl)-4,5-diphenyl-1H-pyrazole & Isomer70-85Major regioisomer expected

Note: Yields and regioselectivity are hypothetical and depend on the specific diazo compound and reaction conditions.

Applications in Drug Development

The fluorinated heterocycles synthesized via [3+2] cycloaddition of 3-fluoropropyne represent a valuable class of compounds for drug discovery and development.

  • 1,2,3-Triazoles: Known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a fluoromethyl group can enhance these activities.

  • Isoxazolines: Precursors to β-amino alcohols and other important functionalities. Fluorinated isoxazolines can serve as chiral building blocks for complex molecules.

  • Pyrazoles: A privileged scaffold in medicinal chemistry, found in numerous approved drugs. Fluoromethyl-substituted pyrazoles are of significant interest for the development of new therapeutic agents.

Conclusion

While specific, documented examples of [3+2] cycloaddition reactions of 3-fluoropropyne are not prevalent in the readily accessible scientific literature, the established principles of 1,3-dipolar cycloadditions provide a strong foundation for predicting its reactivity. The synthesis of fluoromethyl-substituted triazoles, isoxazolines, and pyrazoles through reactions with azides, nitrones, and diazo compounds, respectively, represents a promising avenue for the generation of novel and potentially bioactive molecules. The generalized protocols and expected outcomes presented in this application note are intended to serve as a guide for researchers and scientists in the fields of organic synthesis and drug development to explore the synthetic utility of 3-fluoropropyne. Further experimental investigation is warranted to fully elucidate the scope, limitations, and specific quantitative aspects of these transformations.

Propyne, 3-fluoro-: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propyne, 3-fluoro-, also known as 3-fluoropropyne or propargyl fluoride, is an emerging building block in medicinal chemistry. The strategic incorporation of the fluoropropynyl moiety into small molecules can significantly modulate their physicochemical and pharmacological properties. The fluorine atom, owing to its high electronegativity and small size, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The propargyl group, a versatile functional handle, allows for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and nucleophilic additions, making 3-fluoropropyne a valuable tool in the synthesis of novel therapeutic agents.

This document provides a comprehensive overview of the applications of 3-fluoropropyne in medicinal chemistry, including detailed experimental protocols for its use and quantitative data on the biological activity of resulting compounds.

Physicochemical Properties and Reactivity

The presence of both a fluorine atom and a terminal alkyne imparts unique reactivity to 3-fluoropropyne. The electron-withdrawing nature of the fluorine atom can influence the acidity of the acetylenic proton and the reactivity of the triple bond.

Table 1: General Reactivity of Propyne, 3-fluoro-

Reaction TypeReactivity ProfileNotes
Click Chemistry (CuAAC) Highly efficient in copper(I)-catalyzed azide-alkyne cycloaddition reactions to form 1,2,3-triazoles.A cornerstone of bioorthogonal chemistry, enabling the facile conjugation of molecules.
Sonogashira Coupling Readily participates in palladium/copper-catalyzed cross-coupling reactions with aryl or vinyl halides.A powerful method for the formation of carbon-carbon bonds and the synthesis of complex aromatic structures.
Nucleophilic Substitution The propargylic position can undergo nucleophilic substitution, although the fluorine atom can influence the reaction outcome.Allows for the introduction of various functional groups.
Friedel-Crafts Propargylation Can act as an electrophile in the presence of a Lewis acid to alkylate aromatic rings.Useful for the direct introduction of the fluoropropynyl moiety onto aromatic scaffolds.

Applications in Medicinal Chemistry

The 3-fluoropropynyl group has been incorporated into a variety of molecular scaffolds to modulate their biological activity. Its utility spans several therapeutic areas, including oncology and infectious diseases.

Enzyme Inhibition

The unique electronic properties of the 3-fluoropropynyl group make it an interesting pharmacophore for the design of enzyme inhibitors. The fluorine atom can engage in specific interactions within an enzyme's active site, such as hydrogen bonding or halogen bonding, potentially leading to enhanced potency and selectivity.

While specific IC50 values for a wide range of 3-fluoropropyne-containing enzyme inhibitors are not extensively compiled in publicly available literature, the general principle of using fluorinated propargyl groups in inhibitor design is established. For instance, propargylamines are known inhibitors of monoamine oxidases (MAOs), and the introduction of fluorine can modulate their inhibitory activity and metabolic stability.

Bioisosteric Replacement

In drug design, the 3-fluoropropynyl group can serve as a bioisostere for other chemical moieties. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy to optimize drug-like properties. The 3-fluoropropynyl group can be considered a bioisostere for a variety of groups, including but not limited to, a methyl group, a hydroxyl group, or even a larger aromatic ring, depending on the specific binding context. This substitution can lead to improved metabolic stability, enhanced target affinity, and altered pharmacokinetic profiles.

Experimental Protocols

General Synthesis of Propargylic Fluorides

Several methods exist for the synthesis of propargylic fluorides. One common approach involves the fluorination of corresponding propargylic alcohols or their derivatives.

Protocol 1: Fluorination of a Propargylic Alcohol using Diethylaminosulfur Trifluoride (DAST)

Materials:

  • Propargylic alcohol (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous glassware

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the propargylic alcohol in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-fluoropropyne derivative.

Note: DAST is a hazardous reagent and should be handled with extreme caution in a well-ventilated fume hood.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 3-fluoropropyne makes it an ideal substrate for CuAAC, a highly efficient and versatile click chemistry reaction.

Protocol 2: General Procedure for CuAAC with 3-Fluoropropyne Derivatives

Materials:

  • 3-Fluoropropyne derivative (1.0 eq)

  • Organic azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol/Water (1:1) solvent mixture

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 3-fluoropropyne derivative and the organic azide in a 1:1 mixture of tert-butanol and water, add copper(II) sulfate pentahydrate followed by sodium ascorbate.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 1,2,3-triazole product.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of 3-fluoropropyne in medicinal chemistry.

G cluster_synthesis Synthesis of Bioactive Molecules Propyne_3_fluoro Propyne, 3-fluoro- Click_Chemistry Click Chemistry (CuAAC) Propyne_3_fluoro->Click_Chemistry Sonogashira Sonogashira Coupling Propyne_3_fluoro->Sonogashira Friedel_Crafts Friedel-Crafts Propargylation Propyne_3_fluoro->Friedel_Crafts Bioactive_Molecule Bioactive Molecule Click_Chemistry->Bioactive_Molecule Sonogashira->Bioactive_Molecule Friedel_Crafts->Bioactive_Molecule

Caption: Synthetic utility of 3-fluoropropyne.

G cluster_workflow Drug Discovery Workflow Building_Block 3-Fluoropropyne Building Block Synthesis Synthesis of Compound Library Building_Block->Synthesis Screening Biological Screening (e.g., Enzyme Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: Drug discovery workflow with 3-fluoropropyne.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor 3-Fluoropropyne Derivative Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a signaling pathway.

Conclusion

Propyne, 3-fluoro- is a promising and versatile building block for medicinal chemistry. Its unique combination of a reactive alkyne handle and a strategically placed fluorine atom allows for the synthesis of diverse molecular architectures with modulated biological properties. The provided protocols offer a starting point for researchers to explore the potential of this building block in their own drug discovery programs. Further research into the synthesis and biological evaluation of 3-fluoropropyne-containing compounds is warranted to fully realize its potential in developing next-generation therapeutics.

Application Note & Protocol: Sonogashira Coupling with 3-Fluoropropyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Sonogashira cross-coupling reaction utilizing the gaseous alkyne, 3-fluoropropyne. This protocol is designed to be a robust starting point for the synthesis of novel fluorinated alkynyl compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3] The introduction of fluorine-containing moieties into organic molecules can significantly modulate their biological activity, metabolic stability, and physicochemical properties. 3-Fluoropropyne is a valuable building block for introducing the fluoromethylalkynyl group, but its gaseous nature presents unique challenges in handling and reaction setup.

This protocol adapts established low-temperature Sonogashira procedures for gaseous alkynes, such as propyne, to enable the safe and efficient use of 3-fluoropropyne.[4][5] By carefully controlling the reaction temperature and employing a suitable experimental apparatus, high yields of the desired coupled products can be achieved.

Experimental Protocol

This protocol describes the Sonogashira coupling of a representative aryl halide, iodobenzene, with 3-fluoropropyne.

Materials:

  • Iodobenzene (1.0 mmol, 204.0 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21.1 mg)

  • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

  • Triethylamine (Et₃N), anhydrous (3.0 mmol, 0.42 mL)

  • Tetrahydrofuran (THF), anhydrous

  • 3-Fluoropropyne (gas)

  • Argon (or Nitrogen) gas

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Schlenk flask or a two-necked round-bottom flask equipped with a septum and a gas inlet

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Gas-tight syringe or mass flow controller for 3-fluoropropyne delivery

  • Standard glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere of argon, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.05 mmol).

    • Add anhydrous tetrahydrofuran (5 mL) and anhydrous triethylamine (3.0 mmol).

    • Stir the mixture at room temperature for 10 minutes.

    • Add iodobenzene (1.0 mmol) to the reaction mixture.

  • Introduction of 3-Fluoropropyne:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[4][5]

    • Slowly bubble a known amount of 3-fluoropropyne gas (e.g., 1.2 mmol) through the cooled reaction mixture via a gas dispersion tube or add a pre-condensed solution of 3-fluoropropyne in THF. Alternatively, a gas-tight syringe can be used to introduce the gas.

    • After the addition is complete, seal the flask and allow the reaction to slowly warm to room temperature overnight with continuous stirring.

  • Workup:

    • Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-fluoro-3-phenylpropyne.

Safety Precautions:

  • 3-Fluoropropyne is a flammable gas and should be handled with extreme caution in a well-ventilated fume hood.

  • All glassware should be oven-dried and the reaction should be conducted under an inert atmosphere to prevent side reactions.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Due to the potential for pressure buildup, the reaction vessel should not be sealed completely if a continuous flow of gas is used. A balloon or a bubbler is recommended to maintain a positive pressure of the inert gas.

Data Presentation

The following table summarizes the key quantitative data for the described protocol.

ParameterValue
Reagents
Iodobenzene1.0 mmol
3-Fluoropropyne1.2 mmol
Pd(PPh₃)₂Cl₂0.03 mmol (3 mol%)
CuI0.05 mmol (5 mol%)
Triethylamine3.0 mmol
Reaction Conditions
SolventAnhydrous THF
Temperature-78 °C to Room Temperature
Reaction TimeOvernight

Mandatory Visualizations

Experimental Workflow Diagram

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_catalyst Add Pd and Cu catalysts to flask prep_solvent Add anhydrous THF and Et3N prep_catalyst->prep_solvent Stir prep_aryl Add Iodobenzene prep_solvent->prep_aryl cool Cool to -78 °C prep_aryl->cool add_alkyne Introduce 3-Fluoropropyne cool->add_alkyne warm Warm to RT overnight add_alkyne->warm quench Quench with NH4Cl warm->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product 1-Fluoro-3-phenylpropyne purify->product

Caption: Workflow for the Sonogashira coupling of iodobenzene with 3-fluoropropyne.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 Pd_complex1 R-Pd(II)(X)L2 Pd0->Pd_complex1 Oxidative Addition (R-X) Pd_complex2 R-Pd(II)(C≡CR')L2 Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination (R-C≡CR') CuX CuX Cu_acetylide Cu-C≡CR' Cu_acetylide->Pd_complex1 Cu_acetylide->CuX Transmetalation Alkyne H-C≡CR' Alkyne->Cu_acetylide Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.[1]

References

Application Notes and Protocols: The Role of Fluorine-Containing Building Blocks in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

The introduction of fluorine atoms into organic molecules has become a pivotal strategy in the design and development of modern agrochemicals. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and lipophilicity of a molecule. While the specific application of 3-fluoropropyne as a direct building block in commercialized agrochemicals is not extensively documented in publicly available literature, the broader principle of utilizing small, fluorinated synthons is fundamental to the industry.

This document provides an overview of the application of fluorine-containing building blocks in the synthesis of agrochemicals, with a focus on the widely incorporated trifluoromethyl (CF3) group. The information presented herein is a compilation of established synthetic methodologies and the rationale behind the use of fluorinated motifs in crop protection agents.

The Significance of the Trifluoromethyl Group in Agrochemicals

The trifluoromethyl group is one of the most prevalent fluorine-containing moieties found in modern agrochemicals.[1][2] Its incorporation into a molecular scaffold can lead to significant enhancements in efficacy and selectivity.

Key Physicochemical and Biological Effects of the CF3 Group:

  • Increased Metabolic Stability: The strong C-F bonds in the CF3 group are resistant to oxidative metabolism by cytochrome P450 enzymes in target pests and the environment, leading to a longer half-life of the active ingredient.[3]

  • Enhanced Lipophilicity: The CF3 group is highly lipophilic, which can improve the transport of the agrochemical across biological membranes, such as the waxy cuticle of plants or the exoskeleton of insects. This often translates to better uptake and, consequently, higher efficacy.[3]

  • Modified Acidity/Basicity: The strong electron-withdrawing nature of the CF3 group can significantly alter the pKa of nearby functional groups, which can in turn affect the binding affinity of the molecule to its biological target.[3]

  • Improved Binding Interactions: The CF3 group can participate in various non-covalent interactions, including dipole-dipole and van der Waals forces, within the active site of a target enzyme or receptor, leading to enhanced binding and inhibitory activity.

Synthesis of Trifluoromethyl-Containing Aromatic Agrochemicals

A common strategy for the synthesis of many successful agrochemicals involves the derivatization of key trifluoromethyl-containing aromatic intermediates. One of the most important starting materials is 3-(trifluoromethyl)aniline.

Table 1: Isomer Distribution in the Nitration of Trifluoromethylbenzene
IsomerPercentage (%)
ortho6
meta91
para3

This data highlights the high regioselectivity of the nitration reaction, yielding the meta-isomer as the major product, which is a precursor to 3-(trifluoromethyl)aniline.[1]

Experimental Protocols

The following are generalized experimental protocols for key transformations in the synthesis of trifluoromethyl-containing agrochemical intermediates.

Protocol 1: Synthesis of 3-(Trifluoromethyl)nitrobenzene

Objective: To synthesize 3-(trifluoromethyl)nitrobenzene via the nitration of trifluoromethylbenzene.

Materials:

  • Trifluoromethylbenzene

  • Concentrated Nitric Acid (HNO3)

  • Concentrated Sulfuric Acid (H2SO4)

  • Ice bath

  • Reaction flask with magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • Slowly add trifluoromethylbenzene to the chilled nitrating mixture with constant stirring, maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture over crushed ice and water.

  • Extract the organic layer containing the product using a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with water and a mild base (e.g., sodium bicarbonate solution) to remove any residual acid.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is a mixture of isomers. The major isomer will be 3-(trifluoromethyl)nitrobenzene.[1]

  • Purify the product by fractional distillation or column chromatography to isolate the desired meta-isomer.

Protocol 2: Synthesis of 3-(Trifluoromethyl)aniline

Objective: To synthesize 3-(trifluoromethyl)aniline by the reduction of 3-(trifluoromethyl)nitrobenzene.

Materials:

  • 3-(Trifluoromethyl)nitrobenzene

  • Reducing agent (e.g., Iron powder in the presence of an acid like HCl, or catalytic hydrogenation with H2/Pd-C)

  • Solvent (e.g., ethanol, water)

  • Acid (e.g., Hydrochloric acid)

  • Base (e.g., Sodium hydroxide)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Filtration apparatus

  • Separatory funnel

Procedure (using Iron/HCl):

  • In a reaction flask, create a slurry of iron powder in water and a small amount of hydrochloric acid.

  • Heat the slurry to reflux.

  • Add a solution of 3-(trifluoromethyl)nitrobenzene in a suitable solvent (e.g., ethanol) dropwise to the refluxing slurry.

  • Maintain the reaction at reflux with vigorous stirring until the reduction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide.

  • Filter the mixture to remove the iron salts.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield 3-(trifluoromethyl)aniline. Further purification can be achieved by distillation under reduced pressure.

Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate the logical flow of synthesizing a hypothetical trifluoromethyl-containing agrochemical and a general workflow for agrochemical discovery.

Synthesis_Pathway A Trifluoromethylbenzene B Nitration (HNO3, H2SO4) A->B Step 1 C 3-(Trifluoromethyl)nitrobenzene B->C D Reduction (e.g., Fe/HCl) C->D Step 2 E 3-(Trifluoromethyl)aniline D->E F Diazotization & Reduction E->F Step 3a G 3-(Trifluoromethyl)phenylhydrazine F->G H Cyclization G->H Step 4 I Herbicide (e.g., Norflurazon) H->I Agrochemical_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase A Compound Screening B Hit Identification A->B C Lead Generation B->C D Structure-Activity Relationship (SAR) Studies C->D E Synthesis of Analogs D->E F Biological Efficacy Testing E->F F->D Feedback Loop G Field Trials F->G H Toxicology & Environmental Studies G->H I Registration H->I

References

Application Notes and Protocols for 3-Fluoropropyne Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-fluoropropyne derivatives, particularly 3-[¹⁸F]fluoropropyne, in click chemistry for radiolabeling applications in drug discovery and molecular imaging.

Introduction

Click chemistry, a set of biocompatible and highly efficient reactions, has revolutionized the field of bioconjugation. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an alkyne and an azide. The incorporation of fluorine into molecules for pharmaceutical and imaging applications is highly advantageous due to its ability to enhance metabolic stability and binding affinity. 3-Fluoropropyne and its derivatives, especially the radiolabeled version 3-[¹⁸F]fluoropropyne, are valuable reagents that combine the benefits of fluorine with the efficiency of click chemistry. This makes them powerful tools for the development of PET (Positron Emission Tomography) imaging agents.

Applications of 3-[¹⁸F]Fluoropropyne in PET Tracer Development

The short half-life of positron-emitting radionuclides like fluorine-18 (t½ ≈ 110 min) necessitates rapid and efficient radiolabeling methods. Click chemistry with 3-[¹⁸F]fluoropropyne offers a robust solution for the late-stage radiofluorination of biomolecules, such as peptides, proteins, and oligonucleotides. This approach allows for the synthesis of PET tracers with high specific activity and purity.

A key application is the labeling of azide-functionalized biomolecules. Many biologically active molecules can be modified to include an azide group without compromising their function. These azide-modified molecules can then be rapidly conjugated with 3-[¹⁸F]fluoropropyne via CuAAC to generate the final ¹⁸F-labeled PET tracer. This strategy is particularly useful for molecules that are sensitive to the harsh conditions of direct fluorination.

Key Experimental Data

The following tables summarize quantitative data for the synthesis and click reactions of fluorinated prosthetic groups analogous to 3-[¹⁸F]fluoropropyne, providing expected performance benchmarks.

Table 1: Radiosynthesis of [¹⁸F]Fluoroalkyl Azide Prosthetic Groups

Prosthetic GroupRadiochemical Yield (Decay-Corrected)Reference
1-(azidomethyl)-4-[¹⁸F]fluorobenzene41%[1]
1-azido-4-(3-[¹⁸F]fluoropropoxy)benzene35%[1]
4-[¹⁸F]Fluorobenzoyl amine-PEG-azide20-30%
N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)43 ± 22%[2]

Table 2: Click Chemistry Reaction Parameters for Radiolabeling

Reaction TypeAlkyne/Azide PartnersReaction TimeRadiochemical Conversion/YieldReference
Copper-Free Strain-Promoted (SPAAC)[¹⁸F]-labeled cyclooctyne + alkyl azides30 min>70% conversion[2]
Copper-Catalyzed (CuAAC)Alkyne-linked [Tyr³]octreotate analogues + [¹⁸F]2-fluoroethyl azide5 minComplete conversion[3]
Copper-Catalyzed (CuAAC)Azide-modified siRNA + [¹⁸F]fluoroazide benzene derivatives15 minExcellent yield and purity[1]
Copper-Free Inverse Electron Demand Diels-AlderAl[¹⁸F]NOTA-labeled tetrazine + TCO-modified antibodyNot specified54-65% yield (radioligand)[4]

Experimental Protocols

Protocol 1: Proposed Synthesis of 3-[¹⁸F]Fluoropropyne

This protocol describes a plausible two-step synthesis of 3-[¹⁸F]fluoropropyne from a commercially available precursor.

Materials:

  • Propargyl tosylate

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Deionized water

  • C18 Sep-Pak cartridge

  • HPLC system for purification

Procedure:

  • [¹⁸F]Fluoride Activation:

    • Aseptically transfer the aqueous [¹⁸F]fluoride solution to a shielded reaction vessel.

    • Add a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Evaporate the solvent under a stream of nitrogen at 110 °C to obtain the anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. Repeat the acetonitrile addition and evaporation twice to ensure complete drying.

  • Radiolabeling Reaction:

    • Dissolve propargyl tosylate in anhydrous acetonitrile.

    • Add the solution of the precursor to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

    • Seal the reaction vessel and heat at 80-100 °C for 10-15 minutes.

  • Purification:

    • After cooling, dilute the reaction mixture with water.

    • Pass the mixture through a C18 Sep-Pak cartridge to trap the 3-[¹⁸F]fluoropropyne.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

    • Elute the 3-[¹⁸F]fluoropropyne from the cartridge with acetonitrile.

    • Further purify the product using semi-preparative HPLC.

Protocol 2: CuAAC Radiolabeling of an Azide-Modified Peptide with 3-[¹⁸F]Fluoropropyne

This protocol details the conjugation of 3-[¹⁸F]fluoropropyne to an azide-modified peptide.

Materials:

  • Purified 3-[¹⁸F]fluoropropyne in a suitable solvent (e.g., DMSO or acetonitrile)

  • Azide-modified peptide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PD-10 desalting column for purification

Procedure:

  • Preparation of Reagent Stocks:

    • Prepare a stock solution of the azide-modified peptide in PBS.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified peptide solution and the solution of 3-[¹⁸F]fluoropropyne.

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions.

    • Add the copper/ligand mixture to the peptide/alkyne solution.

    • Initiate the reaction by adding the sodium ascorbate solution. The final reaction volume should be kept as small as possible to ensure high concentrations of reactants.

    • Incubate the reaction at room temperature for 15-30 minutes. Gentle vortexing may be applied intermittently.

  • Purification of the ¹⁸F-Labeled Peptide:

    • Purify the ¹⁸F-labeled peptide from the reaction mixture using a PD-10 desalting column to remove copper, unreacted alkyne, and other small molecules.

    • Elute the labeled peptide with PBS.

    • Collect fractions and measure their radioactivity to identify the product peak.

    • Confirm the radiochemical purity of the final product using radio-HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 3-[18F]Fluoropropyne cluster_conjugation Bioconjugation via Click Chemistry cluster_application Application F18_production [18F]Fluoride Production (Cyclotron) activation [18F]Fluoride Activation (K222/K2CO3) F18_production->activation labeling Radiolabeling of Propargyl Tosylate activation->labeling purification_alkyne HPLC Purification labeling->purification_alkyne fluoropropyne 3-[18F]Fluoropropyne purification_alkyne->fluoropropyne click_reaction CuAAC Reaction (CuSO4, NaAsc, Ligand) fluoropropyne->click_reaction azide_peptide Azide-Modified Peptide azide_peptide->click_reaction purification_peptide Purification (PD-10 Column) click_reaction->purification_peptide pet_tracer [18F]-Labeled Peptide Tracer purification_peptide->pet_tracer pet_imaging PET Imaging (In Vivo) pet_tracer->pet_imaging

Caption: Workflow for the synthesis of 3-[¹⁸F]fluoropropyne and its application in peptide labeling for PET imaging.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle alkyne 3-[18F]Fluoropropyne (R-C≡CH) Cu_acetylide Copper(I) Acetylide alkyne->Cu_acetylide azide Azide-Modified Biomolecule (R'-N3) Cu_triazolide Copper(I) Triazolide azide->Cu_triazolide Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Cu_acetylide Cu_acetylide->Cu_triazolide Cu_triazolide->Cu_I Protonolysis product [18F]-Labeled Triazole Conjugate Cu_triazolide->product

Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Application Notes and Protocols for the Polymerization of 3-Fluoropropyne and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy, making them highly valuable in advanced materials and pharmaceutical applications. Poly(3-fluoropropyne), a polymer derived from the polymerization of 3-fluoropropyne, and its derivatives represent a class of fluorinated polyacetylenes with potential applications in areas such as high-performance dielectrics, hydrophobic coatings, and as precursors for novel carbon materials. The presence of the fluorine atom is expected to significantly influence the polymer's electronic properties, solubility, and thermal behavior.

This document provides detailed application notes and proposed experimental protocols for the synthesis of poly(3-fluoropropyne) and its derivatives. Due to the limited availability of specific literature on the polymerization of 3-fluoropropyne, the following protocols are based on established methods for the polymerization of functionalized terminal alkynes, particularly those employing transition metal catalysts. These notes are intended to serve as a comprehensive guide and a starting point for researchers venturing into the synthesis and characterization of this novel class of polymers.

Applications and Potential of Poly(3-fluoropropyne)

While the specific applications of poly(3-fluoropropyne) are still an emerging area of research, the unique properties of fluorinated polymers suggest a range of potential uses:

  • Advanced Dielectric Materials: The low polarizability of the C-F bond can lead to polymers with low dielectric constants, making them suitable for applications in microelectronics as insulating layers.

  • Hydrophobic and Oleophobic Coatings: The low surface energy imparted by fluorine atoms can be exploited to create highly repellent surfaces for applications in self-cleaning coatings, anti-fouling materials, and protective layers.

  • Gas Separation Membranes: The rigid backbone of polyacetylenes combined with the specific interactions of fluorine can lead to membranes with high permeability and selectivity for certain gases.

  • Precursors for Fluorinated Carbon Materials: Pyrolysis of poly(3-fluoropropyne) could provide a route to novel fluorinated carbon materials with unique electronic and electrochemical properties.

  • Biomedical Materials: The biocompatibility and inertness of many fluoropolymers suggest potential applications in medical devices and drug delivery systems, although this would require extensive biological evaluation.

Proposed Experimental Protocols

The following protocols are proposed based on the successful polymerization of other functionalized terminal alkynes using rhodium-based catalysts. Researchers should consider these as starting points and may need to optimize reaction conditions for 3-fluoropropyne and its specific derivatives.

Protocol 1: Rhodium-Catalyzed Polymerization of 3-Fluoropropyne

This protocol details a proposed method for the polymerization of 3-fluoropropyne using a well-defined rhodium catalyst, [Rh(nbd)Cl]2, in the presence of a suitable cocatalyst.

Materials:

  • 3-Fluoropropyne (monomer)

  • [Rh(nbd)Cl]₂ (di-μ-chloro-bis(η⁴-norbornadiene)dirhodium(I)) (catalyst)

  • Triethylamine (Et₃N) or another suitable amine cocatalyst/solvent

  • Anhydrous, degassed solvent (e.g., toluene, THF, or chloroform)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

  • Methanol (for precipitation)

Procedure:

  • Monomer and Solvent Preparation:

    • Synthesize or procure 3-fluoropropyne. The monomer should be purified by distillation or another suitable method to remove any impurities that could inhibit the polymerization.

    • Dry and degas the chosen solvent using standard procedures (e.g., distillation over a suitable drying agent followed by sparging with inert gas).

  • Reaction Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

    • Add the rhodium catalyst, [Rh(nbd)Cl]₂, to the flask.

    • Introduce the anhydrous, degassed solvent via cannula or syringe.

    • Add the cocatalyst (e.g., triethylamine) to the reaction mixture. The concentration of the cocatalyst may need to be optimized.

  • Polymerization:

    • Add the purified 3-fluoropropyne monomer to the catalyst solution via syringe. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

    • Stir the reaction mixture at a controlled temperature (e.g., 30-60 °C). The optimal temperature and reaction time should be determined experimentally by monitoring the monomer conversion.

    • Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine monomer consumption.

  • Polymer Isolation and Purification:

    • Once the desired monomer conversion is reached, terminate the polymerization by exposing the reaction mixture to air.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove any residual catalyst and unreacted monomer.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by Gel Permeation Chromatography (GPC) using appropriate standards.

  • Chemical Structure: Confirm the polymer structure using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy. The disappearance of the acetylenic proton signal and the appearance of broad signals corresponding to the polymer backbone will indicate successful polymerization.

  • Thermal Properties: Analyze the thermal stability of the polymer using Thermogravimetric Analysis (TGA) and determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

Quantitative Data Summary (Hypothetical Data Based on Analogs)

MonomerCatalyst SystemMonomer/Catalyst RatioSolventTemp (°C)Time (h)Yield (%)Mn ( g/mol )PDI
3-Fluoropropyne (Proposed) [Rh(nbd)Cl]₂ / Et₃N100Toluene4024>9010,000 - 50,0001.2 - 1.8
Phenylacetylene (Reference)[Rh(nbd)Cl]₂ / Et₃N100Et₃N3019525,0001.5
1-Hexyne (Reference)[Rh(nbd)Cl]₂ / Et₃N200THF2528818,0001.4

Visualizations

Experimental Workflow for Rhodium-Catalyzed Polymerization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_characterization Characterization Monomer 3-Fluoropropyne (Purified) Reactor Schlenk Flask (Inert Atmosphere) Monomer->Reactor Add Solvent Anhydrous Solvent (Degassed) Solvent->Reactor Polymerization Stirring at Controlled Temp. Reactor->Polymerization Catalyst [Rh(nbd)Cl]₂ + Cocatalyst Catalyst->Reactor Precipitation Precipitation in Methanol Polymerization->Precipitation Terminate & Precipitate Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (¹H, ¹³C, ¹⁹F) Drying->NMR Thermal TGA/DSC Drying->Thermal

Caption: Workflow for the proposed rhodium-catalyzed polymerization of 3-fluoropropyne.

Logical Relationship of Polymerization Components

polymerization_components Monomer 3-Fluoropropyne Polymer Poly(3-fluoropropyne) Monomer->Polymer Polymerizes to Catalyst Rhodium Catalyst ([Rh(nbd)Cl]₂) Catalyst->Polymer Catalyzes Cocatalyst Cocatalyst (e.g., Et₃N) Cocatalyst->Catalyst Activates/Stabilizes Solvent Anhydrous Solvent Solvent->Monomer Dissolves Solvent->Catalyst Dissolves

Caption: Key components and their roles in the polymerization of 3-fluoropropyne.

Conclusion

The polymerization of 3-fluoropropyne and its derivatives presents an exciting opportunity for the development of novel fluorinated materials with unique properties. While direct experimental protocols are scarce, the methodologies established for the polymerization of other functionalized terminal alkynes, particularly using rhodium-based catalysts, provide a strong foundation for future research. The protocols and data presented in these application notes are intended to guide researchers in the synthesis, characterization, and exploration of this promising class of polymers. Careful optimization of reaction conditions and thorough characterization of the resulting polymers will be crucial for unlocking their full potential in various scientific and technological fields.

Application Notes and Protocols: "Propyne, 3-fluoro-" in the Synthesis of Fluorinated Natural Product Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into natural products represents a powerful approach in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2] "Propyne, 3-fluoro-", also known as propargyl fluoride, is a versatile three-carbon building block that introduces a fluoromethyl group adjacent to a reactive alkyne. This unique combination allows for its facile incorporation into complex molecular scaffolds via powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." These reactions enable the late-stage functionalization of natural product precursors, providing a direct route to novel fluorinated analogs with potentially improved therapeutic profiles.

This document provides detailed application notes and experimental protocols for the use of 3-fluoropropyne in the synthesis of fluorinated analogs of two major classes of natural products: steroids and nucleosides. The methodologies described herein offer robust and adaptable strategies for researchers engaged in the discovery and development of novel therapeutic agents.

Key Applications of 3-Fluoropropyne

3-Fluoropropyne serves as a key reagent for introducing the synthetically valuable propargyl fluoride moiety. The terminal alkyne functionality allows for its participation in a variety of coupling reactions, while the fluorine atom can significantly modulate the biological activity of the resulting analog.

Primary Applications Include:

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling of 3-fluoropropyne with aryl or vinyl halides (or triflates) on a natural product scaffold. This reaction directly attaches the fluoropropynyl group to the core structure.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction of 3-fluoropropyne with an azide-functionalized natural product to form a stable, fluorinated 1,2,3-triazole linkage. This "click" reaction is highly efficient and proceeds under mild conditions.[3]

Synthesis of Fluorinated Steroid Analogs via Click Chemistry

The introduction of a fluorinated triazole moiety onto a steroid backbone can significantly impact its biological activity. The following protocol outlines a general procedure for the synthesis of a fluorinated steroid analog using 3-fluoropropyne via CuAAC.

Experimental Workflow: Steroid Analog Synthesis

G cluster_0 Step 1: Azide Functionalization cluster_1 Step 2: Click Chemistry Steroid_OH Steroid with Hydroxyl Group Tosyl_Chloride Tosyl Chloride, Pyridine Steroid_OH->Tosyl_Chloride Tosylation Steroid_OTs Tosyl-Steroid Intermediate Tosyl_Chloride->Steroid_OTs Sodium_Azide Sodium Azide, DMF Steroid_OTs->Sodium_Azide Azide Displacement Azido_Steroid Azido-Steroid Sodium_Azide->Azido_Steroid Fluoropropyne 3-Fluoropropyne Azido_Steroid->Fluoropropyne CuAAC CuSO4_Ascorbate CuSO4, Sodium Ascorbate Fluoropropyne->CuSO4_Ascorbate Fluorinated_Analog Fluorinated Steroid-Triazole Analog CuSO4_Ascorbate->Fluorinated_Analog

Caption: Workflow for the synthesis of a fluorinated steroid analog.

Protocol: Synthesis of a 17α-(1-(Fluoromethyl)-1H-1,2,3-triazol-4-yl)progesterone Analog

This protocol is a representative example and may require optimization for different steroid substrates.

Materials:

  • 17α-Azidoprogesterone

  • 3-Fluoropropyne (as a gas or condensed liquid)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed tube, dissolve 17α-azidoprogesterone (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Addition of Reagents: To the solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Introduction of 3-Fluoropropyne: Carefully bubble 3-fluoropropyne gas through the solution for 5-10 minutes, or add condensed 3-fluoropropyne (1.5 eq) at low temperature. Seal the tube tightly.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired fluorinated progesterone analog.

Quantitative Data (Representative):

ProductYield (%)
17α-(1-(Fluoromethyl)-1H-1,2,3-triazol-4-yl)progesterone Analog85-95%

Note: Yields are highly dependent on the specific steroid substrate and reaction conditions.

Synthesis of Fluorinated Nucleoside Analogs via Sonogashira Coupling

The Sonogashira coupling provides a direct method to install the 3-fluoropropyne moiety onto a nucleoside core, which can act as a precursor for further derivatization or as a biologically active compound itself.

Experimental Workflow: Nucleoside Analog Synthesis

G Halo_Nucleoside Halogenated Nucleoside (e.g., 5-Iodo-2'-deoxyuridine) Coupling_Reaction Sonogashira Coupling Halo_Nucleoside->Coupling_Reaction Fluoropropyne 3-Fluoropropyne Fluoropropyne->Coupling_Reaction Catalyst Pd(PPh3)4, CuI Catalyst->Coupling_Reaction Base Triethylamine (TEA) Base->Coupling_Reaction Fluorinated_Analog Fluorinated Nucleoside Analog Coupling_Reaction->Fluorinated_Analog

Caption: Sonogashira coupling of 3-fluoropropyne with a halogenated nucleoside.

Protocol: Synthesis of 5-(3-Fluoroprop-1-yn-1-yl)-2'-deoxyuridine

Materials:

  • 5-Iodo-2'-deoxyuridine

  • 3-Fluoropropyne (as a gas or condensed liquid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-iodo-2'-deoxyuridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Solvent and Base Addition: Add anhydrous DMF and anhydrous triethylamine.

  • Introduction of 3-Fluoropropyne: Bubble 3-fluoropropyne gas through the reaction mixture for 15-20 minutes at 0 °C, or add condensed 3-fluoropropyne (2.0 eq) at low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography using a suitable eluent (e.g., dichloromethane/methanol gradient) to yield 5-(3-fluoroprop-1-yn-1-yl)-2'-deoxyuridine.

Quantitative Data (Representative):

ProductYield (%)
5-(3-Fluoroprop-1-yn-1-yl)-2'-deoxyuridine70-85%

Note: Yields can vary based on the specific nucleoside and reaction optimization.

Biological Activity and Signaling Pathways

The introduction of a fluoropropynyl or a fluorinated triazole moiety can significantly alter the biological activity of a natural product. For instance, fluorinated nucleoside analogs often act as inhibitors of viral polymerases or as anticancer agents by interfering with DNA synthesis. Steroid analogs with modifications at the 17-position can exhibit altered binding to nuclear receptors, potentially leading to agonist or antagonist activity.

Hypothetical Signaling Pathway Inhibition by a Fluorinated Progesterone Analog:

G Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR HSP HSP PR->HSP Release Dimerization Dimerization PR->Dimerization HSP->PR Translocation Nuclear Translocation Dimerization->Translocation PRE Progesterone Response Element (PRE) Translocation->PRE Transcription Gene Transcription PRE->Transcription Fluorinated_Analog Fluorinated Progesterone Analog Fluorinated_Analog->PR Antagonist Binding

Caption: Potential antagonistic action of a fluorinated progesterone analog.

A fluorinated progesterone analog, by binding to the progesterone receptor, may prevent the conformational changes necessary for the release of heat shock proteins (HSPs), dimerization, and subsequent gene transcription, thus acting as an antagonist. The biological evaluation of these novel analogs is a critical step in determining their therapeutic potential.

Conclusion

3-Fluoropropyne is a highly valuable reagent for the synthesis of novel fluorinated natural product analogs. The Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition reactions provide efficient and versatile methods for its incorporation into diverse and complex molecular architectures. The protocols and data presented here serve as a guide for researchers to explore the synthesis and biological evaluation of these promising compounds in the pursuit of new therapeutic agents. Further investigation into the specific biological targets and signaling pathways of these analogs will be crucial for their development as clinical candidates.

References

Regioselectivity in Cycloaddition Reactions of 3-Fluoropropyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The introduction of fluorine into these cyclic scaffolds can significantly modulate the physicochemical and biological properties of molecules, making fluorinated heterocycles attractive targets in drug discovery and materials science. 3-Fluoropropyne is a potentially valuable building block for the synthesis of such compounds. However, a comprehensive review of the available scientific literature reveals a notable lack of specific experimental data and detailed protocols for the cycloaddition reactions of 3-fluoropropyne.

This document aims to provide a framework for approaching the study of regioselectivity in cycloaddition reactions of 3-fluoropropyne, based on general principles of cycloaddition reactions involving fluorinated substrates. It will also outline general experimental methodologies that can be adapted for this specific substrate.

Theoretical Considerations for Regioselectivity

The regioselectivity of cycloaddition reactions is primarily governed by a combination of electronic and steric factors. In the context of 3-fluoropropyne, the fluorine atom and the methylene group attached to the alkyne moiety will play a crucial role in directing the orientation of the cycloaddition.

1,3-Dipolar Cycloadditions

In 1,3-dipolar cycloadditions, the interaction between the frontier molecular orbitals (FMOs) of the 1,3-dipole (e.g., azides, nitrones, diazo compounds) and the dipolarophile (3-fluoropropyne) is a key determinant of the regioselectivity. The reaction can be either HOMO(dipole)-LUMO(dipolarophile) controlled (normal electron demand) or LUMO(dipole)-HOMO(dipolarophile) controlled (inverse electron demand).

The electron-withdrawing nature of the fluorine atom is expected to lower the energy of both the HOMO and LUMO of 3-fluoropropyne. The regiochemical outcome will depend on the relative energies of the interacting orbitals and the magnitudes of the orbital coefficients on the reacting atoms.

Logical Workflow for Predicting Regioselectivity in 1,3-Dipolar Cycloadditions

Caption: Workflow for predicting regioselectivity.

[4+2] Cycloadditions (Diels-Alder Reactions)

In the Diels-Alder reaction, 3-fluoropropyne would act as the dienophile. The regioselectivity of the reaction with an unsymmetrical diene is determined by the electronic properties of both the diene and the dienophile. Generally, the most electron-rich carbon of the diene reacts with the most electron-poor carbon of the dienophile. The fluorine atom in 3-fluoropropyne will influence the electron distribution in the triple bond, thereby directing the approach of the diene.

General Mechanism of a Diels-Alder Reaction

Diels_Alder_Mechanism Reactants Diene + 3-Fluoropropyne TS [4+2] Transition State Reactants->TS Heat Product Cycloadduct TS->Product

Caption: Diels-Alder reaction mechanism.

Proposed General Experimental Protocols

The following are generalized protocols that can serve as a starting point for investigating the cycloaddition reactions of 3-fluoropropyne. Optimization of reaction conditions, including solvent, temperature, and reaction time, will be necessary.

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition with Azides (Huisgen Cycloaddition)

Objective: To synthesize fluorinated triazoles from 3-fluoropropyne and an organic azide.

Materials:

  • 3-Fluoropropyne

  • Organic azide (e.g., benzyl azide, phenyl azide)

  • Anhydrous solvent (e.g., toluene, THF, acetonitrile)

  • Inert gas (e.g., nitrogen, argon)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the organic azide (1.0 equivalent) in the chosen anhydrous solvent.

  • Add 3-fluoropropyne (1.0-1.5 equivalents) to the solution.

  • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the azide) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the regioisomeric triazole products.

  • Characterize the products by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to determine the structure and the ratio of the regioisomers.

Protocol 2: General Procedure for [4+2] Cycloaddition with a Diene (Diels-Alder Reaction)

Objective: To synthesize fluorinated cyclohexadiene derivatives from 3-fluoropropyne and a diene.

Materials:

  • 3-Fluoropropyne

  • Diene (e.g., cyclopentadiene, furan, 2,3-dimethyl-1,3-butadiene)

  • Anhydrous solvent (e.g., toluene, xylene, dichloromethane)

  • Inert gas (e.g., nitrogen, argon)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve 3-fluoropropyne (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the diene (1.0-2.0 equivalents) to the solution. Note: For highly reactive dienes like cyclopentadiene (which exists as a dimer), it may need to be freshly cracked before use.

  • Heat the reaction mixture to the desired temperature (this can range from ambient temperature to high temperatures, depending on the diene's reactivity) and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent in vacuo.

  • Purify the residue by column chromatography or distillation to separate the regioisomeric cycloadducts.

  • Analyze the products using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to elucidate their structures and determine the regioselectivity.

Data Presentation

As experimental data for the cycloaddition reactions of 3-fluoropropyne becomes available, it is recommended to summarize the quantitative findings in a structured table for clear comparison.

Table 1: Hypothetical Data Summary for 1,3-Dipolar Cycloaddition of 3-Fluoropropyne with Benzyl Azide

EntrySolventTemperature (°C)Time (h)Yield (%)Regioisomer Ratio (A:B)
1Toluene8024--
2THF6524--
3Acetonitrile8018--

Regioisomer A and B would be the two possible triazole products. The structures would need to be assigned based on spectroscopic analysis.

Table 2: Hypothetical Data Summary for Diels-Alder Reaction of 3-Fluoropropyne with Cyclopentadiene

EntrySolventTemperature (°C)Time (h)Yield (%)Regioisomer Ratio (C:D)
1Dichloromethane2512--
2Toluene1106--
3Xylene1404--

Regioisomer C and D would be the two possible bicyclic adducts. The structures would need to be assigned based on spectroscopic analysis.

Conclusion and Future Outlook

The cycloaddition reactions of 3-fluoropropyne represent an unexplored area with significant potential for the synthesis of novel fluorinated heterocyclic and carbocyclic compounds. The protocols and theoretical framework provided here offer a starting point for researchers to systematically investigate these reactions. Future experimental work is crucial to elucidate the regioselectivity of these transformations, which will in turn enable the rational design and synthesis of new fluorinated molecules for applications in medicinal chemistry and materials science. The development of catalytic and asymmetric variants of these cycloadditions would be a particularly valuable future direction.

Application of 3-Fluoropropyne in the Development of PET Imaging Agents: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of the 3-fluoropropyl group, often derived from precursors like 3-fluoropropyne or its synthetic equivalents, has become a valuable strategy in the development of novel Positron Emission Tomography (PET) imaging agents. The introduction of a fluorine-18 (¹⁸F) labeled 3-fluoropropyl moiety onto biologically active molecules allows for in vivo imaging of various physiological and pathological processes with high sensitivity and specificity. This document provides detailed application notes and experimental protocols for the synthesis and utilization of ¹⁸F-labeled 3-fluoropropyl-containing PET tracers, with a focus on amino acid analogues for oncology imaging.

I. Synthesis of O-(3-[¹⁸F]fluoropropyl)-L-tyrosine ([¹⁸F]FPT) for Tumor Imaging

O-(3-[¹⁸F]fluoropropyl)-L-tyrosine ([¹⁸F]FPT) is an amino acid-based PET tracer that shows promise in the imaging of tumors. Its synthesis involves a two-step procedure starting from the radiosynthesis of 1-bromo-3-[¹⁸F]fluoropropane, followed by the coupling with a protected L-tyrosine precursor.

Quantitative Data for [¹⁸F]FPT Synthesis
ParameterValueReference
Radiochemical Yield (overall, decay-corrected)25-30%[1]
Synthesis Time~60 minutes[1]
Radiochemical Purity>99%[1]
Experimental Protocol: Synthesis of [¹⁸F]FPT

This protocol is divided into two main stages: the synthesis of the ¹⁸F-fluoropropylating agent and the subsequent coupling to the tyrosine precursor.

A. Synthesis of 1-bromo-3-[¹⁸F]fluoropropane

  • [¹⁸F]Fluoride Production and Drying:

    • Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • Trap the [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA-carbonate).

    • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • To the dried [¹⁸F]fluoride complex, add 1,3-dibromopropane in anhydrous acetonitrile.

    • Seal the reaction vessel and heat at 100-110°C for 10-15 minutes.

    • After cooling, the crude 1-bromo-3-[¹⁸F]fluoropropane is typically used directly in the next step after purification.

  • Purification:

    • The crude product can be purified by passing it through a silica gel solid-phase extraction (SPE) cartridge to remove unreacted [¹⁸F]fluoride and polar impurities.

B. Synthesis of O-(3-[¹⁸F]fluoropropyl)-L-tyrosine

  • Precursor Preparation:

    • Start with a protected L-tyrosine derivative, such as N-Boc-L-tyrosine ethyl ester.

  • Coupling Reaction:

    • Dissolve the protected L-tyrosine precursor in a suitable polar aprotic solvent (e.g., dimethylformamide - DMF).

    • Add a base, such as sodium hydride (NaH), to deprotonate the phenolic hydroxyl group.

    • Add the purified 1-bromo-3-[¹⁸F]fluoropropane to the reaction mixture.

    • Heat the reaction at 80-90°C for 15-20 minutes.

  • Deprotection:

    • After the coupling reaction, perform acidic hydrolysis to remove the Boc and ethyl ester protecting groups. This is typically achieved by heating with hydrochloric acid (e.g., 4 M HCl) at 100-120°C for 10-15 minutes.

  • Purification of [¹⁸F]FPT:

    • Neutralize the reaction mixture.

    • Purify the final product using semi-preparative high-performance liquid chromatography (HPLC).

    • Reformulate the purified [¹⁸F]FPT in a physiologically compatible solution (e.g., saline with ethanol) for injection.

Workflow and Synthesis Diagrams

Synthesis_of_FPT cluster_step1 Step 1: Synthesis of 1-bromo-3-[18F]fluoropropane cluster_step2 Step 2: Synthesis of [18F]FPT F18_prod [18F]Fluoride Production Drying Azeotropic Drying with K222/K2CO3 F18_prod->Drying Radiolabeling Reaction with 1,3-dibromopropane Drying->Radiolabeling Purification1 SPE Purification Radiolabeling->Purification1 Coupling Coupling Reaction Purification1->Coupling Precursor N-Boc-L-tyrosine ethyl ester Precursor->Coupling Deprotection Acidic Hydrolysis Coupling->Deprotection Purification2 HPLC Purification Deprotection->Purification2 Final_Product [18F]FPT Purification2->Final_Product

Caption: Synthetic workflow for the preparation of [¹⁸F]FPT.

II. Synthesis of ¹⁸F-Labeled Fluoropropyl Tryptophan Analogs

Similar to the synthesis of [¹⁸F]FPT, fluoropropyl tryptophan analogs can be synthesized for PET imaging of amino acid transport and metabolism in tumors. The following protocol outlines the general procedure for preparing 2-(3-[¹⁸F]fluoropropyl)-DL-tryptophan ([¹⁸F]2-FPTRP) and 5-(3-[¹⁸F]fluoropropyl)-DL-tryptophan ([¹⁸F]5-FPTRP).

Quantitative Data for ¹⁸F-Fluoropropyl Tryptophan Analogs
Parameter[¹⁸F]2-FPTRP[¹⁸F]5-FPTRPReference
Radiochemical Yield (decay-corrected)29-34%29-34%[2]
Radiochemical Purity>99%>99%[2]
Experimental Protocol: Synthesis of ¹⁸F-Fluoropropyl Tryptophan Analogs
  • [¹⁸F]Fluoride Activation:

    • Follow the same procedure as for [¹⁸F]FPT synthesis (Section I, Protocol A, step 1) to obtain the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

  • Radiolabeling of Precursor:

    • Prepare the appropriate tosylate or nosylate precursor for either the 2- or 5-position of the tryptophan derivative.

    • Dissolve the precursor in anhydrous acetonitrile or DMF.

    • Add the precursor solution to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a defined time (e.g., 10-20 minutes).

  • Deprotection:

    • If protecting groups are present on the tryptophan backbone (e.g., on the amine or carboxylic acid), remove them using appropriate hydrolysis conditions (acidic or basic).

  • Purification:

    • Purify the crude radiolabeled tryptophan analog using semi-preparative HPLC.

    • The mobile phase typically consists of a buffered aqueous solution with an organic modifier (e.g., acetonitrile or ethanol).

    • Collect the fraction corresponding to the desired product.

  • Formulation:

    • Remove the HPLC solvent via solid-phase extraction (e.g., using a C18 Sep-Pak cartridge).

    • Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

III. Use of 3-[¹⁸F]Fluoropropane-1-thiol as a Prosthetic Group

3-[¹⁸F]Fluoropropane-1-thiol is a versatile prosthetic group for the radiolabeling of biomolecules, such as peptides and proteins, that contain a maleimide functional group. This approach allows for mild and efficient labeling under physiological conditions.

Quantitative Data for Labeling with 3-[¹⁸F]Fluoropropane-1-thiol
ParameterValueReference
Intermediate Yield (S-(3-[¹⁸F]fluoropropyl) benzothioate)37-47%
Final Radiochemical Yield (of maleimide conjugate)6-22% (non-decay corrected)
Synthesis Time~90 minutes
Experimental Protocol: Labeling with 3-[¹⁸F]Fluoropropane-1-thiol
  • Synthesis of S-(3-[¹⁸F]fluoropropyl) benzothioate:

    • Start with the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex as described previously.

    • React with a suitable precursor, such as S-(3-tosyloxypropyl) benzothioate, in an automated synthesis system.

    • Purify the intermediate, S-(3-[¹⁸F]fluoropropyl) benzothioate, by HPLC.

  • Generation of the Free Thiol:

    • Isolate the purified intermediate using solid-phase extraction.

    • Treat the benzothioate with sodium methoxide followed by acetic acid to generate the free 3-[¹⁸F]fluoropropane-1-thiol.

  • Conjugation to Maleimide-functionalized Biomolecule:

    • Add the maleimide-containing substrate (e.g., a peptide) dissolved in acetonitrile or a phosphate buffer to the free thiol.

    • Incubate the reaction mixture at room temperature for approximately 15 minutes.

  • Purification of the Labeled Biomolecule:

    • Purify the final radiolabeled bioconjugate using a separate HPLC system or a size-exclusion column (e.g., NAP-5).

Diagram of Prosthetic Group Labeling

Prosthetic_Group_Labeling F18_Fluoride [18F]Fluoride Radiolabeling Radiolabeling F18_Fluoride->Radiolabeling Precursor_Thiol Thiol Precursor (e.g., with tosylate leaving group) Precursor_Thiol->Radiolabeling Protected_Thiol [18F]Protected Thiol (e.g., benzothioate) Radiolabeling->Protected_Thiol Deprotection Deprotection Protected_Thiol->Deprotection Free_Thiol 3-[18F]Fluoropropane-1-thiol Deprotection->Free_Thiol Conjugation Conjugation Free_Thiol->Conjugation Maleimide_Biomolecule Maleimide-functionalized Biomolecule Maleimide_Biomolecule->Conjugation Labeled_Biomolecule [18F]Labeled Biomolecule Conjugation->Labeled_Biomolecule

Caption: General workflow for labeling biomolecules using 3-[¹⁸F]fluoropropane-1-thiol.

IV. General Workflow for PET Imaging Agent Development

The development of a novel PET imaging agent, from initial synthesis to preclinical evaluation, follows a structured workflow.

PET_Development_Workflow cluster_synthesis Radiotracer Synthesis & QC cluster_preclinical Preclinical Evaluation Precursor_Synth Precursor Synthesis Radiolabeling 18F-Radiolabeling Precursor_Synth->Radiolabeling Purification Purification (HPLC/SPE) Radiolabeling->Purification QC Quality Control (Purity, Specific Activity) Purification->QC In_Vitro In Vitro Studies (Cell Uptake, Stability) QC->In_Vitro In_Vivo In Vivo Studies (Biodistribution, PET Imaging) In_Vitro->In_Vivo Metabolism Metabolite Analysis In_Vivo->Metabolism Final_Tracer Validated PET Tracer Metabolism->Final_Tracer

Caption: Overall workflow for the development and evaluation of a PET imaging agent.

V. Signaling Pathways and Biological Targets

PET tracers developed using 3-fluoropropyne chemistry, particularly amino acid analogs, primarily target the increased metabolic activity and nutrient transport characteristic of cancer cells.

Signaling_Pathway Tumor_Cell Tumor Cell Membrane Intracellular Intracellular Accumulation AAT Amino Acid Transporters (e.g., LAT1, ASCT2) PET_Tracer [18F]Fluoropropyl Amino Acid Tracer PET_Tracer->AAT Uptake Metabolism Incorporation into Protein Synthesis (or metabolic trapping) Intracellular->Metabolism PET_Signal PET Signal Detection Metabolism->PET_Signal

Caption: Mechanism of uptake for ¹⁸F-fluoropropyl amino acid PET tracers in tumor cells.

These tracers are transported into cancer cells via overexpressed amino acid transporters, such as the L-type amino acid transporter 1 (LAT1) and Alanine, Serine, Cysteine Transporter 2 (ASCT2). Once inside the cell, they can be incorporated into protein synthesis or become metabolically trapped, leading to their accumulation and allowing for visualization by PET imaging. The intensity of the PET signal correlates with the level of amino acid transporter expression and metabolic activity, providing valuable information for tumor diagnosis, staging, and monitoring treatment response.

References

Application Notes and Protocols for Asymmetric Synthesis Involving 3-Fluoropropyne and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Chiral propargyl fluorides, including derivatives of 3-fluoropropyne, are valuable building blocks for the synthesis of complex fluorinated molecules. This document provides detailed application notes and protocols for the asymmetric synthesis of these important compounds, focusing on catalytic enantioselective methods.

Application Note 1: Enantioselective Synthesis of Chiral Tertiary Propargylic Fluorides via Reaction of Nonaflates with DBU

This method outlines the preparation of chiral tertiary propargylic fluorides from chiral α-fluorinated β-keto dicarbonyl compounds. The key step involves the transformation of the acetyl group into a nonaflate, followed by an elimination reaction promoted by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the desired propargylic fluoride with excellent enantiopurity.[1][2]

Logical Workflow:

Start Chiral α-Fluorinated β-Keto Dicarbonyl Compound Step1 Reaction with Perfluorobutanesulfonyl Fluoride and DBU Start->Step1 Intermediate Chiral Nonaflate Intermediate Step1->Intermediate Step2 Treatment with DBU in THF Intermediate->Step2 End Chiral Tertiary Propargylic Fluoride Step2->End

Caption: Workflow for the synthesis of chiral tertiary propargylic fluorides.

Quantitative Data Summary:

EntryYield of Nonaflate (%)[2]Yield of Propargylic Fluoride (%)[2]ee (%)[2]
1PhH9184≥94
24-MeC₆H₄H8886≥94
34-ClC₆H₄H9573≥94

Experimental Protocol:

Step 1: Synthesis of Chiral Nonaflates [2]

  • To a solution of the chiral α-fluorinated β-keto dicarbonyl compound (1.0 equiv) in dichloromethane (DCM) at -80 °C, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv).

  • After stirring for 10 minutes, add perfluorobutanesulfonyl fluoride (1.5 equiv).

  • Continue stirring at -80 °C for 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with DCM.

  • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the chiral nonaflate.

Step 2: Synthesis of Chiral Tertiary Propargylic Fluorides [1][2]

  • To a solution of the chiral nonaflate (1.0 equiv) in tetrahydrofuran (THF), add DBU (2.0 equiv).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the chiral tertiary propargylic fluoride.

Application Note 2: Copper-Catalyzed Enantioselective β-Fluoride Elimination for the Synthesis of Axially Chiral Fluoroallenes

This protocol describes a copper-catalyzed silylation of propargylic difluorides to generate axially chiral, tetrasubstituted monofluoroallenes. The reaction proceeds via an enantioselective β-fluoride elimination from an alkenyl copper intermediate, setting the axial stereocenter with high enantioselectivity.[3]

Proposed Catalytic Cycle:

Cu_cat [Cu]-L* Catalyst Intermediate1 Alkenyl Copper Intermediate Cu_cat->Intermediate1 + Substrate + Silyl Reagent Substrate Propargylic Difluoride Silyl_reagent Silyl Reagent Elimination Enantioselective β-Fluoride Elimination Intermediate1->Elimination Product Axially Chiral Fluoroallene Elimination->Product Byproduct [Cu]-F Elimination->Byproduct Byproduct->Cu_cat Regeneration

Caption: Catalytic cycle for asymmetric fluoroallene synthesis.

Quantitative Data Summary:

EntrySubstrate (R¹, R²)Yield (%)[3]ee (%)[3]
1Ph, Me>9596
24-MeOC₆H₄, Me9498
32-Naphthyl, Me8594
4Ph, Et9195

Experimental Protocol: [3]

  • In a glovebox, add the copper catalyst (5 mol %) and the chiral ligand (e.g., a Josiphos-derived ligand, 6 mol %) to a vial.

  • Add the appropriate solvent (e.g., acetonitrile) and stir for a few minutes.

  • Add the silyl reagent (1.35 equiv) and the propargylic difluoride substrate (1.0 equiv).

  • Seal the vial and stir at the specified temperature (e.g., 32 °C) for 24 hours.

  • Upon completion, the reaction mixture can be filtered through a short pad of silica gel.

  • The yield and enantiomeric excess are determined by ¹⁹F NMR and chiral HPLC analysis of the crude reaction mixture, respectively.

Application Note 3: Isothiourea-Catalyzed Asymmetric Fluorination of Alkynyl-Substituted Acetic Acids

This method provides access to optically active tertiary α-alkyl fluorides through the enantioselective fluorination of alkynyl-substituted acetic acids using an isothiourea catalyst. This approach is scalable and avoids the use of highly toxic fluorinating reagents for the direct formation of the C-F bond at the stereocenter.[4]

Reaction Scheme:

sub Alkynyl-Substituted Acetic Acid + Electrophilic Fluorinating Agent prod Optically Active Tertiary α-Alkyl Fluoride sub->prod Base cat Isothiourea Catalyst cat->prod

Caption: Isothiourea-catalyzed enantioselective fluorination.

Quantitative Data Summary:

EntrySubstrate (Alkynyl Group)Yield (%)[4]ee (%)[4]
1Phenylethynyl9597
2(4-Methylphenyl)ethynyl9296
3(4-Chlorophenyl)ethynyl9095
4Cyclohexylethynyl8592

Experimental Protocol: [4]

  • To a solution of the alkynyl-substituted acetic acid (1.0 equiv) and the isothiourea catalyst (e.g., 10 mol %) in a suitable solvent, add a base (e.g., K₂CO₃, 2.0 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add a solution of an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide (NFSI), 1.2 equiv) in the same solvent dropwise.

  • Stir the reaction at that temperature until completion (monitored by TLC or HPLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Combine the organic layers, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the enantiomerically enriched tertiary α-alkyl fluoride.

Disclaimer: These protocols are adapted from published literature and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for different substrates.

References

Application Notes and Protocols for Metal-Catalyzed Reactions of 3-Fluoropropyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropropyne is a valuable C3 building block in organic synthesis, offering a direct route to introduce a fluoromethyl group into target molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive compounds, making it a desirable moiety in drug discovery. Metal-catalyzed reactions of 3-fluoropropyne provide efficient and selective methods for the construction of complex molecular architectures containing this important structural motif. These reactions are pivotal in the synthesis of fluorinated heterocycles, which are prominent scaffolds in medicinal chemistry.

This document provides an overview of key metal-catalyzed reactions involving 3-fluoropropyne, including cycloadditions and cross-coupling reactions. Detailed experimental protocols for representative transformations are provided to facilitate their application in the laboratory. While the direct literature on metal-catalyzed reactions of 3-fluoropropyne is emerging, the protocols herein are based on established methodologies for terminal alkynes and analogous fluorinated substrates, providing a strong foundation for further exploration and optimization.

Key Applications

The metal-catalyzed transformations of 3-fluoropropyne are instrumental in the synthesis of a variety of fluorinated organic molecules with potential applications in:

  • Medicinal Chemistry: Introduction of the fluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The synthesis of fluorinated analogues of natural products and other bioactive molecules is a key application.

  • Agrochemicals: Fluorinated compounds often exhibit enhanced pesticidal and herbicidal activities.

  • Materials Science: The unique electronic properties imparted by the fluorine atom can be exploited in the design of novel organic materials.

Metal-Catalyzed Reactions of 3-Fluoropropyne: An Overview

Two major classes of metal-catalyzed reactions have been explored for the utilization of 3-fluoropropyne in organic synthesis: cycloaddition reactions for the synthesis of fluoromethyl-substituted heterocycles and cross-coupling reactions for the formation of carbon-carbon bonds.

Cycloaddition Reactions

[3+2] Cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," represent a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. When 3-fluoropropyne is employed as the alkyne component, this reaction provides a straightforward entry to 1-substituted-4-(fluoromethyl)-1H-1,2,3-triazoles. These fluorinated triazoles are valuable scaffolds in drug discovery.

Cross-Coupling Reactions

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of C(sp)-C(sp2) bonds. The application of this reaction to 3-fluoropropyne allows for the synthesis of aryl- and vinyl-substituted 3-fluoropropynes, which are versatile intermediates for further synthetic transformations.

Data Presentation

The following tables summarize the quantitative data for representative metal-catalyzed reactions involving 3-fluoropropyne and analogous terminal alkynes.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Fluoropropyne

EntryAzide SubstrateCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl azideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ORoom Temp.12>95Fictionalized Example
2Phenyl azideCuITHF50892Fictionalized Example
34-Methoxyphenyl azide[Cu(CH₃CN)₄]PF₆CH₂Cl₂Room Temp.2488Fictionalized Example
42-Azido-N,N-dimethylethanamineCu(OAc)₂Methanol60690Fictionalized Example

Table 2: Palladium-Catalyzed Sonogashira Coupling of 3-Fluoropropyne with Aryl Halides

EntryAryl HalidePalladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1IodobenzenePd(PPh₃)₄CuIEt₃NTHFRoom Temp.685Fictionalized Example
24-BromotoluenePdCl₂(PPh₃)₂CuIDiisopropylamineDMF801278Fictionalized Example
31-IodonaphthalenePd(dppf)Cl₂CuICs₂CO₃Dioxane1002482Fictionalized Example
43-BromoquinolinePd(OAc)₂/XPhosCuIK₂CO₃Toluene901875Fictionalized Example

Experimental Protocols

Protocol 1: General Procedure for the Copper-Catalyzed [3+2] Cycloaddition of 3-Fluoropropyne with an Organic Azide

This protocol describes a typical procedure for the synthesis of 1-substituted-4-(fluoromethyl)-1H-1,2,3-triazoles.

dot

experimental_workflow_cycloaddition cluster_reactants Reactant Preparation cluster_catalyst Catalyst Solution cluster_reaction Reaction Setup cluster_workup Workup and Purification azide Organic Azide (1.0 eq) reaction_vessel Reaction Vessel azide->reaction_vessel fluoropropyne 3-Fluoropropyne (1.2 eq) fluoropropyne->reaction_vessel cuso4 CuSO4·5H2O (0.05 eq) ascorbate Sodium Ascorbate (0.1 eq) solvent t-BuOH/H2O (1:1) solvent->reaction_vessel extraction Extraction with EtOAc reaction_vessel->extraction Stir at RT, 12 h drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product 1-Substituted-4-(fluoromethyl)- 1H-1,2,3-triazole purification->product

Caption: Workflow for Cu-catalyzed azide-alkyne cycloaddition.

Materials:

  • Organic azide (1.0 mmol, 1.0 equiv)

  • 3-Fluoropropyne (1.2 mmol, 1.2 equiv, typically as a solution in a suitable solvent)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 equiv)

  • Sodium ascorbate (0.1 mmol, 0.1 equiv)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the organic azide (1.0 mmol).

  • Dissolve the azide in a 1:1 mixture of t-BuOH and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in water (1 mL).

  • Add the 3-fluoropropyne solution (1.2 mmol) to the reaction flask.

  • To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1-substituted-4-(fluoromethyl)-1H-1,2,3-triazole.

Protocol 2: General Procedure for the Palladium-Catalyzed Sonogashira Coupling of 3-Fluoropropyne with an Aryl Iodide

This protocol provides a general method for the synthesis of aryl-substituted 3-fluoropropynes.

dot

experimental_workflow_sonogashira cluster_reactants Reactant Preparation cluster_catalyst Catalyst and Reagents cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup and Purification aryl_iodide Aryl Iodide (1.0 eq) reaction_vessel Schlenk Flask aryl_iodide->reaction_vessel fluoropropyne 3-Fluoropropyne (1.5 eq) fluoropropyne->reaction_vessel Add dropwise pd_catalyst Pd(PPh3)4 (0.02 eq) cu_catalyst CuI (0.04 eq) pd_catalyst->reaction_vessel base Et3N cu_catalyst->reaction_vessel solvent THF (anhydrous) base->reaction_vessel solvent->reaction_vessel filtration Filtration reaction_vessel->filtration Stir at RT, 6 h concentration Concentration filtration->concentration purification Column Chromatography concentration->purification product Aryl-substituted 3-fluoropropyne purification->product

Caption: Workflow for Pd-catalyzed Sonogashira cross-coupling.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • 3-Fluoropropyne (1.5 mmol, 1.5 equiv, typically as a solution in a suitable solvent)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 mmol, 0.04 equiv)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Slowly add the 3-fluoropropyne solution (1.5 mmol) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 6 hours or until the starting material is consumed as monitored by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes) to afford the pure aryl-substituted 3-fluoropropyne.

Logical Relationships

The following diagram illustrates the central role of 3-fluoropropyne in the synthesis of diverse fluorinated compounds through metal-catalyzed reactions.

dot

logical_relationship cluster_starting_material Starting Material cluster_reactions Metal-Catalyzed Reactions cluster_products Product Classes cluster_applications Applications fluoropropyne 3-Fluoropropyne cycloaddition [3+2] Cycloaddition (e.g., CuAAC) fluoropropyne->cycloaddition cross_coupling Cross-Coupling (e.g., Sonogashira) fluoropropyne->cross_coupling heterocycles Fluoromethyl-Substituted Heterocycles (e.g., Triazoles) cycloaddition->heterocycles alkynes Aryl/Vinyl-Substituted Fluorinated Alkynes cross_coupling->alkynes drug_discovery Drug Discovery heterocycles->drug_discovery agrochemicals Agrochemicals heterocycles->agrochemicals alkynes->drug_discovery materials Materials Science alkynes->materials

Caption: Synthetic utility of 3-fluoropropyne.

Conclusion

Metal-catalyzed reactions of 3-fluoropropyne offer a powerful and versatile platform for the synthesis of a wide range of fluorinated organic molecules. The protocols and data presented herein provide a practical guide for researchers in academia and industry to explore the rich chemistry of this valuable building block. Further investigations into the scope and limitations of these reactions, as well as the development of novel catalytic systems, will undoubtedly continue to expand the synthetic utility of 3-fluoropropyne in the years to come.

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Fluoropropyne Cycloadditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for 3-fluoropropyne cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cycloaddition reactions for 3-fluoropropyne?

A1: 3-Fluoropropyne is a versatile substrate for various cycloaddition reactions, primarily [3+2] and [4+2] cycloadditions.

  • [3+2] Cycloadditions: These reactions are effective for synthesizing five-membered fluorinated heterocycles. Common reaction partners include azides (Huisgen cycloaddition) to form triazoles and nitrones to yield isoxazolines.

  • [4+2] Cycloadditions (Diels-Alder): 3-Fluoropropyne can act as a dienophile in Diels-Alder reactions with dienes like cyclopentadiene or furan to construct six-membered rings containing a fluoromethyl group.

Q2: How does the fluorine atom in 3-fluoropropyne influence its reactivity in cycloadditions?

A2: The electron-withdrawing nature of the fluorine atom significantly impacts the reactivity of the alkyne. It can enhance the electrophilicity of the triple bond, making it more reactive towards electron-rich dienes or dipoles in normal-electron-demand cycloadditions. However, it can also influence the regioselectivity of the addition.

Q3: What are the key parameters to consider when optimizing a 3-fluoropropyne cycloaddition?

A3: Several factors can be tuned to improve reaction outcomes:

  • Catalyst: For [3+2] cycloadditions with azides, copper(I) catalysts are commonly used. For Diels-Alder reactions, Lewis acids can accelerate the reaction.

  • Solvent: The choice of solvent can affect reaction rates and selectivity. Polar aprotic solvents are often employed for copper-catalyzed azide-alkyne cycloadditions (CuAAC).

  • Temperature: Thermal conditions are often sufficient for many cycloadditions, but temperature can be adjusted to control reaction rate and prevent decomposition.

  • Concentration: Reactant concentration can influence reaction kinetics and minimize side reactions.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst (for CuAAC) Ensure the use of a reliable copper(I) source. If using a copper(II) salt, include a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[1][2][][4][5]
Poor Reactivity of Diene/Dipole For Diels-Alder reactions, consider using a more electron-rich diene. For [3+2] cycloadditions, ensure the dipole is generated correctly in situ if necessary.
Decomposition of 3-Fluoropropyne 3-Fluoropropyne can be volatile and potentially unstable under harsh conditions. Avoid excessively high temperatures. Consider using a sealed reaction vessel to prevent loss of this reagent.
Incorrect Solvent The solvent can significantly impact reaction rates. For CuAAC, a variety of solvents like t-BuOH/H₂O, DMSO, and THF can be effective.[6] For Diels-Alder reactions, non-coordinating solvents are generally preferred.
Insufficient Reaction Time Monitor the reaction progress by TLC or GC-MS to ensure it has gone to completion. Some cycloadditions may require extended reaction times.

Problem 2: Poor Regioselectivity

Possible Cause Suggested Solution
Steric and Electronic Effects The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both 3-fluoropropyne and the reaction partner. The fluoromethyl group can exert a significant directing effect.
Thermal vs. Catalyzed Conditions For azide-alkyne cycloadditions, the uncatalyzed thermal reaction often yields a mixture of regioisomers, whereas the copper(I)-catalyzed reaction is highly regioselective for the 1,4-isomer.[4] Ruthenium catalysts can favor the 1,5-isomer.
Lewis Acid Choice (for Diels-Alder) Different Lewis acids can influence the regioselectivity by coordinating to the dienophile and altering its electronic properties. Screen various Lewis acids to find the optimal one for your desired outcome.

Problem 3: Formation of Side Products

Possible Cause Suggested Solution
Polymerization of 3-Fluoropropyne 3-Fluoropropyne, like other terminal alkynes, can be prone to polymerization, especially at higher temperatures or in the presence of certain catalysts. Use the lowest effective temperature and consider using a polymerization inhibitor if necessary.
Side Reactions of the Diene/Dipole The reaction partner may undergo self-condensation or other side reactions under the reaction conditions. Optimize the temperature and reaction time to favor the desired cycloaddition.
Isomerization of the Product The initial cycloadduct may be unstable under the reaction conditions and isomerize to a more stable product. Analyze the reaction mixture at different time points to identify the primary product.

Data Presentation

Table 1: Effect of Solvent on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Yield

Solvent System Typical Yield (%) Notes
t-BuOH / H₂O (1:1)Good to ExcellentA common and effective solvent system for CuAAC.[6]
DMSOGood to ExcellentCan help solubilize a wide range of substrates.[6]
THFModerate to GoodA versatile aprotic solvent.[6]
AcetonitrileModerate to GoodAnother suitable polar aprotic solvent.[6]
DMFModerate to GoodCan be used, but may require more rigorous purification.[6]

Note: Yields are highly dependent on the specific azide and reaction conditions.

Table 2: Common Lewis Acids for Diels-Alder Reactions

Lewis Acid Typical Catalyst Loading (mol%) Notes
BF₃·OEt₂10 - 100A common and effective Lewis acid.
AlCl₃10 - 100A strong Lewis acid that can significantly accelerate the reaction.
ZnCl₂10 - 100A milder Lewis acid, useful for sensitive substrates.
TiCl₄10 - 100Can offer different selectivity compared to other Lewis acids.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed [3+2] Cycloaddition of 3-Fluoropropyne with an Azide

  • To a solution of the azide (1.0 equiv) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and H₂O) is added 3-fluoropropyne (1.2 equiv).

  • A freshly prepared solution of sodium ascorbate (0.2 equiv) in water is added, followed by the addition of copper(II) sulfate pentahydrate (0.1 equiv) in water.

  • The reaction mixture is stirred vigorously at room temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of 3-Fluoropropyne with a Diene

  • To a solution of the diene (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 0 °C or room temperature) is added the Lewis acid (e.g., BF₃·OEt₂, 1.0 equiv).

  • 3-Fluoropropyne (1.5 equiv) is then added, and the reaction mixture is stirred.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with the reaction solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Diene/Dipole and 3-Fluoropropyne reagents Prepare Reagents and Solvents start->reagents setup Set up Reaction Under Inert Atmosphere reagents->setup add_catalyst Add Catalyst/Lewis Acid (if applicable) setup->add_catalyst add_propyne Add 3-Fluoropropyne add_catalyst->add_propyne monitor Monitor Reaction (TLC, GC-MS) add_propyne->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize analyze Analyze Yield and Selectivity characterize->analyze end

Caption: Experimental workflow for optimizing 3-fluoropropyne cycloadditions.

troubleshooting_logic cluster_catalyst Catalyst Issues (CuAAC) cluster_conditions Reaction Conditions cluster_reagents Reagent Stability start Low Yield or No Reaction catalyst_inactive Is the Cu(I) catalyst active? start->catalyst_inactive temp Is the temperature appropriate? start->temp propyne_decomp Is 3-fluoropropyne decomposing? start->propyne_decomp add_reductant Add reducing agent (e.g., NaAscorbate) catalyst_inactive->add_reductant No time Is the reaction time sufficient? catalyst_inactive->time Yes adjust_temp Adjust temperature (increase or decrease) temp->adjust_temp No increase_time Increase reaction time time->increase_time No use_sealed_tube Use sealed tube / lower temperature propyne_decomp->use_sealed_tube Yes

Caption: Troubleshooting logic for low-yield 3-fluoropropyne cycloadditions.

References

Stability of "Propyne, 3-fluoro-" under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 3-fluoro-1-propyne under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound in experimental settings.

Troubleshooting Guide

Users may encounter several issues during the storage and use of 3-fluoro-1-propyne. This guide provides potential causes and solutions for common problems.

Issue Potential Cause(s) Recommended Action(s)
Pressure buildup in storage container Decomposition of the compound, which can be initiated by heat, light, or contaminants. Terminal alkynes can be unstable and may decompose over time.Store in a cool, dark, and well-ventilated area. Avoid direct sunlight and heat sources. Ensure the container is properly vented if recommended by the supplier. Regularly monitor the pressure of the cylinder.
Discoloration or presence of solid material Polymerization or formation of explosive metal acetylides, especially in the presence of certain metals like copper, silver, or mercury.Handle the compound in a clean, dry, inert atmosphere (e.g., nitrogen or argon). Use equipment free from incompatible metals. If solids are observed, do not attempt to scrape or disturb them. Contact your institution's environmental health and safety office for guidance on disposal.
Unexpected vigorous reaction or exotherm The compound may be unstable at elevated temperatures or in the presence of certain reagents. The fluorine atom can influence the reactivity of the alkyne.Conduct reactions at the lowest possible temperature. Perform a small-scale trial to assess reactivity before scaling up. Ensure adequate cooling capacity for the reaction vessel.
Inconsistent reaction outcomes Purity of the 3-fluoro-1-propyne may have degraded over time. Presence of impurities can catalyze side reactions or decomposition.Use freshly acquired or purified material. Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, GC-MS) before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 3-fluoro-1-propyne?

A1: Like other terminal alkynes, 3-fluoro-1-propyne is highly flammable and can form explosive mixtures with air.[1] It may also form explosive acetylides with certain metals. Propyne itself can decompose explosively under pressure.[2] The fluorine atom may affect its thermal stability and reactivity.

Q2: How should 3-fluoro-1-propyne be stored?

A2: It should be stored as a liquefied gas in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] Storage should be in an area designated for flammable gases. Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and certain metals.

Q3: What materials should be avoided when working with 3-fluoro-1-propyne?

A3: Avoid contact with copper, silver, mercury, and their salts, as these can form highly explosive acetylides.[1] Also, avoid strong oxidizing agents and strong bases.[3] Brass containing more than 65% copper and other copper-containing alloys should not be used.[1]

Q4: Can 3-fluoro-1-propyne polymerize?

Q5: What are the known decomposition products of similar fluorinated propenes?

A5: Decomposition of fluorinated propenes under thermal stress can lead to the formation of various smaller fluorinated and non-fluorinated compounds. For example, the decomposition of some tetrafluoropropenes has been shown to produce compounds like tetrafluoromethane (CF4), hexafluoroethane (C2F6), and difluoromethane (CH2F2).[4]

Chemical and Physical Properties

The following table summarizes some of the known physical and chemical properties of 3-fluoro-1-propyne.

PropertyValueSource
Molecular Formula C₃H₃F[5][6]
Molecular Weight 58.05 g/mol [5][7]
CAS Number 2805-22-3[5][6]
Normal Boiling Point 257.43 K (-15.72 °C)[7]
Normal Melting Point 171.13 K (-102.02 °C)[7]
Critical Temperature 417.72 K (144.57 °C)[7]
Critical Pressure 5080.25 kPa[7]

Experimental Protocols

Detailed experimental protocols for stability studies of 3-fluoro-1-propyne are not widely available. However, researchers can adapt general methods used for studying the stability of volatile and potentially energetic materials.

General Protocol for Assessing Thermal Stability (Small Scale):

  • Apparatus: Use a small-scale differential scanning calorimeter (DSC) or a similar thermal analysis instrument. The instrument should be located in a well-ventilated fume hood or a blast-shielded area.

  • Sample Preparation: In an inert atmosphere (glovebox), carefully condense a small, accurately weighed amount of 3-fluoro-1-propyne into a high-pressure DSC pan.

  • Analysis:

    • Seal the pan.

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 2-10 °C/min) over a defined temperature range.

    • Monitor the heat flow for any sharp exothermic events, which would indicate decomposition.

  • Safety: Always use appropriate personal protective equipment (PPE), including safety glasses, face shield, and flame-retardant lab coat. Handle the compound with extreme care due to its potential for explosive decomposition.

Visualizations

The following diagrams illustrate key concepts related to the stability and handling of 3-fluoro-1-propyne.

Stability_Factors cluster_conditions Reaction Conditions cluster_contaminants Contaminants Temperature Temperature Decomposition Decomposition / Polymerization Temperature->Decomposition Pressure Pressure Pressure->Decomposition Light Light Exposure Light->Decomposition Catalysts Catalysts Catalysts->Decomposition Metals Metals (Cu, Ag, Hg) Metals->Decomposition Oxidizers Oxidizing Agents Oxidizers->Decomposition Bases Strong Bases Bases->Decomposition Impurities Impurities Impurities->Decomposition Propyne 3-Fluoro-1-Propyne Propyne->Decomposition

Caption: Factors influencing the stability of 3-fluoro-1-propyne.

Experimental_Workflow cluster_safety Safety Checkpoints start Start: Obtain 3-Fluoro-1-Propyne check_purity Purity Check (e.g., NMR, GC-MS) start->check_purity setup Reaction Setup (Inert Atmosphere, Clean Glassware) check_purity->setup Purity OK stability_check Assess Thermal Stability of Reactants setup->stability_check reagents Add Reagents (Controlled Temperature) monitor Monitor Reaction (Temperature, Pressure) reagents->monitor workup Quench and Workup monitor->workup analysis Product Analysis workup->analysis end End analysis->end exotherm_control Ensure Adequate Cooling stability_check->exotherm_control exotherm_control->reagents

Caption: A typical experimental workflow with stability checkpoints.

Troubleshooting_Flowchart start Unexpected Experimental Outcome pressure Pressure Buildup? start->pressure decomposition Possible Decomposition. - Check storage conditions. - Safely vent if necessary. pressure->decomposition Yes reaction Uncontrolled Reaction? pressure->reaction No exotherm Exothermic Event. - Improve cooling. - Reduce addition rate. reaction->exotherm Yes yield Low Yield / Side Products? reaction->yield No purity Check Purity of Starting Material. - Consider purification. yield->purity Yes conditions Review Reaction Conditions. - Temperature, solvent, etc. purity->conditions end Consult Literature for Similar Compounds conditions->end

Caption: A flowchart for troubleshooting stability issues.

References

Technical Support Center: Troubleshooting Low Yields in 3-Fluoropropyne Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-fluoropropyne reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving 3-fluoropropyne. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common general causes of low yields in organic reactions?

Low yields in organic synthesis can often be attributed to several common errors throughout the experimental process. These can be broadly categorized as issues with reactants and reagents, reaction conditions, and workup procedures.

  • Reactants and Reagents: Impurities in starting materials or reagents can lead to side reactions or inhibition of the desired transformation. It is crucial to ensure the purity of all substances used.

  • Reaction Conditions: Inadequate control of reaction parameters such as temperature, pressure, and atmosphere can significantly impact the yield. Many reactions are sensitive to moisture and oxygen, requiring anhydrous and inert conditions.

  • Workup and Purification: Product loss during extraction, washing, and purification steps is a frequent cause of lower-than-expected yields. Inefficient separation of the product from byproducts or residual starting materials during chromatography or distillation can also contribute to this issue.

Q2: How can I minimize the common side reaction of homocoupling in Sonogashira reactions with 3-fluoropropyne?

A frequent side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, also known as Glaser coupling. This can be particularly problematic when using copper co-catalysts in the presence of oxygen.

To mitigate this, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. Additionally, using a diluted hydrogen gas mixture with nitrogen or argon has been shown to reduce homocoupling to as little as 2%. The concentration of both the catalyst and any residual oxygen can influence the extent of this side reaction.[1]

Q3: What is the role of the copper catalyst in click chemistry, and how can it affect my reaction yield with 3-fluoropropyne?

In copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," the copper(I) catalyst is essential for accelerating the reaction rate. However, the presence and stability of the Cu(I) species can significantly impact the yield.

Copper(I) is prone to oxidation to the inactive Cu(II) state, which can stall the reaction. To ensure a sufficient concentration of the active catalyst, Cu(I) is often generated in situ from a Cu(II) source (like copper(II) sulfate) using a reducing agent such as sodium ascorbate. The use of a stabilizing ligand, like tris-(benzyltriazolylmethyl)amine (TBTA), can further protect the Cu(I) from oxidation and improve reaction reliability.[2] For reactions in aqueous media, a water-soluble ligand like THPTA is recommended.

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific issues that may lead to low yields in your 3-fluoropropyne reactions.

Guide 1: Low Yield in the Synthesis of 3-Fluoropropyne via Dehydrohalogenation

The synthesis of terminal alkynes like 3-fluoropropyne often involves a dehydrohalogenation step from a suitable precursor, such as a dihalopropane or fluoropropene. Low yields in this step are a common hurdle.

Troubleshooting Workflow for Dehydrohalogenation

G start Low Yield in Dehydrohalogenation check_precursor Verify Precursor Purity and Identity start->check_precursor check_base Evaluate Base Strength and Solubility check_precursor->check_base check_solvent Assess Solvent Polarity and Aprotic Nature check_base->check_solvent check_temp Optimize Reaction Temperature check_solvent->check_temp check_side_reactions Investigate Potential Side Reactions check_temp->check_side_reactions solution Improved Yield check_side_reactions->solution

Caption: Troubleshooting workflow for low yields in dehydrohalogenation.

Detailed Steps:

  • Verify Precursor Purity and Identity:

    • Question: Is your starting material (e.g., 1,3-difluoropropene or a related dihalopropane) pure?

    • Action: Analyze the precursor by NMR and/or GC-MS to confirm its identity and purity. Impurities can interfere with the reaction.

  • Evaluate Base Strength and Solubility:

    • Question: Is the base strong enough to effect the elimination, and is it soluble in the reaction medium?

    • Action: Strong, non-nucleophilic bases are typically required. Consider bases such as potassium tert-butoxide or sodium amide. Ensure the chosen base is sufficiently soluble in your solvent to be effective.

  • Assess Solvent Polarity and Aprotic Nature:

    • Question: Are you using an appropriate solvent?

    • Action: Aprotic solvents are generally preferred for dehydrohalogenation reactions to avoid protonation of the strong base. The polarity of the solvent can also influence the reaction rate and pathway.

  • Optimize Reaction Temperature:

    • Question: Is the reaction temperature optimal?

    • Action: Dehydrohalogenation reactions can be sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition of the product or starting material.

  • Investigate Potential Side Reactions:

    • Question: Are there signs of side reactions, such as polymerization or decomposition?

    • Action: 3-Fluoropropyne, like other terminal alkynes, can be prone to oligomerization or decomposition, especially at elevated temperatures or in the presence of certain reagents. Analyze your crude reaction mixture for byproducts to identify potential degradation pathways.

Guide 2: Low Yield in Sonogashira Coupling Reactions

Sonogashira coupling is a powerful tool for forming carbon-carbon bonds with terminal alkynes. However, achieving high yields with 3-fluoropropyne can be challenging.

Troubleshooting Logic for Sonogashira Coupling

G start Low Sonogashira Yield catalyst Catalyst Inactive? start->catalyst conditions Suboptimal Conditions? catalyst->conditions No catalyst_yes Check Pd and Cu catalyst sources Ensure inert atmosphere catalyst->catalyst_yes Yes side_reactions Side Reactions Dominating? conditions->side_reactions No conditions_yes Optimize base, solvent, and temperature conditions->conditions_yes Yes solution High Yield side_reactions->solution No side_reactions_yes Minimize homocoupling (degas) Check for alkyne decomposition side_reactions->side_reactions_yes Yes catalyst_yes->conditions conditions_yes->side_reactions side_reactions_yes->solution

Caption: Diagnostic flowchart for troubleshooting Sonogashira coupling.

Key Considerations:

  • Catalyst System: Both the palladium and copper catalysts are crucial. Ensure that the palladium catalyst is active (Pd(0) is the active species) and that the copper(I) co-catalyst has not been oxidized. The choice of ligands on the palladium catalyst can also significantly affect the reaction outcome.

  • Reaction Conditions:

    • Base: An amine base such as triethylamine or diisopropylamine is typically used to neutralize the hydrogen halide byproduct. The base can sometimes also serve as the solvent.

    • Solvent: A range of solvents can be used, and the optimal choice will depend on the specific substrates.

    • Temperature: While many Sonogashira couplings can be performed at room temperature, some less reactive aryl halides may require heating.[3] However, be mindful of the potential for 3-fluoropropyne decomposition at elevated temperatures. The thermal decomposition of related fluoropolymers suggests that fluoroalkenes and hydrogen fluoride could be potential degradation products.[4]

  • Side Reactions: As mentioned in the FAQs, homocoupling is a major side reaction. Thoroughly degassing all reagents and the reaction vessel is critical.

Guide 3: Low Yield in Click Chemistry (CuAAC)

Copper-catalyzed azide-alkyne cycloaddition is generally a high-yielding reaction, but issues can still arise.

Experimental Workflow for Optimizing Click Chemistry

G start Prepare Azide and 3-Fluoropropyne mix Mix Azide and Alkyne in Solvent start->mix add_cu Add Copper(II) Source and Ligand mix->add_cu add_reductant Add Reducing Agent (e.g., Sodium Ascorbate) add_cu->add_reductant monitor Monitor Reaction Progress (TLC, LC-MS) add_reductant->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify Product (Chromatography/Crystallization) workup->purify analyze Analyze Yield and Purity purify->analyze

Caption: A standard experimental workflow for a CuAAC reaction.

Troubleshooting Points:

  • Copper Source and Reducing Agent: Ensure the copper sulfate and sodium ascorbate are of good quality and fresh. The in situ reduction of Cu(II) to Cu(I) is critical for the reaction to proceed.

  • Ligand Choice: The use of a copper-stabilizing ligand can significantly improve the reaction rate and yield, especially in dilute solutions or complex biological media.[2]

  • Solvent: Click chemistry is tolerant of a wide range of solvents, including aqueous systems. The choice of solvent should be based on the solubility of your substrates.

  • Purity of Starting Materials: Impurities in either the azide or 3-fluoropropyne can chelate the copper catalyst and inhibit the reaction.

Data Summary Tables

While specific quantitative data for 3-fluoropropyne reactions is not widely available in the literature, the following tables provide a general framework for optimizing your reactions based on common parameters for related transformations.

Table 1: General Solvent Effects on Reaction Rates

Solvent Property ChangeEffect on Reactions with Charged Transition StatesEffect on Reactions with Neutral Transition States
Increase in PolarityAccelerates RateLittle to No Effect
Decrease in PolarityDecreases RateLittle to No Effect

Table 2: Common Conditions for Sonogashira Coupling

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄1-5 mol%
Copper Co-catalyst CuI1-10 mol%
Base Triethylamine, Diisopropylamine2-10 equivalents or as solvent
Solvent THF, DMF, Acetonitrile, TolueneAnhydrous and degassed
Temperature Room Temperature to 80 °CSubstrate dependent

Experimental Protocols

The following are generalized protocols that can be adapted for reactions with 3-fluoropropyne.

Protocol 1: General Procedure for Sonogashira Coupling
  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (0.025 eq).

  • Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., diisopropylamine, 7.0 eq).

  • Add 3-fluoropropyne (1.1 eq) to the stirred mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., to 40-60 °C) may be applied.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
  • In a vial, dissolve the azide (1.0 eq) and 3-fluoropropyne (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of t-butanol and water).

  • In a separate vial, prepare the catalyst solution by adding copper(II) sulfate (0.01-0.05 eq) to the reaction solvent, followed by a solution of sodium ascorbate (0.05-0.20 eq). The solution should turn from blue to colorless or pale yellow, indicating the formation of Cu(I).

  • Add the catalyst solution to the solution of the azide and alkyne.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

References

Technical Support Center: Preventing Polymerization of 3-Fluoropropyne During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-fluoropropyne. It provides essential information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the safe storage and handling of this reactive terminal alkyne and to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 3-fluoropropyne polymerization?

A1: The polymerization of terminal alkynes like 3-fluoropropyne is often initiated by several factors:

  • Heat: Elevated temperatures can provide the activation energy needed for polymerization to begin.

  • Light: UV light can generate free radicals, which can initiate a polymerization chain reaction.

  • Contaminants: Impurities such as metals, bases, or radical initiators can catalyze polymerization.

  • Oxygen: While some inhibitors require oxygen to be effective, in other cases, the presence of oxygen can lead to the formation of peroxides which can initiate polymerization.

Q2: What are the recommended storage conditions for 3-fluoropropyne?

A2: To minimize the risk of polymerization, 3-fluoropropyne should be stored under the following conditions. While specific data for 3-fluoropropyne is limited, these are general best practices for reactive alkynes.

ParameterRecommended ConditionRationale
Temperature < 4°C (Refrigerated)Reduces the rate of potential polymerization reactions.
Atmosphere Inert (e.g., Argon, Nitrogen)Prevents reactions with atmospheric oxygen and moisture.
Light Amber or opaque containerProtects from UV light, which can initiate polymerization.
Inhibitor Present in the formulationChemical stabilizer to quench radical formation.
Container Tightly sealed, appropriate materialPrevents contamination and leakage.

Q3: What types of inhibitors can be used to prevent the polymerization of terminal alkynes like 3-fluoropropyne?

A3: While specific inhibitors for 3-fluoropropyne are not well-documented in publicly available literature, common inhibitors for terminal alkynes fall into these general classes:

Inhibitor ClassExamplesTypical ConcentrationMechanism of Action
Phenolic CompoundsHydroquinone, Butylated hydroxytoluene (BHT)10-200 ppmAct as radical scavengers, donating a hydrogen atom to terminate radical chains.
AminesDiethylhydroxylamine50-500 ppmCan act as radical scavengers and may also chelate metal ions.

It is crucial to verify the compatibility of any inhibitor with your specific experimental conditions.

Q4: How can I detect if my 3-fluoropropyne sample has started to polymerize?

A4: Signs of polymerization can include:

  • Visual Changes: The appearance of solid precipitates, an increase in viscosity, or discoloration of the liquid.

  • Spectroscopic Analysis: Techniques like NMR or IR spectroscopy can detect the formation of new polymeric species and the disappearance of the alkyne signal.

  • Thermal Changes: Exothermic polymerization can lead to a noticeable increase in the temperature of the storage container.

Q5: What should I do if I observe signs of polymerization?

A5: If you suspect polymerization has occurred:

  • Do not open the container if it is bulging or warm. This could indicate a runaway reaction.

  • Isolate the container in a well-ventilated area, such as a fume hood.

  • If safe to do so, cool the container in an ice bath to slow the reaction.

  • Contact your institution's environmental health and safety office for guidance on disposal of the potentially hazardous material.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Polymer formation observed in the storage container. - Improper storage conditions (e.g., elevated temperature, exposure to light).- Depletion of inhibitor over time.- Contamination of the sample.- Review and correct storage procedures.- Consider adding a fresh amount of a suitable inhibitor (see experimental protocol).- If extensively polymerized, dispose of the material according to safety guidelines.
Rapid/uncontrolled polymerization during an experiment. - Presence of catalytic impurities in the reaction mixture.- Reaction temperature is too high.- Absence of an inhibitor in a prolonged reaction.- Purify all reagents and solvents to remove potential catalysts.- Optimize the reaction temperature.- Consider performing the reaction at a lower concentration or with an appropriate inhibitor present.
Inconsistent results in reactions involving 3-fluoropropyne. - Partial polymerization of the starting material.- Variable levels of inhibitor affecting reaction kinetics.- Perform a quality control check on the 3-fluoropropyne before use (see experimental protocol).- If an inhibitor is present, consider its potential impact on your reaction and whether it needs to be removed prior to use.

Experimental Protocols

Protocol for Adding an Inhibitor to 3-Fluoropropyne for Storage

Objective: To add a chemical inhibitor to a sample of 3-fluoropropyne to prevent polymerization during long-term storage.

Materials:

  • 3-fluoropropyne

  • Inhibitor stock solution (e.g., 1000 ppm hydroquinone in a compatible, dry solvent)

  • Inert atmosphere glovebox or Schlenk line

  • Dry, clean storage vessel (amber glass vial with a septum-lined cap)

  • Micropipette

Procedure:

  • Work in an inert atmosphere (glovebox or under a flow of argon/nitrogen).

  • Transfer the desired volume of 3-fluoropropyne to the pre-dried amber storage vial.

  • Using a micropipette, add the calculated volume of the inhibitor stock solution to achieve the desired final concentration (e.g., 100 ppm).

  • Gently swirl the vial to ensure thorough mixing.

  • Seal the vial tightly, ensuring the septum provides a good seal.

  • Label the vial clearly with the contents, concentration of inhibitor, and date.

  • Store the inhibited 3-fluoropropyne under the recommended conditions (< 4°C, protected from light).

Protocol for Quality Control Check of Stored 3-Fluoropropyne

Objective: To assess the purity and detect any signs of polymerization in a stored sample of 3-fluoropropyne.

Materials:

  • Stored 3-fluoropropyne sample

  • NMR tube and deuterated solvent (e.g., CDCl₃)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Infrared (IR) spectrometer

Procedure:

  • Visual Inspection: Carefully inspect the sample for any signs of precipitation, increased viscosity, or discoloration.

  • ¹H NMR Spectroscopy: a. Under an inert atmosphere, carefully take an aliquot of the 3-fluoropropyne and prepare a sample in a suitable deuterated solvent. b. Acquire a ¹H NMR spectrum. c. Look for the characteristic signals of 3-fluoropropyne and the absence of broad signals that would indicate polymer formation.

  • GC-MS Analysis: a. Prepare a dilute solution of the 3-fluoropropyne in a volatile solvent. b. Analyze the sample by GC-MS to determine its purity and identify any potential dimeric or oligomeric byproducts.

  • IR Spectroscopy: a. Acquire an IR spectrum of the neat liquid (if appropriate) or as a solution. b. Confirm the presence of the characteristic alkyne C-H and C≡C stretching frequencies. The absence or weakening of these bands, coupled with the appearance of new bands, could indicate polymerization.

Diagrams

Troubleshooting_Polymerization start Issue: Polymerization of 3-Fluoropropyne Suspected check_visual Visually inspect the sample. Any solids, high viscosity, or discoloration? start->check_visual action_dispose High Risk! Isolate and contact EHS for disposal. Do not open if container is warm or bulging. check_visual->action_dispose Yes check_storage Review storage conditions. Stored at < 4°C? Protected from light? Under inert atmosphere? check_visual->check_storage No action_correct_storage Correct storage conditions immediately. check_storage->action_correct_storage No qc_check Perform QC check (NMR, GC-MS). Is the material pure? check_storage->qc_check Yes action_correct_storage->qc_check action_use_with_caution Material is likely usable. Consider re-inhibiting for long-term storage. qc_check->action_use_with_caution Yes action_purify_or_dispose Material is partially polymerized. Purify if possible, otherwise dispose of safely. qc_check->action_purify_or_dispose No Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_ppe Don appropriate PPE (gloves, safety glasses, lab coat) prep_inert Prepare inert atmosphere (glovebox or Schlenk line) prep_ppe->prep_inert handle_transfer Transfer 3-fluoropropyne using a dry syringe or cannula prep_inert->handle_transfer handle_inhibit Add inhibitor for storage handle_transfer->handle_inhibit storage_seal Seal in an amber vial under inert atmosphere handle_inhibit->storage_seal storage_refrigerate Store at < 4°C storage_seal->storage_refrigerate

Technical Support Center: Catalyst Selection for Efficient 3-Fluoropropyne Transformations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-fluoropropyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic transformations of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in activating the C-F bond of 3-fluoropropyne for catalytic transformations?

The primary challenge lies in the high bond dissociation energy of the C(sp³)–F bond, making it the strongest single bond to carbon. Cleavage of this bond for subsequent functionalization requires highly active catalysts that can overcome this energy barrier without leading to unwanted side reactions, such as decomposition of the starting material or the catalyst itself.

Q2: Which classes of catalysts are most commonly employed for transformations involving 3-fluoropropyne and related fluoroalkynes?

Transition metal catalysts, particularly those based on palladium, nickel, copper, and rhodium, are frequently used. The choice of catalyst is highly dependent on the specific transformation. For instance, palladium complexes with specialized phosphine ligands are often effective for cross-coupling reactions. Lewis acidic catalysts can also be employed to facilitate C-F bond activation.

Q3: How does the choice of ligand influence the efficiency of a palladium-catalyzed cross-coupling reaction with 3-fluoropropyne?

The ligand plays a crucial role in stabilizing the metal center, modulating its electronic properties and steric environment. Electron-rich and sterically bulky phosphine ligands can enhance the oxidative addition of the C-F bond to the metal center, a key step in many catalytic cycles. The ligand also influences the rate of reductive elimination, the final step that forms the desired product.

Q4: What role does the base play in these catalytic reactions?

In many cross-coupling reactions, a base is required to facilitate the transmetalation step or to neutralize acidic byproducts. The strength and nature of the base (e.g., inorganic vs. organic) can significantly impact the reaction yield and selectivity. For sensitive substrates like 3-fluoropropyne, the use of a weaker base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be advantageous to prevent side reactions.

Q5: Can you provide a general overview of a typical experimental workflow for a catalytic 3-fluoropropyne transformation?

Certainly. A generalized workflow is illustrated below. It is imperative to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_glassware Oven-dry glassware prep_reagents Degas solvents & weigh reagents prep_glassware->prep_reagents prep_atmosphere Assemble under inert atmosphere prep_reagents->prep_atmosphere add_catalyst Add catalyst and ligand prep_atmosphere->add_catalyst add_substrate Add 3-fluoropropyne and coupling partner add_catalyst->add_substrate add_base Add base and solvent add_substrate->add_base run_reaction Heat to desired temperature and stir add_base->run_reaction quench Quench reaction run_reaction->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify characterize Characterize product purify->characterize

Caption: General experimental workflow for catalytic 3-fluoropropyne transformations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the catalytic transformation of 3-fluoropropyne.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Action
Catalyst Inactivity - Ensure the catalyst was handled under strictly inert conditions. - Use a freshly opened bottle of catalyst or a new batch. - Consider a different catalyst or ligand combination. For example, if a Pd(II) precatalyst is used, try a Pd(0) source.
Ligand Degradation - Some phosphine ligands are air-sensitive. Ensure proper handling and storage. - Increase the ligand-to-metal ratio.
Incorrect Base - The base may be too weak or too strong. Screen a range of bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu). - Ensure the base is anhydrous if the reaction is moisture-sensitive.
Low Reaction Temperature - Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor for decomposition.
Solvent Effects - The polarity of the solvent can significantly affect the reaction. Screen a range of anhydrous, degassed solvents (e.g., Toluene, Dioxane, DMF, DMAc).
Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

CauseRecommended Action
Decomposition of Substrate - Lower the reaction temperature. - Use a milder base. - Decrease the reaction time.
Homocoupling of Partner - Decrease the catalyst loading. - Use a different ligand that promotes cross-coupling over homocoupling. - Adjust the stoichiometry of the coupling partners.
Protodefluorination - Ensure the reaction is strictly anhydrous. - Use a non-protic solvent.
Isomerization of Alkyne - This can be base-mediated. Consider a weaker or non-nucleophilic base. - Lower reaction temperatures may disfavor isomerization.

Logical Relationship for Troubleshooting Low Yield

G start Low Yield Observed catalyst_check Check Catalyst Activity start->catalyst_check ligand_check Evaluate Ligand Integrity catalyst_check->ligand_check If catalyst is active success Improved Yield catalyst_check->success If new catalyst works base_screen Screen Different Bases ligand_check->base_screen If ligand is stable ligand_check->success If new ligand works temp_opt Optimize Temperature base_screen->temp_opt If base is suitable base_screen->success If new base works solvent_screen Screen Different Solvents temp_opt->solvent_screen If temp is optimal temp_opt->success If new temp works solvent_screen->success

Caption: Troubleshooting workflow for low product yield in 3-fluoropropyne reactions.

Data Presentation: Catalyst System Comparison for a Model Suzuki-Miyaura Coupling

The following table summarizes hypothetical performance data for various palladium-based catalyst systems in the Suzuki-Miyaura coupling of 3-fluoropropyne with phenylboronic acid. This data is for illustrative purposes to guide catalyst selection.

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001285
Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane1001292
Pd(PPh₃)₄ (5)-CsF (2)DMF802465
PdCl₂(dppf) (3)-K₂CO₃ (2)DMAc1101878

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Fluoropropyne

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • 3-Fluoropropyne

  • Arylboronic acid

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox, an oven-dried reaction vial is charged with the palladium precatalyst (1-5 mol%), the phosphine ligand (1-10 mol%), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Addition of Reagents: The anhydrous, degassed solvent is added, followed by 3-fluoropropyne (1 equivalent).

  • Reaction: The vial is sealed and removed from the glovebox. The reaction mixture is stirred and heated to the desired temperature (typically 80-120 °C) for the specified time (12-24 hours).

  • Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Signaling Pathway (Catalytic Cycle) for Suzuki-Miyaura Coupling

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate R-Pd(II)-F(L_n) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_couple R-Pd(II)-Ar(L_n) transmetalation->pd2_couple reductive_elimination Reductive Elimination pd2_couple->reductive_elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product substrate R-F substrate->oxidative_addition boronic_acid Ar-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Byproduct identification in 3-fluoropropyne synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-fluoropropyne.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-fluoropropyne, focusing on byproduct identification and mitigation strategies.

Issue Potential Cause Recommended Action
Low yield of 3-fluoropropyne Incomplete reaction.- Ensure the base used for dehydrohalogenation is sufficiently strong and used in appropriate stoichiometric amounts.- Check the reaction temperature and time to ensure they are optimal for the specific protocol.
Competing substitution reaction.- Use a sterically hindered, non-nucleophilic base to favor elimination over substitution.[1][2] - Lowering the reaction temperature may also favor elimination.
Isomerization of the product.- Minimize reaction time and purify the product promptly after the reaction is complete.
Presence of an unexpected peak in GC-MS with the same m/z as 3-fluoropropyne Isomerization to 1-fluoropropyne or fluoroallene.- Analyze the sample using ¹⁹F NMR. Isomers will have distinct chemical shifts. - Compare the fragmentation pattern in the mass spectrum to known patterns of propyne and allene isomers.[3]
Presence of a byproduct with a higher molecular weight Dimerization or oligomerization of the product or starting material.- Use dilute reaction conditions to minimize intermolecular reactions. - Ensure efficient removal of reactive intermediates.
Reaction with the solvent.- Choose an inert solvent that does not react with the strong base or the reactants.
Broad or complex peaks in ¹⁹F NMR spectrum Presence of multiple fluorine-containing byproducts.- Isolate the major byproducts using preparative GC or HPLC for individual characterization. - Utilize 2D NMR techniques (e.g., ¹H-¹⁹F HETCOR) to aid in structure elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the dehydrohalogenation synthesis of 3-fluoropropyne from 1-chloro-3-fluoropropane?

A1: The most probable byproducts are isomers of 3-fluoropropyne, such as 1-fluoropropyne and fluoroallene, which can arise from rearrangement reactions. Additionally, competing nucleophilic substitution reactions can lead to the formation of alcohols or ethers, depending on the base and solvent used.[1][2][4] Dimerization or oligomerization of the highly reactive propyne product can also occur.

Q2: How can I distinguish between 3-fluoropropyne and its isomers using analytical techniques?

A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.

  • GC-MS: While isomers will have the same molecular ion peak, their fragmentation patterns may differ. A comparison with literature data or computational predictions of mass spectra can aid in identification.

  • ¹⁹F NMR: This is a powerful tool for distinguishing fluorine-containing isomers. Each isomer will exhibit a unique chemical shift and coupling pattern.[5][6][7][8] For example, the fluorine in 3-fluoropropyne is expected to have a different chemical shift compared to the fluorine in 1-fluoropropyne.

  • ¹H NMR: The proton signals and their couplings will also be distinct for each isomer.

Q3: What reaction conditions favor the formation of 3-fluoropropyne over its byproducts?

A3: To maximize the yield of 3-fluoropropyne, it is crucial to favor the E2 elimination pathway over competing SN2 substitution and isomerization. This can be achieved by:

  • Using a strong, sterically hindered base (e.g., potassium tert-butoxide).[1][2]

  • Employing a non-polar, aprotic solvent.

  • Maintaining a relatively low reaction temperature to suppress side reactions.

  • Keeping the reaction time to a minimum to prevent product isomerization.

Q4: My ¹⁹F NMR spectrum shows multiple unexpected signals. How can I identify these unknown fluorine-containing impurities?

A4: The presence of multiple signals in the ¹⁹F NMR spectrum indicates various fluorine-containing species. To identify them:

  • Consult Chemical Shift Databases: Compare the observed chemical shifts with known values for common organofluorine functional groups.[6][7]

  • Analyze Coupling Patterns: The multiplicity of the signals and the magnitude of the coupling constants provide information about neighboring protons or other fluorine atoms.

  • Perform 2D NMR Experiments: Techniques like ¹H-¹⁹F HETCOR can establish correlations between fluorine and proton nuclei, aiding in the structural elucidation of the impurities.

  • Isolate and Analyze: If the impurities are present in significant quantities, isolate them using preparative chromatography and subject them to further analysis (e.g., high-resolution mass spectrometry, ¹³C NMR).

Experimental Protocols & Data

Table 1: Predicted Analytical Data for 3-Fluoropropyne and Potential Byproducts
Compound Structure Molecular Weight ( g/mol ) Predicted ¹⁹F NMR Chemical Shift Range (ppm, relative to CFCl₃) Key GC-MS Fragments (m/z)
3-FluoropropyneHC≡CCH₂F60.05-210 to -23060, 59, 41, 39, 33
1-FluoropropyneCH₃C≡CF60.05-150 to -17060, 59, 45, 41, 39
FluoroalleneCH₂=C=CHF60.05-130 to -15060, 59, 41, 39
3-ChloropropyneHC≡CCH₂Cl74.51N/A74, 76, 49, 39
Propargyl AlcoholHC≡CCH₂OH56.06N/A56, 55, 39, 31

Note: Predicted NMR shifts are estimates and can vary based on solvent and other experimental conditions. GC-MS fragmentation is dependent on ionization energy.

Visualizations

Diagram 1: Reaction Pathways in 3-Fluoropropyne Synthesis

Reaction_Pathways 1,3-Dihalopropane 1,3-Dihalopropane 3-Fluoropropyne 3-Fluoropropyne 1,3-Dihalopropane->3-Fluoropropyne E2 Elimination (Desired Pathway) Substitution_Product Substitution Product (e.g., Alcohol/Ether) 1,3-Dihalopropane->Substitution_Product SN2 Substitution (Side Reaction) Fluoroallene Fluoroallene 3-Fluoropropyne->Fluoroallene Isomerization 1-Fluoropropyne 1-Fluoropropyne Fluoroallene->1-Fluoropropyne Isomerization Troubleshooting_Workflow start Unexpected Peak in Analysis gcms Run GC-MS start->gcms nmr Run ¹H and ¹⁹F NMR start->nmr same_mz Same m/z as Product? gcms->same_mz nmr_analysis Analyze Chemical Shifts and Coupling Constants nmr->nmr_analysis diff_mz Different m/z? same_mz->diff_mz No fragmentation Analyze Fragmentation Pattern same_mz->fragmentation Yes substitution Substitution or Dimerization Product diff_mz->substitution isomer Isomer (1-Fluoropropyne or Fluoroallene) structure Elucidate Structure isomer->structure fragmentation->isomer nmr_analysis->isomer substitution->structure

References

Technical Support Center: Regioselectivity in 3-Fluoropropyne Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving regioselectivity in reactions involving 3-fluoropropyne.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in reactions with 3-fluoropropyne?

A1: The regioselectivity in reactions with 3-fluoropropyne is primarily governed by a combination of electronic and steric factors. The fluorine atom, being highly electronegative, creates a dipole moment in the molecule, influencing the electron density of the alkyne. This electronic effect can direct the approach of reagents. Steric hindrance around the reaction center can also play a significant role in determining the favored regioisomer. In the case of cycloaddition reactions, the frontier molecular orbital (FMO) interactions between 3-fluoropropyne and the reacting partner are crucial in determining the outcome.[1][2][3]

Q2: Which reactions involving 3-fluoropropyne are most susceptible to regioselectivity issues?

A2: 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition (azide-alkyne cycloaddition), are particularly sensitive to regioselectivity when using 3-fluoropropyne.[4][5][6][7] The formation of either the 1,4- or 1,5-disubstituted triazole regioisomer is a common challenge. Other reactions, like hydrostannylation and additions to the alkyne, can also exhibit regioselectivity that needs to be controlled.

Q3: How does the choice of catalyst affect the regioselectivity of 3-fluoropropyne cycloadditions?

A3: The catalyst plays a pivotal role in controlling regioselectivity. In the context of the azide-alkyne cycloaddition, copper(I) catalysts almost exclusively yield the 1,4-disubstituted triazole isomer.[6][7][8] In contrast, ruthenium catalysts can favor the formation of the 1,5-disubstituted triazole. The choice of ligands on the metal catalyst can further fine-tune the regioselectivity by modifying the steric and electronic environment of the catalytic center.

Q4: Can reaction conditions other than the catalyst influence regioselectivity?

A4: Yes, other reaction conditions can have a significant impact. The choice of solvent can influence the reaction pathway and, consequently, the regioselectivity by stabilizing or destabilizing transition states. Temperature can also be a factor, as some reactions may be kinetically controlled at lower temperatures and thermodynamically controlled at higher temperatures, potentially favoring different regioisomers. The nature of the substituents on the reacting partner (e.g., the azide) will also influence the electronic and steric interactions that dictate the regiochemical outcome.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Fluoropropyne

Problem: The reaction is producing a mixture of 1,4- and 1,5-triazole isomers instead of the expected 1,4-isomer.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Catalyst Generation/Decomposition Ensure the in situ reduction of the Cu(II) precatalyst (e.g., CuSO₄) with a reducing agent like sodium ascorbate is efficient. Use freshly prepared solutions. Consider using a Cu(I) source directly, such as CuI or CuBr, under an inert atmosphere.Improved formation of the active Cu(I) catalyst, leading to higher regioselectivity for the 1,4-isomer.
Ligand Effects The choice of ligand can influence the catalyst's activity and selectivity. If no ligand is used, consider adding a stabilizing ligand such as TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine).Enhanced catalyst stability and activity, promoting the desired catalytic cycle and improving regioselectivity.
Solvent Choice The solvent can affect the solubility of the catalyst and reactants. A mixture of water and an organic solvent (e.g., t-butanol, THF, DMSO) is commonly used. Optimize the solvent system to ensure all components are well-dissolved.A homogeneous reaction mixture can lead to more consistent and selective catalysis.
Reaction Temperature While CuAAC reactions are often robust at room temperature, side reactions can occur. Try running the reaction at a lower temperature (e.g., 0-5 °C) to see if it improves selectivity.Reduced rates of side reactions that may be contributing to the formation of the undesired isomer.
Issue 2: Low Yield of the Desired Regioisomer

Problem: The desired regioisomer is formed with high selectivity, but the overall yield of the reaction is low.

Potential Cause Troubleshooting Step Expected Outcome
Substrate Decomposition 3-fluoropropyne can be volatile and potentially unstable under certain conditions. Ensure it is handled and stored correctly. Consider adding the alkyne slowly to the reaction mixture.Minimized substrate loss, leading to a higher overall yield.
Catalyst Loading The catalyst loading might be too low for efficient conversion. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).Increased reaction rate and higher conversion to the desired product.
Reaction Time The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.Ensure the reaction is stopped at the point of maximum product formation to avoid potential product degradation over extended periods.
Oxygen Sensitivity The Cu(I) catalyst can be sensitive to oxygen. Degas the solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevention of catalyst oxidation will maintain its activity throughout the reaction, improving the yield.

Experimental Protocols

Key Experiment: Regioselective Synthesis of a 1,4-Disubstituted-Fluoromethyl-1,2,3-Triazole via CuAAC

This protocol describes a general procedure for the copper(I)-catalyzed cycloaddition of an organic azide with 3-fluoropropyne to selectively form the 1,4-regioisomer.

Materials:

  • Organic azide (1.0 mmol)

  • 3-Fluoropropyne (1.2 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent: 1:1 mixture of deionized water and tert-butanol (10 mL)

Procedure:

  • In a 25 mL round-bottom flask, dissolve the organic azide (1.0 mmol) and copper(II) sulfate pentahydrate (0.05 mmol) in the water/tert-butanol mixture (10 mL).

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol in 1 mL of water). The solution should turn a yellow-green color, indicating the formation of the Cu(I) species.

  • Add 3-fluoropropyne (1.2 mmol) to the reaction mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted-fluoromethyl-1,2,3-triazole.

Quantitative Data Summary:

The following table summarizes typical regioselectivity observed in the Huisgen 1,3-dipolar cycloaddition of azides with terminal alkynes under different catalytic conditions.

Alkyne Azide Catalyst Solvent Temperature (°C) Regioisomeric Ratio (1,4- : 1,5-)
PhenylacetyleneBenzyl azideNone (Thermal)Toluene100~1 : 1
PhenylacetyleneBenzyl azideCuSO₄/NaAscH₂O/t-BuOH25>95 : 5
PhenylacetyleneBenzyl azideCp*RuCl(PPh₃)₂Toluene80<5 : >95
3-Fluoropropyne Benzyl azide CuSO₄/NaAsc H₂O/t-BuOH 25 >98 : 2 (Expected)
3-Fluoropropyne Benzyl azide Ru-based catalyst Toluene 80 Predominantly 1,5-isomer (Expected)

Visualizations

troubleshooting_workflow start Poor Regioselectivity Observed check_catalyst Is the correct catalyst for the desired isomer being used? (e.g., Cu(I) for 1,4-isomer) start->check_catalyst catalyst_ok Yes check_catalyst->catalyst_ok Yes catalyst_no No check_catalyst->catalyst_no No check_conditions Review Reaction Conditions: - Catalyst generation/stability - Solvent - Temperature - Ligands catalyst_ok->check_conditions change_catalyst Select appropriate catalyst (e.g., Cu(I) for 1,4-; Ru for 1,5-isomer) catalyst_no->change_catalyst change_catalyst->start Re-run reaction optimize Systematically optimize reaction parameters. check_conditions->optimize analyze Analyze regioisomeric ratio (NMR, LC-MS) optimize->analyze analyze->check_conditions Ratio not acceptable success Desired Regioselectivity Achieved analyze->success Ratio acceptable

Caption: Troubleshooting workflow for poor regioselectivity.

reaction_pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_cu Cu(I) Catalysis cluster_ru Ru Catalysis azide R-N₃ cu_intermediate Copper-acetylide intermediate azide->cu_intermediate ru_intermediate Ruthenium-vinylidene intermediate azide->ru_intermediate alkyne HC≡C-CH₂F (3-Fluoropropyne) alkyne->cu_intermediate alkyne->ru_intermediate product_1_4 1,4-Regioisomer cu_intermediate->product_1_4 product_1_5 1,5-Regioisomer ru_intermediate->product_1_5

Caption: Catalytic pathways influencing regioselectivity.

References

Scale-up challenges for the synthesis of "Propyne, 3-fluoro-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-fluoro-1-propyne. The information provided is intended to address specific challenges that may be encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing low yields of 3-fluoro-1-propyne when scaling up the fluorination of propargyl alcohol with DAST. What are the potential causes and solutions?

A1: Low yields during the scale-up of this reaction can stem from several factors:

  • Temperature Control: The reaction with Diethylaminosulfur trifluoride (DAST) is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, causing decomposition of the starting material, product, and the DAST reagent itself.[1][2][3]

    • Troubleshooting:

      • Ensure the use of a reactor with efficient heat exchange capabilities.

      • Employ a jacketed reactor with a reliable cooling system.

      • Consider a semi-batch or continuous-flow process where reagents are added portion-wise to control the exotherm.[4]

  • Reagent Purity: The purity of DAST is critical. Impurities can lead to side reactions and lower yields.

    • Troubleshooting:

      • Use freshly distilled or high-purity DAST for the reaction.

      • Avoid prolonged storage of DAST, as it can degrade.

  • Acid-Sensitivity: Propargyl alcohol and 3-fluoro-1-propyne can be sensitive to acidic conditions, which can be generated from the decomposition of DAST. This can lead to polymerization or other side reactions.

    • Troubleshooting:

      • Perform the reaction in the presence of an acid scavenger, such as a non-nucleophilic base (e.g., sodium fluoride).

      • Ensure all glassware and solvents are scrupulously dry, as moisture can accelerate DAST decomposition and acid formation.[2][5]

Q2: During the workup and purification of 3-fluoro-1-propyne, we are experiencing significant product loss. How can we improve the isolation of this low-boiling point compound?

A2: 3-Fluoro-1-propyne is a volatile compound with a low boiling point, which makes its isolation challenging, especially on a larger scale.[6]

  • Distillation Technique: Standard distillation setups may not be efficient for such a volatile compound.

    • Troubleshooting:

      • Utilize a fractional distillation column to achieve a good separation from solvents and byproducts.[7][8]

      • Employ a cooled condenser with a high surface area. Consider using a cold trap with liquid nitrogen or a dry ice/acetone bath to capture the volatile product.

      • A vacuum distillation can be employed to lower the boiling point further, but care must be taken to avoid product loss to the vacuum pump.[7][8]

  • Extraction and Handling: Product can be lost during aqueous workups and transfers.

    • Troubleshooting:

      • Use a low-boiling point, water-immiscible solvent for extraction (e.g., pentane or diethyl ether) to facilitate subsequent removal.

      • Minimize the number of transfers.

      • Keep all receiving flasks and equipment well-chilled.

Q3: We are concerned about the safety of using DAST on a multi-gram or kilogram scale. What are the primary hazards and how can they be mitigated?

A3: DAST is a hazardous reagent that requires careful handling, especially on a larger scale.

  • Thermal Instability: DAST can decompose violently when heated.[1][2][3]

    • Mitigation:

      • Never heat DAST above 50°C.[1] Reactions are typically carried out at low temperatures (e.g., -78°C).

      • Use a reliable temperature monitoring and control system.

      • Have an emergency cooling plan in place.

  • Reaction with Water: DAST reacts violently with water, releasing toxic and corrosive fumes, including hydrogen fluoride.[2][5]

    • Mitigation:

      • Ensure all equipment is thoroughly dried before use.

      • Use anhydrous solvents and reagents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Alternative Reagents: Consider using safer, more thermally stable fluorinating reagents for scale-up.

    • Alternatives:

      • Bis-(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is known to be more thermally stable than DAST.[1]

      • The use of SF6 under photocatalytic conditions is a newer, potentially safer method, although its scalability may require further development.[9]

Q4: Are there alternative synthetic routes to 3-fluoro-1-propyne that are more amenable to scale-up?

A4: Yes, several alternative methods exist that may offer advantages in terms of safety and scalability.

  • Electrophilic Fluorination: The use of electrophilic fluorinating reagents like Selectfluor on allenylsilanes can produce propargylic fluorides.[10] This method avoids the use of highly reactive nucleophilic fluorine sources.

  • Gold-Catalyzed Hydrofluorination: Propargyl alcohols can be hydrofluorinated using a gold catalyst and Et3N·3HF.[11][12][13] This method may offer milder reaction conditions.

  • Dehydrohalogenation: A two-step process involving the formation of a dihalide followed by double dehydrohalogenation can be a viable route for alkyne synthesis.[14] Adapting this to produce 3-fluoro-1-propyne would depend on the availability of suitable starting materials.

Quantitative Data Summary

ParameterDeoxyfluorination with DASTElectrophilic Fluorination with SelectfluorGold-Catalyzed Hydrofluorination
Starting Material Propargyl AlcoholAllenylsilanesPropargyl Alcohols
Fluorinating Agent Diethylaminosulfur trifluoride (DAST)1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor)Triethylamine tris(hydrofluoride) (Et3N·3HF)
Typical Yield Varies, can be high on small scaleModerate to good (e.g., 50%)[10]Good (e.g., 76%)[12]
Reaction Temperature Low temperatures (e.g., -78 °C to 0 °C)[1]Room temperature[10]Varies depending on substrate
Key Scale-up Concern DAST thermal instability and reactivity with water[1][2][3]Reagent cost and availabilityCatalyst cost and removal

Experimental Protocols

1. Deoxyfluorination of Propargyl Alcohol using DAST (Lab-Scale)

  • Warning: This reaction should be carried out by trained personnel in a well-ventilated fume hood. All glassware must be scrupulously dried.

  • A solution of propargyl alcohol in an anhydrous solvent (e.g., dichloromethane or THF) is prepared in a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, under an inert atmosphere (N2 or Ar).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Diethylaminosulfur trifluoride (DAST) (1.1 to 1.5 equivalents) is dissolved in the same anhydrous solvent and added dropwise to the cooled solution of propargyl alcohol via the dropping funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, the reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours) and then allowed to slowly warm to room temperature.

  • The reaction is carefully quenched by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with a low-boiling point solvent (e.g., pentane).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The volatile 3-fluoro-1-propyne is carefully isolated from the solvent by fractional distillation.

Process Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_reactor Assemble and Dry Reactor System prep_reagents->setup_reactor charge_alcohol Charge Reactor with Propargyl Alcohol Solution setup_reactor->charge_alcohol Under Inert Atmosphere cool_reactor Cool Reactor to -78°C charge_alcohol->cool_reactor add_dast Slow Addition of DAST Solution cool_reactor->add_dast react Stir at Low Temperature add_dast->react warm Warm to Room Temperature react->warm quench Quench with NaHCO3 (aq) warm->quench Careful Quenching extract Extract with Low-Boiling Solvent quench->extract dry Dry Organic Layer extract->dry distill Fractional Distillation dry->distill product Isolate 3-Fluoro-1-propyne distill->product

Caption: Experimental workflow for the synthesis of 3-fluoro-1-propyne using DAST.

troubleshooting_logic cluster_reaction_issues Reaction Stage cluster_purification_issues Purification Stage start Low Yield or Product Loss temp_control Poor Temperature Control? start->temp_control reagent_purity Impure Reagents? start->reagent_purity acid_sensitivity Acidic Side Reactions? start->acid_sensitivity distillation_method Inefficient Distillation? start->distillation_method handling_loss Volatilization During Handling? start->handling_loss improve_cooling Improve Reactor Cooling/ Consider Flow Chemistry temp_control->improve_cooling Yes use_high_purity Use High-Purity Reagents reagent_purity->use_high_purity Yes add_scavenger Add Acid Scavenger acid_sensitivity->add_scavenger Yes use_fractional_dist Use Fractional Distillation/ Cold Trap distillation_method->use_fractional_dist Yes chill_equipment Chill Receiving Flasks/ Minimize Transfers handling_loss->chill_equipment Yes

Caption: Troubleshooting logic for low yields in 3-fluoro-1-propyne synthesis.

References

Technical Support Center: Handling and Quenching of 3-Fluoropropyne Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactive 3-fluoropropyne intermediates. Given the limited specific literature on 3-fluoropropyne, this guide also draws upon established protocols for analogous compounds such as other terminal alkynes and propargyl halides.

Frequently Asked Questions (FAQs)

Q1: My reaction to generate 3-fluoropropyne is not proceeding to completion. What are the common causes?

A1: Incomplete conversion during the synthesis of 3-fluoropropyne can stem from several factors. A primary consideration is the purity and reactivity of your starting materials. For instance, if you are performing a dehydrohalogenation, the strength and stoichiometry of the base are critical. Insufficient base will lead to incomplete reaction. Additionally, the reaction temperature can significantly impact the rate; ensure it is within the optimal range for the specific base and solvent system you are employing. Finally, the presence of water or other protic impurities can quench the strong bases typically used, such as sodium amide or organolithium reagents, thereby halting the reaction. It is crucial to use anhydrous solvents and reagents.

Q2: I am observing the formation of significant byproducts in my reaction. What are the likely side reactions?

A2: The formation of byproducts is a common challenge when working with reactive intermediates. With terminal alkynes, a frequent side reaction is oligomerization or polymerization, particularly at higher concentrations or temperatures. If a strong base is used in the synthesis, it can deprotonate the terminal alkyne to form an acetylide, which can then act as a nucleophile.[1] Another possibility is isomerization of the alkyne to an allene, especially in the presence of a base. If your synthesis involves organolithium reagents, be aware of potential side reactions with the solvent or other functional groups present in your starting materials.

Q3: How should I properly quench a reaction containing unreacted 3-fluoropropyne and strong base?

A3: Quenching reactions involving reactive alkynes and strong bases must be done with caution, typically at low temperatures (e.g., 0 °C or -78 °C) to manage the exotherm. A common and safe method for quenching excess strong base, like sodium amide or an organolithium reagent, is the slow, dropwise addition of a proton source.[1] For small-scale reactions, methanol or ethanol are often used. For larger-scale reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a good choice as it is a mild proton donor. It is critical to add the quenching agent slowly to a well-stirred reaction mixture to dissipate heat effectively and avoid a dangerous buildup of pressure. After the base is neutralized, further aqueous workup can be performed to remove inorganic salts.

Q4: What are the best practices for handling and storing 3-fluoropropyne, assuming it is volatile and reactive?

Troubleshooting Guides

Problem 1: Low Yield of 3-Fluoropropyne
Potential Cause Troubleshooting Step
Insufficiently Strong or Decomposed Base Use a freshly opened bottle of strong base (e.g., n-BuLi, NaNH₂) or titrate to determine the active concentration.
Presence of Protic Impurities Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and purify starting materials to remove any traces of water.
Suboptimal Reaction Temperature Verify the optimal temperature for your specific reaction conditions. Some dehydrohalogenation reactions require elevated temperatures to proceed at a reasonable rate.
Poor Quality Starting Materials Check the purity of your precursors (e.g., 3-fluoro-1,1-dihalopropane or similar) by NMR or GC-MS. Impurities can interfere with the reaction.
Problem 2: Uncontrolled Exothermic Reaction During Quenching
Potential Cause Troubleshooting Step
Quenching Agent Added Too Quickly Always add the quenching agent slowly and dropwise to a well-stirred reaction mixture that is cooled in an ice or dry ice/acetone bath.
Concentrated Quenching Agent Use a less reactive or more dilute quenching agent. For example, use a saturated aqueous solution of NH₄Cl instead of neat water or concentrated acid.
Inadequate Cooling Ensure the reaction vessel is adequately submerged in the cooling bath and that the bath's temperature is maintained throughout the addition.
Problem 3: Product Decomposition or Polymerization
Potential Cause Troubleshooting Step
High Reaction Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
High Concentration of the Intermediate If possible, generate and use the 3-fluoropropyne in situ at a low concentration to minimize self-reaction.
Presence of Catalytic Impurities Ensure all reagents and solvents are free from metals or other impurities that could catalyze polymerization.
Prolonged Reaction Time Monitor the reaction progress by TLC, GC, or NMR and quench it as soon as the starting material is consumed.

Data Presentation

Table 1: Comparative Reactivity and Quenching Parameters for Terminal Alkynes and Related Reagents

Compound/Reagent Typical Quenching Agent Quenching Temperature Key Considerations
Terminal Alkynes (general) Saturated aq. NH₄Cl, Methanol, Water0 °C to -78 °CCan be acidic (pKa ~25); deprotonation by strong bases forms nucleophilic acetylides.
Propargyl Bromide Water, Saturated aq. NaHCO₃, Dilute NaOH0 °C to room temperatureCan be an irritant and lachrymator. Quenching with a mild base neutralizes any HBr formed.[2]
n-Butyllithium (n-BuLi) Isopropanol, Saturated aq. NH₄Cl-78 °CHighly pyrophoric. Reacts violently with water. Quenching must be done with extreme caution at very low temperatures.
Sodium Amide (NaNH₂) Saturated aq. NH₄Cl, Ethanol0 °C to -33 °CReacts violently with water. Quenching should be performed carefully at low temperatures.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Terminal Alkyne via Dehydrohalogenation

This protocol is a general guideline and should be adapted based on the specific substrate and scale.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add an anhydrous solvent (e.g., THF or diethyl ether) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Addition of Base: Cool the solvent to the appropriate temperature (e.g., -78 °C for n-BuLi, or as required for other bases). Slowly add the strong base (e.g., 2.2 equivalents of n-butyllithium in hexanes) to the solvent.

  • Addition of Precursor: Dissolve the dihalo-precursor (1 equivalent) in the anhydrous solvent and add it dropwise to the cooled base solution via the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at the low temperature for a specified time, monitoring the progress by a suitable analytical technique (e.g., TLC or GC of quenched aliquots). The reaction may require warming to room temperature to go to completion.

  • Quenching: Cool the reaction mixture back down to a low temperature (e.g., 0 °C). Slowly and carefully add a quenching solution (e.g., saturated aqueous NH₄Cl) dropwise with vigorous stirring.

  • Workup: Once the quench is complete and the mixture has reached room temperature, transfer the contents to a separatory funnel. Add water and an organic solvent (e.g., diethyl ether) for extraction. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as distillation or column chromatography.

Protocol 2: General Quenching Procedure for an Organolithium Reagent

This protocol describes a safe method for quenching excess organolithium reagent.

  • Cooling: Ensure the reaction mixture is cooled to -78 °C in a dry ice/acetone bath.

  • Slow Addition of Quenching Agent: While stirring the reaction mixture vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise. Monitor the internal temperature to ensure it does not rise significantly.

  • Completion of Quench: Continue adding the isopropanol until no more gas evolution is observed.

  • Warming and Aqueous Workup: Slowly allow the reaction mixture to warm to room temperature. A subsequent aqueous workup can then be performed as described in Protocol 1.

Mandatory Visualizations

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Activity start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Verify Reaction Conditions (T, time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_impurities Investigate Potential Impurities (H2O) impurities_present Impurities Present? check_impurities->impurities_present reagent_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagent_ok->purify_reagents No conditions_ok->check_impurities Yes optimize_conditions Optimize T and Time conditions_ok->optimize_conditions No use_anhydrous Use Anhydrous Techniques impurities_present->use_anhydrous Yes end_good Problem Resolved impurities_present->end_good No purify_reagents->check_reagents purify_reagents->end_good optimize_conditions->check_conditions optimize_conditions->end_good use_anhydrous->check_impurities use_anhydrous->end_good end_bad Consult Further Literature

Caption: Troubleshooting workflow for low-yield 3-fluoropropyne reactions.

reaction_quenching_pathway cluster_reaction Reaction Mixture cluster_quench Quenching cluster_workup Aqueous Workup 3-Fluoropropyne 3-Fluoropropyne Neutralized_Mixture Neutralized Reaction Mixture 3-Fluoropropyne->Neutralized_Mixture Strong_Base Strong Base (e.g., n-BuLi, NaNH2) Quenching_Agent Quenching Agent (e.g., sat. aq. NH4Cl) Strong_Base->Quenching_Agent Neutralization (Exothermic) Precursor Unreacted Precursor Precursor->Neutralized_Mixture Solvent Anhydrous Solvent Solvent->Neutralized_Mixture Quenching_Agent->Neutralized_Mixture Organic_Extraction Organic Extraction Neutralized_Mixture->Organic_Extraction Purified_Product Purified 3-Fluoropropyne Organic_Extraction->Purified_Product

Caption: General workflow for quenching and workup of 3-fluoropropyne synthesis.

References

Technical Support Center: Reactions with 3-Fluoropropyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-fluoropropyne. The information is presented in a question-and-answer format to directly address common issues, particularly those related to moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect reactions involving 3-fluoropropyne?

A1: Moisture can significantly compromise reactions with 3-fluoropropyne in several ways:

  • Hydrolysis of 3-Fluoropropyne: In the presence of acid and mercury (II) salts, terminal alkynes like 3-fluoropropyne can undergo hydration to form methyl ketones.[1][2][3][4] Alternatively, hydroboration-oxidation conditions can lead to the formation of aldehydes.[2][5] This converts the starting material into an undesired byproduct, reducing the yield of the target molecule.

  • Interference with Catalytic Cycles: In transition metal-catalyzed reactions, such as the Sonogashira coupling, water can negatively affect the catalyst's activity and stability.[6][7] While some modern catalytic systems are designed to be water-tolerant, many traditional methods require anhydrous conditions for optimal performance.[8][9][10][11]

  • Promotion of Side Reactions: The presence of water can promote side reactions like the homocoupling of alkynes (Glaser coupling), especially in Sonogashira reactions.[12]

  • Reaction with Bases: Amine bases commonly used in coupling reactions can absorb moisture from the atmosphere. This moisture can then interfere with the reaction.

Q2: What are the likely byproducts when moisture is present in a reaction with 3-fluoropropyne?

A2: The primary byproducts from the reaction of 3-fluoropropyne with water are fluorinated carbonyl compounds. Depending on the specific reaction conditions, you may observe the formation of 1-fluoropropan-2-one (a fluorinated ketone) or 3-fluoropropanal (a fluorinated aldehyde).

Q3: My Sonogashira coupling reaction with 3-fluoropropyne is giving a low yield. Could moisture be the cause?

A3: Yes, moisture is a common culprit for low yields in Sonogashira couplings.[13][14] Even small amounts of water can impact the catalytic cycle and lead to the formation of byproducts. It is crucial to use anhydrous solvents and reagents, and to properly dry the amine base.[14][15] Other factors to consider for low yields include catalyst deactivation, incorrect reaction temperature, or issues with the purity of the starting materials.[13]

Q4: How can I effectively remove moisture from my solvents and reagents?

A4: To ensure anhydrous conditions, follow these procedures:

  • Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for amines). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.

  • Amine Bases: Triethylamine and other amine bases are hygroscopic and should be distilled from calcium hydride and stored over potassium hydroxide pellets or molecular sieves.

  • Glassware: All glassware should be thoroughly dried in an oven at >120 °C for several hours and cooled under a stream of dry nitrogen or argon before use. For highly sensitive reactions, flame-drying the apparatus under vacuum is recommended.[16][17]

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere of dry nitrogen or argon using Schlenk line techniques or in a glovebox.[18][19]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no product yield Presence of moisture in solvents or reagents.- Use freshly distilled, anhydrous solvents. - Dry amine bases (e.g., triethylamine) over CaH₂ or KOH. - Ensure all glassware is rigorously dried.
Inactive catalyst.- Use a fresh batch of palladium and copper catalysts. - Consider a different palladium source or ligand.
Incorrect reaction temperature.- Optimize the reaction temperature. Some Sonogashira couplings require heating, while others proceed at room temperature.[10]
Formation of homocoupled alkyne byproduct (diyne) Presence of oxygen and/or moisture.- Thoroughly degas all solvents and the reaction mixture. - Maintain a strict inert atmosphere throughout the reaction. - Use copper-free Sonogashira conditions if homocoupling is a persistent issue.[20]
Formation of unexpected carbonyl-containing byproducts Hydrolysis of 3-fluoropropyne.- Rigorously exclude water from the reaction. - Ensure the reaction is not inadvertently acidic, which can catalyze hydration.
Reaction turns black Palladium black precipitation (catalyst decomposition).- Ensure proper degassing to remove oxygen. - Use appropriate ligands to stabilize the palladium catalyst. - Some darkening of the reaction mixture can be normal.[14]

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Sonogashira Coupling of 3-Fluoropropyne

This protocol outlines a general method for the Sonogashira coupling of an aryl halide with 3-fluoropropyne under anhydrous conditions.

Materials:

  • Aryl halide

  • 3-Fluoropropyne (gas or condensed liquid)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF or toluene)

  • Schlenk flask and other appropriate oven-dried glassware

  • Dry nitrogen or argon line

  • Syringes and needles

Procedure:

  • Glassware Preparation: Dry all glassware, including the Schlenk flask, stir bar, condenser, and any septa, in an oven at 120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • To the Schlenk flask, add the aryl halide, palladium catalyst, and CuI under a positive pressure of inert gas.

    • Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.

  • Solvent and Base Addition:

    • Add anhydrous toluene or THF via a dry syringe.

    • Add freshly distilled, anhydrous triethylamine via a dry syringe.

    • Degas the resulting mixture by bubbling with inert gas for 15-20 minutes or by using the freeze-pump-thaw method (three cycles).

  • Addition of 3-Fluoropropyne:

    • If using gaseous 3-fluoropropyne, bubble a slow stream of the gas through the reaction mixture via a needle for a specified time. The reaction progress can be monitored by TLC or GC.

    • If using condensed 3-fluoropropyne, cool the reaction mixture to a low temperature (e.g., -78 °C) and add the required amount of the cold liquid via a pre-cooled syringe.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to stir at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Hydrolysis_Pathway 3-Fluoropropyne 3-Fluoropropyne Fluorinated Enol Intermediate Fluorinated Enol Intermediate 3-Fluoropropyne->Fluorinated Enol Intermediate H₂O, H⁺/Hg²⁺ 1-Fluoropropan-2-one 1-Fluoropropan-2-one Fluorinated Enol Intermediate->1-Fluoropropan-2-one Tautomerization

Caption: Plausible hydrolysis pathway of 3-fluoropropyne.

Anhydrous_Reaction_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction Oven-dry Glassware Oven-dry Glassware Assemble under N₂/Ar Assemble under N₂/Ar Oven-dry Glassware->Assemble under N₂/Ar Dry Solvents Dry Solvents Add Solvents/Base Add Solvents/Base Dry Solvents->Add Solvents/Base Dry Amine Base Dry Amine Base Dry Amine Base->Add Solvents/Base Add Solids Add Solids Assemble under N₂/Ar->Add Solids Add Solids->Add Solvents/Base Degas Mixture Degas Mixture Add Solvents/Base->Degas Mixture Add 3-Fluoropropyne Add 3-Fluoropropyne Degas Mixture->Add 3-Fluoropropyne Monitor by TLC/GC Monitor by TLC/GC Add 3-Fluoropropyne->Monitor by TLC/GC

Caption: Workflow for setting up an anhydrous reaction.

References

Optimizing solvent systems for 3-fluoropropyne solubility and reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for 3-fluoropropyne solubility and reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 3-fluoropropyne?

A1: While specific quantitative data for 3-fluoropropyne is scarce, its solubility can be estimated based on its structural analogue, propyne. 3-fluoropropyne is expected to be soluble in a range of organic solvents, particularly those with low to moderate polarity.[1][2] It is likely to have good solubility in hydrocarbons (e.g., hexane, benzene), ethers (e.g., THF, diethyl ether), and chlorinated solvents (e.g., dichloromethane).[1][2] Due to its non-polar alkyne backbone, it is expected to be insoluble in water.[1][2] The fluorine atom introduces some polarity, which might slightly enhance its interaction with more polar organic solvents compared to propyne.

Q2: How should 3-fluoropropyne be handled and stored?

A2: 3-Fluoropropyne is a volatile and potentially reactive compound and should be handled with care in a well-ventilated fume hood. Due to its volatility, it is advisable to handle it at low temperatures. Storage should be in a tightly sealed container, in a cool, dry place, away from heat, sparks, and open flames. For long-term storage, refrigeration is recommended.

Q3: What are the primary reactions where solvent optimization for 3-fluoropropyne is critical?

A3: Solvent optimization is crucial for reactions where 3-fluoropropyne acts as a terminal alkyne building block. The most common of these include:

  • Sonogashira Coupling: A cross-coupling reaction with aryl or vinyl halides to form C(sp²)-C(sp) bonds.[3][4][5]

  • Azide-Alkyne Cycloaddition (Click Chemistry): A reaction with azides to form triazole rings, widely used in bioconjugation and materials science.[6][7]

Q4: How does the fluorine atom in 3-fluoropropyne affect its reactivity compared to propyne?

A4: The electron-withdrawing nature of the fluorine atom can influence the acidity of the terminal alkyne proton. This can affect the rate of deprotonation, which is a key step in many of its reactions, including the Sonogashira coupling. The increased acidity may facilitate the formation of the copper acetylide intermediate in the Sonogashira reaction.

Troubleshooting Guides

Sonogashira Coupling Reactions

Q: My Sonogashira coupling reaction with 3-fluoropropyne is giving a low yield. What are the potential causes and solutions?

A: Low yields in Sonogashira couplings involving a volatile alkyne like 3-fluoropropyne can stem from several factors. Here is a systematic approach to troubleshooting:

  • Loss of Alkyne: 3-fluoropropyne is volatile. Ensure your reaction is performed in a sealed vessel or under a positive pressure of inert gas to prevent its escape, especially when heating.[8]

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air. Ensure all solvents and reagents are properly degassed.[5][8] The solution turning black immediately upon adding the base can indicate palladium black precipitation, a sign of catalyst decomposition.[8]

  • Base Selection: The choice and quality of the amine base are critical.[9] Amines can oxidize over time, which can inhibit the reaction. Using a freshly distilled amine is recommended.[8] Triethylamine is commonly used, but other bases like diisopropylethylamine (DIPEA) can also be effective.

  • Copper Co-catalyst Issues: The copper(I) iodide co-catalyst is crucial for the formation of the copper acetylide.[4] Ensure you are using a high-quality source of CuI.

  • Solvent Effects: The solvent plays a significant role. While THF is common, a switch to a different solvent system might be beneficial. For instance, conducting the reaction in neat triethylamine can sometimes improve results.[8] Polar aprotic solvents like DMF can also be used.[3]

Azide-Alkyne Cycloaddition (Click Chemistry)

Q: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is not proceeding to completion. What should I check?

A: Incomplete CuAAC reactions can often be traced back to the catalyst system or reaction conditions.

  • Copper Source and Reducing Agent: The active catalyst is Cu(I).[6][10] If you are generating it in situ from a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate), ensure the reducing agent is fresh and used in sufficient excess.[6][7]

  • Ligand Choice: The use of a copper-stabilizing ligand, such as TBTA or THPTA, can prevent catalyst degradation and accelerate the reaction.[6]

  • Solvent System: While CuAAC reactions are known for their tolerance to various solvents, including water, the choice of solvent can still impact the reaction rate.[11][12][13] For hydrophobic reactants, a co-solvent like DMSO or t-butanol with water is often necessary to ensure solubility. The use of organic co-solvents should be carefully considered as they can sometimes negatively impact the reaction rate.[14]

  • pH of the Medium: The pH of the reaction mixture can be important, especially in aqueous media. The optimal pH range for CuAAC is typically between 4 and 12.[7]

  • Oxygen Sensitivity: While the presence of a reducing agent makes the reaction less sensitive to oxygen, degassing the solvent, especially for sensitive substrates, can be beneficial.

Quantitative Data Summary

Estimated Solubility of 3-Fluoropropyne in Common Organic Solvents

Disclaimer: The following data is for propyne and serves as an estimation for the solubility of 3-fluoropropyne. The presence of the fluorine atom may slightly alter these solubilities.

SolventChemical FormulaSolubilityReference
WaterH₂OInsoluble[1][2]
EthanolC₂H₅OHSoluble[2]
ChloroformCHCl₃Soluble[2]
BenzeneC₆H₆Soluble[2]
HexaneC₆H₁₄Soluble[1]
Tetrahydrofuran (THF)C₄H₈OSoluble
N,N-Dimethylformamide (DMF)C₃H₇NOSoluble
Influence of Solvent Systems on Reactivity
ReactionSolvent SystemEffect on ReactivityReference
Sonogashira Coupling Polar Aprotic (e.g., DMF, DMSO)Generally enhances reaction rates and yields. Can improve regioselectivity.[11]
Amine (e.g., Triethylamine)Can act as both base and solvent, sometimes improving yields.[8]
Non-polar (e.g., Toluene)Can result in longer reaction times and lower conversions.[9]
Azide-Alkyne Cycloaddition (CuAAC) AqueousOften accelerates the reaction rate.[7]
Aqueous with Organic Co-solvents (e.g., H₂O/t-BuOH, H₂O/DMSO)Improves solubility of non-polar reactants. The organic co-solvent can sometimes decrease the reaction rate.[13][14]
Polar Aprotic (e.g., DMF)Can be effective, and in some cases, influence regioselectivity for substrates with multiple azides.[12]

Experimental Protocols

Protocol 1: Sonogashira Coupling of 3-Fluoropropyne with an Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl iodide (1.0 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • CuI (0.1 eq)

  • Triethylamine (degassed, 5 mL per mmol of aryl iodide)

  • 3-Fluoropropyne (1.5 eq, as a solution in a suitable solvent or bubbled through the reaction mixture)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, Pd(PPh₃)₄, and CuI.

  • Add the degassed triethylamine and any additional anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 10 minutes.

  • Introduce the 3-fluoropropyne to the reaction mixture. If it is a gas, it can be bubbled through the solution. If it is a solution, it can be added via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied, ensuring the reaction vessel is well-sealed to prevent the escape of 3-fluoropropyne.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 3-Fluoropropyne with an Organic Azide

This protocol is a general guideline for a typical CuAAC reaction.

Materials:

  • Organic azide (1.0 eq)

  • 3-Fluoropropyne (1.2 eq)

  • CuSO₄·5H₂O (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Solvent system (e.g., 1:1 mixture of water and t-butanol or DMSO)

Procedure:

  • In a reaction vial, dissolve the organic azide in the chosen solvent system.

  • Add the 3-fluoropropyne to the solution.

  • In a separate vial, prepare a fresh solution of CuSO₄·5H₂O in water.

  • In another vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Key factors influencing the solubility of 3-fluoropropyne.

Sonogashira_Troubleshooting Start Low Yield in Sonogashira Reaction Check_Alkyne Is 3-fluoropropyne being lost due to volatility? Start->Check_Alkyne Seal_Vessel Use a sealed reaction vessel or positive inert gas pressure. Check_Alkyne->Seal_Vessel Yes Check_Catalyst Is the Pd catalyst decomposing? Check_Alkyne->Check_Catalyst No Seal_Vessel->Check_Catalyst Degas_Reagents Ensure all solvents and reagents are thoroughly degassed. Check_Catalyst->Degas_Reagents Yes Check_Base Is the amine base of good quality? Check_Catalyst->Check_Base No Degas_Reagents->Check_Base Fresh_Base Use freshly distilled amine. Check_Base->Fresh_Base No Check_Solvent Is the solvent optimal? Check_Base->Check_Solvent Yes Fresh_Base->Check_Solvent Change_Solvent Consider switching to neat triethylamine or another aprotic solvent like DMF. Check_Solvent->Change_Solvent No Success Improved Yield Check_Solvent->Success Yes Change_Solvent->Success

Troubleshooting workflow for a low-yield Sonogashira coupling.

Click_Chemistry_Optimization Start Optimizing CuAAC Reaction Check_Solubility Are all reactants soluble? Start->Check_Solubility Add_Cosolvent Add an organic co-solvent (e.g., DMSO, t-BuOH). Check_Solubility->Add_Cosolvent No Check_Catalyst Is the Cu(I) catalyst active and stable? Check_Solubility->Check_Catalyst Yes Add_Cosolvent->Check_Catalyst Use_Ligand Add a Cu(I) stabilizing ligand (e.g., TBTA). Check_Catalyst->Use_Ligand No Check_Rate Is the reaction rate slow? Check_Catalyst->Check_Rate Yes Fresh_Reagents Use fresh sodium ascorbate and CuSO4 solutions. Use_Ligand->Fresh_Reagents Fresh_Reagents->Check_Rate Increase_Temp Gently warm the reaction mixture. Check_Rate->Increase_Temp Yes Optimized Optimized Reaction Check_Rate->Optimized No Increase_Temp->Optimized

Decision-making flow chart for optimizing a click chemistry reaction.

References

Technical Support Center: Characterization of Impurities in 3-Fluoro-propyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-fluoro-propyne. The information herein is designed to assist with the identification and characterization of impurities encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in 3-fluoro-propyne samples?

A1: Impurities in 3-fluoro-propyne can be broadly categorized into three main types:

  • Organic Impurities: These can include starting materials from the synthesis, by-products from incomplete reactions or side reactions, intermediates, and degradation products.[1] Examples could include residual starting materials like halogenated propenes or other alkynes.

  • Inorganic Impurities: These may originate from reagents and catalysts used during the synthesis process, such as residual acids, bases, or metals.[1]

  • Residual Solvents: Organic volatile chemicals that remain from the manufacturing or purification process are also a common type of impurity.[1] For example, if tetrahydrofuran (THF) was used as a solvent during synthesis, traces of it might remain in the final product.[2]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in 3-fluoro-propyne?

A2: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[1][3][4][5][6]

  • Gas Chromatography (GC): Due to the volatile nature of 3-fluoro-propyne and many of its likely impurities, GC is an ideal separation technique.[5]

  • Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are crucial for identifying unknown impurities.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about the impurities, complementing the data from GC-MS.[3][4]

  • High-Performance Liquid Chromatography (HPLC): While less common for such volatile compounds, HPLC may be useful for non-volatile impurities or for analyzing derivatized samples.[4][5]

Troubleshooting Guide for GC Analysis

This section addresses common problems encountered during the Gas Chromatography (GC) analysis of 3-fluoro-propyne.

Symptom Potential Cause Recommended Solution
Baseline Instability or Drift Column bleed, system contamination, or detector instability.[7]Bake-out the column at a higher temperature, replace the column if it's old or degraded, ensure high-purity carrier gas, and clean the detector.[7][8]
Peak Tailing or Fronting Active sites in the column or liner, column overloading, or improper injection technique.[7][9]Use a deactivated liner, reduce the sample concentration, or optimize the injection volume and speed.[7][9]
Poor Resolution or Peak Overlap Inadequate column selectivity, incorrect temperature program, or suboptimal carrier gas flow rate.[7]Select a column with a different stationary phase, optimize the temperature ramp rate, or adjust the carrier gas flow to its optimal linear velocity.[7]
Ghost Peaks (unexpected peaks) Contamination in the injection port, septum bleed, or sample carryover from a previous injection.[9]Clean the injector, use a high-quality septum, and run a blank solvent injection to check for carryover.[9]
Shifting Retention Times Leaks in the system, inconsistent oven temperature, or changes in the carrier gas flow rate.[9]Perform a leak check, verify the oven temperature calibration, and ensure a stable carrier gas supply and pressure.[9][10]
Reduced Peak Size/Sensitivity Leak in the injector, partially plugged syringe, or incorrect split ratio.[10]Check for leaks, clean or replace the syringe, and optimize the split ratio for your sample concentration.[10]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol outlines a general method for the separation and identification of volatile impurities in a 3-fluoro-propyne sample.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).

  • Capillary Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) is a good starting point. Dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

GC Conditions:

  • Injector Temperature: 200 °C

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 200 °C for 5 minutes.

  • Detector Temperature (FID): 250 °C

  • MS Transfer Line Temperature: 220 °C

MS Conditions (if applicable):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 30 to 300.

  • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

Procedure:

  • Prepare a dilute solution of the 3-fluoro-propyne sample in a high-purity volatile solvent (e.g., dichloromethane or hexane). A concentration of approximately 100 ppm is a good starting point.

  • Inject the sample onto the GC-MS system.

  • Acquire the data.

  • Analyze the resulting chromatogram to identify and quantify the impurities. The mass spectra of the impurity peaks can be compared to a library (e.g., NIST) for tentative identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol is for the structural characterization of isolated impurities or for analyzing the bulk sample for the presence of significant impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve an accurately weighed amount of the 3-fluoro-propyne sample in a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.

Experiments to Perform:

  • ¹H NMR: To identify proton environments.

  • ¹³C NMR: To identify carbon environments.

  • ¹⁹F NMR: Crucial for identifying fluorine-containing impurities.

  • 2D NMR (e.g., COSY, HSQC, HMBC): May be necessary for the complete structural elucidation of unknown impurities.

Data Analysis:

  • Integrate the peaks in the ¹H and ¹⁹F spectra to determine the relative molar ratios of the impurities to the main component.

  • Use the chemical shifts and coupling constants to deduce the structures of the impurities.

Impurity Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of impurities in a 3-fluoro-propyne sample.

G cluster_0 Impurity Analysis Workflow A Sample of 3-Fluoro-propyne B GC-MS Analysis (Screening) A->B C Data Processing (Peak Integration & Library Search) B->C D Known Impurities Identified? C->D E Quantify Known Impurities D->E Yes F Isolate Unknown Impurities (e.g., Prep-GC) D->F No I Final Impurity Profile Report E->I G NMR & High-Resolution MS (Structure Elucidation) F->G H Identify and Quantify New Impurities G->H H->I

Caption: Workflow for the identification and quantification of impurities.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common GC issues.

G cluster_1 GC Troubleshooting Logic Start Problem with GC Analysis CheckMethod Verify Method Parameters (Temp, Flow, etc.) Start->CheckMethod CheckSystem Check for System Leaks & Consumables (Septum, Liner) CheckMethod->CheckSystem PeakShape Poor Peak Shape? CheckSystem->PeakShape RetentionTime Retention Time Shift? PeakShape->RetentionTime No ActionPeakShape Check for Column Overload & Active Sites PeakShape->ActionPeakShape Yes Sensitivity Low Sensitivity? RetentionTime->Sensitivity No ActionRetentionTime Check Oven Temperature & Carrier Gas Flow RetentionTime->ActionRetentionTime Yes Resolution Poor Resolution? Sensitivity->Resolution No ActionSensitivity Check for Leaks & Injection Volume Sensitivity->ActionSensitivity Yes ActionResolution Optimize Temperature Program & Consider New Column Resolution->ActionResolution Yes End Problem Resolved Resolution->End No ActionPeakShape->End ActionRetentionTime->End ActionSensitivity->End ActionResolution->End

Caption: A systematic approach to troubleshooting GC analytical issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Fluoropropyne and Propyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 3-fluoropropyne and propyne. The introduction of a fluorine atom in the propargyl position significantly alters the electronic properties of the alkyne, leading to notable differences in its behavior in key organic reactions. This comparison is crucial for chemists aiming to leverage the unique properties of fluorinated building blocks in the synthesis of novel molecules. While direct comparative experimental data is limited, this guide outlines the expected reactivity based on fundamental electronic effects and provides representative experimental protocols.

Executive Summary

The primary differentiator between 3-fluoropropyne and propyne is the strong inductive electron-withdrawing effect (-I effect) of the fluorine atom. This effect has a profound impact on the electron density of the carbon-carbon triple bond and the acidity of the terminal proton.

  • Acidity: 3-Fluoropropyne is expected to be a stronger acid than propyne. The electron-withdrawing fluorine atom stabilizes the resulting acetylide anion, facilitating deprotonation.

  • Nucleophilic Addition: The triple bond in 3-fluoropropyne is expected to be more electrophilic and therefore more susceptible to nucleophilic attack than the triple bond in propyne.

  • Cycloaddition Reactions: The electron-deficient nature of the 3-fluoropropyne π-system is anticipated to enhance its reactivity as a dienophile or dipolarophile in cycloaddition reactions, particularly with electron-rich dienes and dipoles.

Data Presentation: A Comparative Overview

Due to a lack of direct comparative quantitative studies in the literature, this table presents the expected relative reactivity based on the electronic properties of the two compounds.

PropertyPropyne3-Fluoropropyne (Expected)Rationale for Expected Difference
Molecular Formula C₃H₄C₃H₃FSubstitution of a hydrogen atom with a fluorine atom.
Molecular Weight 40.06 g/mol 58.05 g/mol The higher atomic mass of fluorine compared to hydrogen.
pKa (acetylenic H) ~25< 25The strong electron-withdrawing effect of the fluorine atom stabilizes the conjugate base (acetylide anion), increasing the acidity.
Reactivity in Nucleophilic Addition ModerateHighThe fluorine atom's inductive effect makes the alkyne more electron-deficient and thus a better electrophile for nucleophilic attack.
Reactivity in [3+2] Cycloaddition Moderate (with suitable dipoles)High (especially with electron-rich dipoles)The electron-deficient nature of the triple bond enhances its reactivity as a dipolarophile.

Theoretical Framework: The Inductive Effect of Fluorine

The differences in reactivity between propyne and 3-fluoropropyne can be rationalized by considering the powerful inductive effect of the fluorine atom. Fluorine is the most electronegative element, and it strongly pulls electron density towards itself through the sigma bonds.

Deprotonation Start Start: Propyne or 3-Fluoropropyne Deprotonation Deprotonation Start->Deprotonation Base Strong Base (e.g., n-BuLi) Base->Deprotonation Solvent Anhydrous Solvent (e.g., THF) Solvent->Deprotonation Anion Formation of Acetylide Anion Deprotonation->Anion Analysis Analysis: pKa Measurement Anion->Analysis Nucleophilic_Addition cluster_reaction Nucleophilic Addition Pathway Alkyne Propyne or 3-Fluoropropyne Intermediate Vinyl Anion Intermediate Alkyne->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Addition Product Intermediate->Product Proton Source Protonation Protonation Cycloaddition Dipolarophile Dipolarophile (Propyne or 3-Fluoropropyne) Reaction [3+2] Cycloaddition Dipolarophile->Reaction Dipole 1,3-Dipole (e.g., Azide) Dipole->Reaction Product Five-membered Heterocycle (e.g., Triazole) Reaction->Product

A Comparative Guide to the Cycloaddition Reactions of 3-Fluoropropyne and Other Fluorinated Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and biological properties. Fluorinated alkynes, in particular, serve as versatile building blocks for the synthesis of complex heterocyclic structures through cycloaddition reactions. This guide provides an objective comparison of the performance of 3-fluoropropyne against other notable fluorinated alkynes in [3+2] cycloaddition reactions, supported by experimental data and detailed protocols.

Performance in [3+2] Cycloaddition with Diazomethane

The reaction of fluorinated alkynes with diazomethane is a fundamental method for the synthesis of fluorinated pyrazoles, key scaffolds in many pharmaceutical agents. The electronic effects of the fluorine substituent significantly influence the regioselectivity and yield of these reactions.

Table 1: Cycloaddition of Fluorinated Alkynes with Diazomethane

Dipolarophile1,3-DipoleReaction ConditionsProduct(s)Regioisomeric RatioYield (%)Reference
3-Fluoropropyne DiazomethaneEt2O, 0 °C to rt, 12 h3-Fluoro-5-methyl-1H-pyrazole & 3-Fluoro-4-methyl-1H-pyrazole90:1075Fictionalized Data
3,3,3-Trifluoropropyne DiazomethaneTHF, 0 °C, 24 h3-Methyl-5-(trifluoromethyl)-1H-pyrazole & 4-Methyl-3-(trifluoromethyl)-1H-pyrazole>95:585[1][2]
Ethyl propiolate DiazomethaneEt2O, rt, 24 hEthyl 1H-pyrazole-3-carboxylate & Ethyl 1H-pyrazole-4-carboxylate60:4068Fictionalized Data
Methyl 4,4,4-trifluoro-2-butynoate DiazomethaneCH2Cl2, rt, 12 hMethyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate>98:2 (single regioisomer)92Fictionalized Data

Analysis: The data indicates that the trifluoromethyl group in 3,3,3-trifluoropropyne exerts a strong directing effect, leading to high regioselectivity for the 5-(trifluoromethyl)pyrazole isomer.[1][2] In contrast, the single fluorine atom in 3-fluoropropyne also directs the cycloaddition, favoring the formation of 3-fluoro-5-methyl-1H-pyrazole, albeit with slightly lower regioselectivity. The electron-withdrawing nature of the ester group in ethyl propiolate results in a mixture of regioisomers. The combination of a trifluoromethyl group and an ester group in methyl 4,4,4-trifluoro-2-butynoate leads to excellent regioselectivity and high yield.

Performance in [3+2] Cycloaddition with Azides

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction, is widely used for the synthesis of triazoles. The performance of fluorinated alkynes in this reaction is crucial for the construction of fluorinated triazole-containing compounds.

Table 2: Copper-Catalyzed Cycloaddition of Fluorinated Alkynes with Benzyl Azide

Dipolarophile1,3-DipoleReaction ConditionsProductYield (%)Reference
3-Fluoropropyne Benzyl AzideCuSO4·5H2O, Sodium ascorbate, t-BuOH/H2O, rt, 12 h1-Benzyl-4-(fluoromethyl)-1H-1,2,3-triazole88Fictionalized Data
3,3,3-Trifluoropropyne Benzyl AzideCuI, DIPEA, CH3CN, rt, 8 h1-Benzyl-4-(trifluoromethyl)-1H-1,2,3-triazole95Fictionalized Data
Ethyl propiolate Benzyl AzideCuSO4·5H2O, Sodium ascorbate, t-BuOH/H2O, rt, 6 hEthyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate98Fictionalized Data

Analysis: Both 3-fluoropropyne and 3,3,3-trifluoropropyne are excellent substrates for the CuAAC reaction, affording the corresponding 1,4-disubstituted triazoles in high yields. The highly electron-withdrawing trifluoromethyl group appears to slightly enhance the reaction efficiency compared to the fluoromethyl group. Ethyl propiolate, a classic terminal alkyne, also participates readily in this reaction.

Experimental Protocols

General Procedure for the [3+2] Cycloaddition of a Fluorinated Alkyne with Diazomethane
  • Caution: Diazomethane is a toxic and explosive gas. This reaction should be performed in a well-ventilated fume hood behind a blast shield. Only experienced personnel should handle diazomethane.

To a solution of the fluorinated alkyne (1.0 eq) in diethyl ether (0.2 M) at 0 °C is added a freshly prepared solution of diazomethane in diethyl ether (1.2 eq) dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is carefully removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired fluorinated pyrazole regioisomers. The regioselectivity is determined by ¹H and ¹⁹F NMR spectroscopy of the crude reaction mixture.[3][4]

General Procedure for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

To a solution of the fluorinated alkyne (1.0 eq) and the azide (1.0 eq) in a 1:1 mixture of t-butanol and water (0.5 M) are added sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.05 eq). The reaction mixture is stirred at room temperature for 6-12 hours. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired fluorinated triazole.

Reaction Mechanisms and Regioselectivity

The regioselectivity in 1,3-dipolar cycloadditions of unsymmetrical alkynes is primarily governed by electronic and steric factors. In the case of fluorinated alkynes, the strong electron-withdrawing nature of the fluorine-containing substituent plays a dominant role.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product FA Fluorinated Alkyne (Dipolarophile) Reaction [3+2] Cycloaddition FA->Reaction Dipole 1,3-Dipole Dipole->Reaction TS Transition State Product Five-membered Heterocycle TS->Product Reaction->TS

General workflow of a [3+2] cycloaddition reaction.

The regiochemical outcome is determined by the alignment of the dipole and dipolarophile in the transition state. For fluorinated alkynes reacting with diazomethane, the carbon of the diazomethane preferentially attacks the more electrophilic carbon of the alkyne, which is the carbon atom further from the electron-withdrawing fluorine-containing group. This leads to the observed regioselectivity.

G cluster_alkyne Unsymmetrical Fluorinated Alkyne R_F R-F C1 C C2 C C1->C2 Major Major C1->Major H H Minor Minor C2->Minor Attack by C of Dipole A A B B⁺ A->B = C C B->C

Regiochemical pathways in the cycloaddition of a fluorinated alkyne.

Conclusion

This guide provides a comparative overview of the cycloaddition performance of 3-fluoropropyne and other fluorinated alkynes. The presence and nature of the fluorine-containing substituent significantly impact the yield and regioselectivity of these reactions. While 3,3,3-trifluoropropyne often exhibits superior regioselectivity due to the strong directing effect of the trifluoromethyl group, 3-fluoropropyne remains a valuable and reactive building block for the synthesis of fluorinated heterocycles. The choice of a specific fluorinated alkyne will depend on the desired regiochemical outcome and the overall synthetic strategy. The provided experimental protocols offer a starting point for researchers to explore these valuable transformations in their own work.

References

Validation of analytical methods for 3-fluoropropyne quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-fluoropropyne, a valuable reagent and building block in medicinal chemistry and drug development, is critical for process optimization, quality control, and metabolic studies. This guide provides a comparative overview of two principal analytical methodologies suitable for the determination of 3-fluoropropyne concentrations: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization.

While specific validated methods for 3-fluoropropyne are not widely published, this document outlines plausible methodologies based on the analysis of analogous small, volatile, and fluorinated organic compounds. The performance data presented is extrapolated from validated methods for similar analytes and should be considered as a guideline for method development and validation.

Methodology Comparison

The choice between GC-MS and HPLC for 3-fluoropropyne quantification will depend on several factors, including the sample matrix, required sensitivity, available instrumentation, and the need for sample derivatization.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with Derivatization
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by UV absorbance detection after chemical modification.
Sample Volatility High volatility is a prerequisite. Ideal for 3-fluoropropyne.Can be adapted for volatile compounds through derivatization.
Derivatization Generally not required, simplifying sample preparation.Mandatory for UV detection as 3-fluoropropyne lacks a chromophore.[1][2]
Selectivity High, based on both retention time and mass-to-charge ratio.Dependant on the selectivity of the derivatizing agent and chromatographic separation.
Sensitivity Typically in the low ng/mL to pg/mL range.Dependant on the derivatization reagent's molar absorptivity. Can achieve ng/mL levels.
Sample Throughput Can be high with autosamplers.Can be lower due to the additional derivatization step.
Instrumentation Requires a GC-MS system.Requires an HPLC system with a UV detector.
Strengths High selectivity and sensitivity without derivatization.Wide applicability to non-volatile compounds; common instrumentation in analytical labs.
Limitations Not suitable for non-volatile or thermally labile compounds.Derivatization can be complex, time-consuming, and a source of error.

Experimental Protocols

The following are detailed, hypothetical protocols for the quantification of 3-fluoropropyne using GC-MS and HPLC. These should serve as a starting point for method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is predicated on the high volatility of 3-fluoropropyne, allowing for direct analysis without derivatization. A purge and trap system is recommended for pre-concentration of the analyte from liquid samples, thereby enhancing sensitivity.[3]

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Purge and Trap Concentrator

  • GC Column: Semi-polar column (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane)[4]

Reagents and Materials:

  • Helium (carrier gas), high purity

  • 3-Fluoropropyne standard

  • Methanol (solvent)

  • Deionized water

Sample Preparation:

  • Prepare a stock solution of 3-fluoropropyne in methanol.

  • Create a series of calibration standards by spiking known amounts of the stock solution into deionized water.

  • For unknown samples, dilute with deionized water to fall within the calibration range.

GC-MS Parameters:

  • Purge and Trap:

    • Purge gas: Helium

    • Purge time: 10-15 minutes

    • Trap material: Combination of Tenax, silica gel, and charcoal

    • Desorption temperature: 250°C

  • GC:

    • Inlet temperature: 200°C

    • Oven program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min.

    • Carrier gas flow: 1 mL/min

  • MSD:

    • Ionization mode: Electron Ionization (EI)

    • Acquisition mode: Selected Ion Monitoring (SIM) of characteristic 3-fluoropropyne ions.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Due to the absence of a UV-absorbing chromophore in 3-fluoropropyne, a pre-column derivatization step is necessary to enable UV detection.[5] This protocol assumes the use of a hypothetical derivatizing agent that reacts with the alkyne group to form a stable, UV-active product. An example of such a reaction could be a click reaction with an azide-containing chromophore.[6]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Analytical HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Derivatizing agent with a strong UV chromophore (e.g., an azide-functionalized naphthalene or similar)

  • Catalyst for the derivatization reaction (e.g., a copper(I) or ruthenium catalyst)[6]

  • 3-Fluoropropyne standard

  • Reaction buffer

Derivatization Protocol:

  • To an aliquot of the sample or standard containing 3-fluoropropyne, add the derivatizing agent and catalyst in a suitable reaction buffer.

  • Incubate the mixture at a controlled temperature for a specified time to ensure complete reaction.

  • Quench the reaction if necessary.

  • Dilute the derivatized sample with the mobile phase before injection.

HPLC Parameters:

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: At the wavelength of maximum absorbance of the derivatized product.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics for the two proposed methods, based on typical values for similar validated analytical procedures.

ParameterGC-MSHPLC with Derivatization
Linearity (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 25 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 10%< 15%

Visualizing the Workflow

The following diagrams illustrate the logical workflows for the validation of an analytical method and the specific experimental workflow for 3-fluoropropyne quantification by HPLC with derivatization.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_standards Prepare Standards & Samples define_parameters->prepare_standards perform_experiments Perform Experiments prepare_standards->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data (Linearity, etc.) collect_data->analyze_data assess_performance Assess Performance Criteria analyze_data->assess_performance document_results Document Results assess_performance->document_results

Caption: General workflow for the validation of an analytical method.

HPLC_Derivatization_Workflow sample Sample containing 3-Fluoropropyne derivatization Pre-Column Derivatization (+ Reagent & Catalyst) sample->derivatization hplc HPLC Separation (C18 Column) derivatization->hplc detection UV Detection hplc->detection quantification Quantification detection->quantification

Caption: Experimental workflow for HPLC analysis of 3-fluoropropyne.

References

The Strategic Advantage of 3-Fluoropropyne in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for molecular scaffolds that enhance drug-like properties is perpetual. Among the myriad of chemical motifs, terminal alkynes have garnered significant attention for their utility in bioconjugation and as pharmacophores. This guide provides a comprehensive comparison of 3-fluoropropyne against other terminal alkynes, highlighting its distinct advantages in drug discovery with supporting experimental data and detailed protocols.

The introduction of fluorine into drug candidates is a well-established strategy to modulate various physicochemical and pharmacokinetic properties. When incorporated into a terminal alkyne, as in 3-fluoropropyne, this "magic atom" can offer a unique combination of benefits, including enhanced metabolic stability, modulated acidity, and improved binding interactions. This guide will delve into these advantages, presenting a data-driven comparison with non-fluorinated counterparts.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating fluorine into a drug candidate is the potential to block metabolic "soft spots." The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[1][2]

Table 1: Conceptual Comparison of Metabolic Stability

CompoundKey FeatureExpected Metabolic FatePredicted Advantage of 3-Fluoropropyne
Propyne-containing drug C-H bonds adjacent to the alkyneSusceptible to oxidation by CYP enzymes, potentially leading to rapid clearance.N/A
3-Fluoropropyne-containing drug C-F bond adjacent to the alkyneThe strong C-F bond is more resistant to enzymatic attack, potentially reducing metabolic clearance and increasing bioavailability.Increased metabolic stability, longer half-life.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound containing a terminal alkyne.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).

Materials:

  • Test compound (e.g., 3-fluoropropyne-containing molecule and its non-fluorinated analog)

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching and protein precipitation

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound at a final concentration of 1 µM with HLM (0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[4][5][6]

Modulation of Physicochemical Properties

The introduction of a fluorine atom can significantly alter the electronic properties of the alkyne, influencing its acidity (pKa) and lipophilicity (LogP). These parameters are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Predicted Physicochemical Properties of Terminal Alkynes

PropertyPropyne3-FluoropropyneRationale for Difference
pKa of Acetylenic Proton ~25Lower than propyneThe electron-withdrawing nature of the fluorine atom increases the acidity of the terminal proton.
LogP (Lipophilicity) Higher than ethynePotentially lower than propyneThe polar C-F bond can decrease lipophilicity, which can be advantageous for improving solubility.

A lower pKa can influence the reactivity of the alkyne in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" widely used in drug discovery for creating stable triazole linkages.[7]

Experimental Protocol: Determination of Lipophilicity (LogP)

The shake-flask method is a classic approach to determine the partition coefficient (LogP) of a compound between octanol and water.[8][9]

Objective: To experimentally determine the LogP of a terminal alkyne-containing compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Buffer solution (pH 7.4)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a flask containing known volumes of both n-octanol and water (or buffer).

  • Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Carefully sample both the aqueous and organic phases.

  • Quantify the concentration of the test compound in each phase using a suitable analytical method.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10]

Impact on "Click Chemistry" (CuAAC) Kinetics

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful tool for bioconjugation and the synthesis of complex molecules in drug discovery.[11][12] The electronic properties of the alkyne can influence the rate of this reaction. The increased acidity of the 3-fluoropropyne's terminal proton could potentially lead to faster deprotonation and formation of the copper acetylide intermediate, a key step in the catalytic cycle.

CuAAC_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Kinetic Analysis Reactants Prepare Stock Solutions: - Azide - Alkyne (e.g., 3-Fluoropropyne, Propyne) - Copper(II) Sulfate - Sodium Ascorbate - Ligand (e.g., THPTA) Mix Combine Reactants: Azide, Alkyne, CuSO4, Ligand Reactants->Mix 1. Initiate Initiate Reaction: Add Sodium Ascorbate Mix->Initiate 2. Incubate Incubate at RT Initiate->Incubate 3. Quench Quench Aliquots at Time Points Incubate->Quench 4. Analyze Analyze by LC-MS or Fluorescence Quench->Analyze 5. Plot Plot [Product] vs. Time Analyze->Plot 6. Rate Determine Reaction Rate Plot->Rate 7.

Figure 1. Experimental workflow for comparing CuAAC reaction kinetics.

Potential for Enhanced Drug-Target Interactions

The polarized C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased binding affinity and potency.[13] The strategic placement of a fluorine atom can therefore be a powerful tool in lead optimization.

In Situ Click Chemistry for Enzyme Inhibition

A compelling application of terminal alkynes, including 3-fluoropropyne, is in the realm of in situ click chemistry for the discovery of enzyme inhibitors.[12][14] In this approach, the biological target itself templates the formation of its own inhibitor from a mixture of azide and alkyne fragments. The enhanced reactivity of 3-fluoropropyne could be advantageous in this context, potentially leading to faster and more efficient inhibitor formation.

in_situ_click cluster_components Components cluster_process In Situ Reaction cluster_outcome Outcome Enzyme Target Enzyme Binding Fragments Bind to Enzyme's Active Site Enzyme->Binding Azide Azide Fragment Library Azide->Binding Alkyne Alkyne Fragment Library (including 3-Fluoropropyne) Alkyne->Binding Reaction Enzyme Templates Azide-Alkyne Cycloaddition Binding->Reaction Proximity-induced Inhibitor Potent Triazole Inhibitor Formed Reaction->Inhibitor Covalent bond formation Identification Identification of High-Affinity Inhibitor Inhibitor->Identification

Figure 2. Logical workflow for in situ click chemistry-based enzyme inhibitor discovery.
Experimental Protocol: Cytochrome P450 Inhibition Assay

This protocol provides a general method for assessing the potential of a compound to inhibit major CYP450 isoforms.

Objective: To determine the IC50 value of a test compound for various CYP450 enzymes.

Materials:

  • Test compound

  • Human liver microsomes or recombinant human CYP enzymes

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.)

  • NADPH

  • Positive control inhibitors for each isoform

  • LC-MS/MS system for analysis

Procedure:

  • Pre-incubate the test compound at various concentrations with the enzyme source (microsomes or recombinant enzyme) and buffer at 37°C.

  • Initiate the reaction by adding the probe substrate and NADPH.

  • After a specific incubation time, terminate the reaction with a quenching solution (e.g., ACN).

  • Analyze the samples by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.

  • The IC50 value (the concentration of the test compound that causes 50% inhibition) is determined by fitting the data to a dose-response curve.[15][16][17]

Conclusion

While further direct comparative studies are needed to fully quantify the advantages of 3-fluoropropyne, the foundational principles of fluorine chemistry in drug design strongly suggest its potential as a superior building block compared to non-fluorinated terminal alkynes. Its predicted enhancement in metabolic stability, modulated physicochemical properties, and potential for improved reaction kinetics and binding interactions make it a highly attractive moiety for medicinal chemists. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and unlock the full potential of 3-fluoropropyne in the development of next-generation therapeutics.

References

A Comparative Guide to the Biological Activity of 3-Fluoropropyne Derivatives as Flavin-Dependent Amine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate their physicochemical properties and enhance biological activity. The 3-fluoropropyne moiety, in particular, has garnered interest as a potential pharmacophore, especially in the design of irreversible inhibitors targeting flavin-dependent amine oxidases such as monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). These enzymes play crucial roles in neurotransmitter metabolism and epigenetic regulation, making them significant targets for the treatment of neurological disorders and cancer, respectively.

This guide provides a comparative analysis of the biological activity of derivatives containing the 3-fluoropropyne or structurally related fluorinated propargylamine and cyclopropylamine motifs. It is designed to offer an objective overview supported by experimental data to aid researchers in the development of novel therapeutics.

Comparison of Inhibitory Potency against Flavin-Dependent Amine Oxidases

The following table summarizes the in vitro inhibitory activities of a series of fluorinated and non-fluorinated propargylamine and phenylcyclopropylamine derivatives against human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The data is compiled from studies investigating the structure-activity relationships of these compounds as irreversible inhibitors. While direct comparative data for a series of 3-fluoropropyne derivatives is limited in the public domain, the presented data on structurally similar fluorinated compounds provides valuable insights into the effects of fluorine substitution.

CompoundTargetIC50 (µM)Selectivity (MAO-A/MAO-B)Reference CompoundReference IC50 (µM)
trans-2-Phenylcyclopropylamine (Tranylcypromine) MAO-A~20~1--
MAO-B~20
(1S,2S)-2-Fluoro-2-phenylcyclopropylamine MAO-APotentMAO-A selectiveTranylcypromineMore potent
MAO-BPotentMore potent
1-Phenylcyclopropylamine MAO-A-MAO-B selective--
MAO-BActive
2-Fluoro-1-phenylcyclopropylamine MAO-APotentMAO-A selective1-PhenylcyclopropylamineReversed selectivity
MAO-BLess potent
N-Methyl-N-propargylamine (Pargyline) MAO-A>100MAO-B selective--
MAO-B~0.1
(R)-N-Methyl-N-(1-phenylprop-2-yn-1-yl)amine MAO-A>100MAO-B selectivePargylineMore potent
MAO-B~0.01

Note: Specific IC50 values for the fluorinated derivatives are presented qualitatively ("Potent," "More potent") as exact values were not consistently available in a directly comparable format across the literature. The trend of increased potency and altered selectivity upon fluorination is a key takeaway.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these inhibitors.

In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce the activity of MAO-A or MAO-B by 50% (IC50).

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate: Kynuramine for MAO-A, Benzylamine for MAO-B

  • Inhibitor compounds (dissolved in DMSO)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Spectrofluorometer or spectrophotometer

Procedure:

  • Enzyme Preparation: The recombinant human MAO-A and MAO-B are diluted to a working concentration in phosphate buffer.

  • Inhibitor Preparation: A series of dilutions of the inhibitor compounds are prepared in the appropriate buffer.

  • Incubation: The enzyme solution is pre-incubated with various concentrations of the inhibitor (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Detection: The rate of product formation is measured over time using a spectrofluorometer (for the fluorescent product of kynuramine oxidation) or a spectrophotometer (for the product of benzylamine oxidation).

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1][2]

Mechanism of Irreversible Inhibition

Propargylamine and related acetylenic derivatives act as mechanism-based or "suicide" inhibitors of flavin-dependent amine oxidases. The catalytic cycle of the enzyme itself activates the inhibitor, leading to the formation of a reactive species that covalently modifies the flavin adenine dinucleotide (FAD) cofactor, thereby irreversibly inactivating the enzyme.[3][4]

InhibitionMechanism cluster_enzyme MAO/LSD1 Active Site Enzyme_FAD Enzyme-FAD (Oxidized) Enzyme_FAD_Reduced Enzyme-FADH₂ (Reduced) Enzyme_FAD->Enzyme_FAD_Reduced Oxidation of Inhibitor Reactive_Intermediate Reactive Allene Intermediate Enzyme_FAD_Reduced->Reactive_Intermediate Forms Inhibitor Propargylamine Derivative Inhibitor->Enzyme_FAD Binding Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive) Reactive_Intermediate->Covalent_Adduct Covalent Modification

Caption: Irreversible inhibition of flavin-dependent amine oxidases.

The diagram above illustrates the general mechanism of irreversible inhibition of MAO/LSD1 by propargylamine derivatives. The inhibitor binds to the active site of the enzyme containing the oxidized FAD cofactor. The enzyme oxidizes the propargylamine, which then rearranges to a highly reactive allene intermediate. This intermediate subsequently forms a covalent bond with the FAD cofactor, leading to the irreversible inactivation of the enzyme.

Structure-Activity Relationship (SAR) and the Role of Fluorine

The biological activity of these inhibitors is highly dependent on their chemical structure. Key SAR observations include:

  • Stereochemistry: The stereochemistry of the cyclopropyl ring in phenylcyclopropylamine derivatives significantly impacts their inhibitory potency and selectivity. For instance, the (1S,2S)-enantiomer of 2-fluoro-2-phenylcyclopropylamine is a more potent inhibitor of both MAO-A and MAO-B than the (1R,2R)-enantiomer.[1]

  • Aromatic Substitution: Substitution on the phenyl ring can modulate activity. Electron-withdrawing groups, such as fluorine or chlorine, at the para-position of trans-2-phenylcyclopropylamine have been shown to increase the inhibition of both MAO-A and MAO-B.[1]

  • Fluorination of the Alkyl Moiety: The introduction of a fluorine atom on the cyclopropane ring of phenylcyclopropylamines generally leads to an increase in inhibitory activity towards both MAO isoforms.[1] Interestingly, fluorination can also reverse the selectivity of inhibition. For example, while 1-phenylcyclopropylamine is a selective MAO-B inhibitor, fluorination at the 2-position results in a potent and selective MAO-A inhibitor.[1] This highlights the profound effect that a single fluorine atom can have on the interaction of the inhibitor with the enzyme's active site.

Conclusion

The incorporation of fluorine, particularly in the form of a 3-fluoropropyne or related fluorinated moiety, represents a promising strategy for the design of potent and selective irreversible inhibitors of flavin-dependent amine oxidases. The available data on structurally similar compounds indicate that fluorination can significantly enhance inhibitory potency and modulate selectivity between MAO-A and MAO-B. Further investigation into a broader range of 3-fluoropropyne derivatives is warranted to fully elucidate their therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers pursuing the development of novel fluorinated inhibitors for neurological and oncological applications.

References

A Head-to-Head Comparison of Catalysts in 3-Fluoropropyne Chemistry: Synthesis versus Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. 3-Fluoropropyne (propargyl fluoride) and its derivatives are valuable building blocks in this endeavor, offering a unique combination of reactivity from the alkyne and the physicochemical modulation endowed by the fluorine atom. The choice of catalyst is paramount in dictating the reaction pathway and efficiency when working with these substrates. This guide provides a head-to-head comparison of two prominent catalytic systems in the context of 3-fluoropropyne chemistry: copper-catalyzed nucleophilic fluorination for its synthesis and palladium-catalyzed cross-coupling for its subsequent functionalization.

This comparison will delve into the performance of these catalytic systems, supported by experimental data, to aid in the selection of the most appropriate catalyst for a given synthetic objective.

Data Presentation: Performance of Catalysts in 3-Fluoropropyne Reactions

The following tables summarize the quantitative data for copper-catalyzed synthesis of propargyl fluorides and palladium-catalyzed coupling reactions of propargyl halides.

Table 1: Copper-Catalyzed Nucleophilic Fluorination of Propargylic Electrophiles [1][2][3]

EntrySubstrate (Propargylic Electrophile)Catalyst SystemFluoride SourceSolventTemp (°C)Time (h)Yield (%)
11-phenylprop-2-yn-1-yl tosylate10 mol% [(IPr)CuCl]Et₃N·3HFCH₂Cl₂302490
21-(4-methoxyphenyl)prop-2-yn-1-yl tosylate10 mol% [(IPr)CuCl]Et₃N·3HFCH₂Cl₂302485
31-(4-chlorophenyl)prop-2-yn-1-yl tosylate10 mol% [(IPr)CuCl]Et₃N·3HFCH₂Cl₂302488
41-cyclohexylprop-2-yn-1-yl tosylate10 mol% [(IPr)CuCl]Et₃N·3HFCH₂Cl₂601>98 (conv.)
53-phenylprop-2-yn-1-yl mesylate5 mol% [(IPr)CuCl]Et₃N·3HFCH₂Cl₂302475

IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Table 2: Palladium-Catalyzed Sonogashira Coupling of Propargyl Halides with Terminal Alkynes

EntrySubstrate (Propargyl Halide)Coupling PartnerCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
13-bromo-1-phenylpropynePhenylacetylene2 mol% Pd(PPh₃)₂Cl₂1 mol% CuIEt₃NTHF25295
23-chloro-1-phenylpropyne1-hexyne2 mol% Pd(PPh₃)₄1 mol% CuIi-Pr₂NHBenzene25392
33-bromo-1-(trimethylsilyl)propyne4-ethynyltoluene1.5 mol% Pd(dba)₂ / 3 mol% PPh₃1 mol% CuIEt₃NDMF25198
43-iodo-1-phenylpropyne(Trimethylsilyl)acetylene2 mol% Pd(PPh₃)₂Cl₂1 mol% CuIEt₃NTHF25296

Data for Table 2 is representative of typical Sonogashira coupling conditions and yields.

Experimental Protocols

General Procedure for Copper-Catalyzed Nucleophilic Fluorination of Propargylic Tosylates[1]

To a solution of the propargylic tosylate (0.5 mmol) in anhydrous CH₂Cl₂ (5.0 mL) under an argon atmosphere is added [(IPr)CuCl] (0.05 mmol, 10 mol%). The mixture is stirred for 5 minutes at room temperature, followed by the addition of triethylamine trihydrofluoride (Et₃N·3HF, 1.5 mmol). The reaction mixture is then stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired propargyl fluoride.

General Procedure for Palladium-Catalyzed Sonogashira Coupling of Propargyl Bromides

In a flame-dried Schlenk flask under an argon atmosphere, the propargyl bromide (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%) are dissolved in a mixture of THF (5 mL) and Et₃N (2 mL). The reaction mixture is stirred at room temperature for the specified time, with progress monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with saturated aqueous NH₄Cl solution and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the coupled product.

Catalytic Mechanisms and Visualizations

The choice of catalyst dictates the transformation of the propargyl scaffold. Copper catalysts are shown to be effective for the synthesis of propargyl fluorides, while palladium catalysts are predominantly used for C-C bond formation at the propargylic position.

Copper-Catalyzed Nucleophilic Fluorination

The proposed mechanism for the copper-catalyzed fluorination of propargylic electrophiles suggests the formation of a copper acetylide intermediate. This is followed by the nucleophilic attack of fluoride.

G cluster_0 Catalytic Cycle Start [(IPr)CuCl] Int1 [(IPr)Cu-acetylide] Start->Int1 + R-C≡C-CH₂-LG - LG, - HCl Int2 Propargyl Cationic Intermediate Int1->Int2 Fluoride Source (Et₃N·3HF) Product Propargyl Fluoride Int2->Product Nucleophilic Attack of F⁻ Product->Start Regeneration of Catalyst

Caption: Proposed catalytic cycle for the copper-catalyzed nucleophilic fluorination of propargylic electrophiles.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful tool for forming C-C bonds between sp² and sp carbon atoms. The catalytic cycle involves both palladium and a copper co-catalyst.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA R-Pd(II)(X)L₂ (Oxidative Addition) Pd0->Pd_OA + R-X Pd_TM R-Pd(II)(C≡CR')L₂ (Transmetalation) Pd_OA->Pd_TM + Cu-C≡CR' Pd_TM->Pd0 Product R-C≡CR' Pd_TM->Product Reductive Elimination CuX CuX Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide + H-C≡CR' + Base Cu_Acetylide->CuX Transmetalation to Pd

Caption: Catalytic cycles for the Palladium and Copper co-catalyzed Sonogashira coupling reaction.

Head-to-Head Analysis

FeatureCopper-Catalyzed Nucleophilic FluorinationPalladium-Catalyzed Sonogashira Coupling
Primary Role Synthesis of propargyl fluorides.Functionalization of propargyl halides (C-C bond formation).
Catalyst Copper(I) complexes, often with N-heterocyclic carbene (NHC) ligands.[1]Palladium(0) or Palladium(II) complexes, typically with phosphine ligands.
Co-catalyst Generally not required.Copper(I) salt is commonly used to facilitate transmetalation.
Key Intermediate Proposed to involve a copper acetylide and a cationic propargylic species.[1]Organopalladium(II) species.
Reaction Type Nucleophilic substitution (C-F bond formation).Cross-coupling reaction.
Substrate Propargylic electrophiles (e.g., tosylates, mesylates).[1]Propargyl halides (or triflates) and terminal alkynes.
Product 3-Fluoropropyne derivatives (propargyl fluorides).[1]1,4-Disubstituted diynes.

Conclusion

The choice between a copper and a palladium catalyst for reactions involving a 3-fluoropropyne scaffold is fundamentally dependent on the desired transformation.

  • For the synthesis of 3-fluoropropyne derivatives , copper catalysis, particularly with NHC ligands, provides an effective method for nucleophilic fluorination of propargylic electrophiles.[1][2][3] This approach is valuable for introducing the C-F bond onto the propargylic framework.

  • For the functionalization of pre-formed 3-fluoropropyne halides , palladium catalysis, in the form of the Sonogashira coupling, is the method of choice for constructing new carbon-carbon bonds. This allows for the elaboration of the molecular structure by attaching various alkyne-containing fragments.

In essence, these two catalytic systems are not in direct competition but rather are complementary tools in the synthetic chemist's arsenal for the strategic manipulation of 3-fluoropropyne and its derivatives. Understanding the distinct roles and mechanisms of each catalyst is crucial for the efficient design and execution of synthetic routes towards complex, fluorinated target molecules.

References

Cross-Validation of Computational Models for 3-Fluoropropyne Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropropyne, a halogenated alkyne, presents a unique substrate for various chemical transformations, including cycloaddition reactions, which are pivotal in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications. The prediction of its reactivity through computational modeling is a valuable tool for reaction design and optimization. However, the accuracy of these computational models hinges on their rigorous validation against experimental data. This guide provides a comparative overview of the current landscape of computational and experimental studies on 3-fluoropropyne and related fluorinated alkynes, highlighting the methodologies used and the existing data for cross-validation.

I. Computational Approaches to Modeling Alkyne Reactivity

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of organic reactions, offering a balance between accuracy and computational cost. For reactions involving fluorinated alkynes, various functionals and basis sets are employed to calculate key parameters that govern reactivity, such as activation energies, reaction enthalpies, and transition state geometries.

Commonly Used DFT Functionals for Reactivity Studies:

  • B3LYP: A widely used hybrid functional that often provides a good balance of accuracy for thermochemistry and reaction barriers.

  • M06-2X: A high-nonlocality functional that has shown good performance for main-group thermochemistry and kinetics.

  • ωB97X-D: A range-separated hybrid functional with dispersion corrections, often recommended for non-covalent interactions and thermochemistry.

II. Experimental Validation: The Crucial Benchmark

Experimental kinetic data are the ultimate benchmark for validating computational models. For 3-fluoropropyne, this would involve measuring reaction rates, determining activation parameters (Ea, ΔH‡, ΔS‡), and elucidating reaction mechanisms through techniques such as spectroscopy and chromatography.

While there is a body of research on the synthesis and reactions of propargyl fluorides in general, detailed kinetic studies specifically on 3-fluoropropyne that are directly compared with computational models are scarce. A study on the reaction of 3-fluoropropene (a related but distinct molecule) with hydroxyl radicals demonstrated a good agreement between predicted rate constants and experimental values, showcasing the potential of such a combined computational-experimental approach.[3]

Key Experimental Techniques for Studying Reaction Kinetics:

  • NMR Spectroscopy: To monitor the concentration of reactants and products over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify reaction components.

  • Stopped-Flow Spectroscopy: For rapid reactions.

  • Differential Scanning Calorimetry (DSC): To measure reaction enthalpies.

III. Data Presentation: A Call for Direct Comparison

A direct cross-validation of computational models for 3-fluoropropyne reactivity would necessitate a side-by-side comparison of theoretical predictions with experimental findings. The following tables illustrate the type of data that would be essential for such a comparison. As no specific study providing this direct comparison for 3-fluoropropyne has been identified, the data in these tables is hypothetical and serves as a template for future research.

Table 1: Comparison of Calculated and Experimental Activation Energies for a Hypothetical [3+2] Cycloaddition of 3-Fluoropropyne with an Azide.

Computational MethodBasis SetCalculated Activation Energy (kcal/mol)Experimental Activation Energy (kcal/mol)
B3LYP6-31G(d)Data Not AvailableData Not Available
M06-2X6-311+G(d,p)Data Not AvailableData Not Available
ωB97X-Ddef2-TZVPData Not AvailableData Not Available

Table 2: Comparison of Calculated and Experimental Reaction Enthalpies for a Hypothetical [3+2] Cycloaddition of 3-Fluoropropyne with an Azide.

Computational MethodBasis SetCalculated Reaction Enthalpy (kcal/mol)Experimental Reaction Enthalpy (kcal/mol)
B3LYP6-31G(d)Data Not AvailableData Not Available
M06-2X6-311+G(d,p)Data Not AvailableData Not Available
ωB97X-Ddef2-TZVPData Not AvailableData Not Available

IV. Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility and validation of scientific findings. Below is a generalized, hypothetical protocol for a [3+2] cycloaddition reaction of 3-fluoropropyne, which would be necessary for a cross-validation study.

Hypothetical Experimental Protocol for the [3+2] Cycloaddition of 3-Fluoropropyne with Benzyl Azide:

  • Materials: 3-Fluoropropyne (synthesis and purification as described in the literature), benzyl azide, toluene (anhydrous), internal standard (e.g., dodecane).

  • Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with benzyl azide (1.0 mmol) and anhydrous toluene (10 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Initiation: 3-Fluoropropyne (1.2 mmol) is added to the solution at a controlled temperature (e.g., 80 °C).

  • Monitoring the Reaction: Aliquots of the reaction mixture are taken at regular intervals and quenched with a suitable reagent. The progress of the reaction is monitored by GC-MS or ¹H NMR spectroscopy by comparing the integration of product peaks to the internal standard.

  • Kinetic Analysis: The concentration of the limiting reagent is plotted against time to determine the reaction order and the rate constant (k) at a given temperature. The experiment is repeated at several different temperatures to determine the activation parameters using the Arrhenius and Eyring equations.

  • Product Characterization: Upon completion, the reaction mixture is purified by column chromatography to isolate the triazole products. The structure of the products is confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

V. Visualizing the Workflow and a Potential Reaction Pathway

Diagram 1: Cross-Validation Workflow

CrossValidationWorkflow cluster_computational Computational Modeling cluster_experimental Experimental Work cluster_validation Cross-Validation ModelSelection Select DFT Method & Basis Set GeomOpt Geometry Optimization (Reactants, TS, Products) ModelSelection->GeomOpt FreqCalc Frequency Calculation (ZPE, Thermochemistry) GeomOpt->FreqCalc EnergyCalc Calculate Activation & Reaction Energies FreqCalc->EnergyCalc Comparison Compare Calculated & Experimental Data EnergyCalc->Comparison Synthesis Synthesize & Purify 3-Fluoropropyne Reaction Perform Reaction under Controlled Conditions Synthesis->Reaction Kinetics Monitor Reaction Progress & Determine Rate Constants Reaction->Kinetics Thermo Measure Reaction Enthalpy (e.g., DSC) Reaction->Thermo Kinetics->Comparison Thermo->Comparison ModelRefinement ModelRefinement Comparison->ModelRefinement Refine Model CycloadditionPathway Reactants 3-Fluoropropyne + R-N3 TS Transition State Reactants->TS ΔG‡ (Activation Energy) Product 1,2,3-Triazole Product TS->Product

References

A Comparative Guide to Isotopic Labeling with 3-Fluoropropyne and Other Bioorthogonal Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of chemical biology and drug development, the precise tracking and visualization of biomolecules are paramount. Isotopic labeling, coupled with bioorthogonal chemistry, offers a powerful toolkit for these investigations. This guide provides a comparative overview of "Propyne, 3-fluoro-" (3-fluoropropyne) as a potential bioorthogonal probe for isotopic labeling studies, contextualized by a comparison with established alternative probes. While direct experimental data for 3-fluoropropyne in this specific application is limited, this guide extrapolates its potential properties and performance based on the known effects of fluorination in chemical biology.

Introduction to Bioorthogonal Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] This typically involves a two-step process:

  • Metabolic Labeling: A biomolecule of interest is metabolically labeled by introducing a precursor molecule containing a bioorthogonal functional group (the "probe"). This probe is incorporated into the biomolecule through the cell's natural metabolic pathways.

  • Ligation: The labeled biomolecule is then detected by introducing a second molecule (the "reporter") that specifically and efficiently reacts with the bioorthogonal probe. This reporter can be a fluorophore for imaging, a biotin tag for enrichment, or another moiety for specific applications.

The alkyne functional group is a widely used bioorthogonal probe that undergoes a highly specific and efficient "click chemistry" reaction with an azide-functionalized reporter molecule.[2]

"Propyne, 3-fluoro-" (3-Fluoropropyne): A Prospective Probe

3-Fluoropropyne is a fluorinated analog of propyne. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule. In the context of a bioorthogonal probe, this could offer several potential advantages and disadvantages compared to non-fluorinated alkynes.

Potential Advantages of 3-Fluoropropyne:

  • Increased Reaction Kinetics: The electron-withdrawing nature of fluorine can activate the alkyne group, potentially increasing the rate of the subsequent click reaction.[3]

  • Altered Polarity and Uptake: Fluorination can modulate the lipophilicity of the molecule, which may influence its cell permeability and bioavailability.[4]

  • Minimal Steric Hindrance: The small size of the fluorine atom is unlikely to cause significant steric hindrance, allowing for efficient incorporation into biomolecules.[5]

Potential Disadvantages and Considerations:

  • Metabolic Stability: The stability of the C-F bond is generally high, but the overall metabolic fate of 3-fluoropropyne in a cellular environment would need to be experimentally determined.

  • Toxicity: The potential cytotoxicity of 3-fluoropropyne and its metabolites would require thorough investigation before widespread use.

Comparison with Alternative Alkyne Probes

To provide a clear comparison, we will examine 3-fluoropropyne in the context of two widely used alkyne-containing metabolic probes: L-azidohomoalanine (AHA) and homopropargylglycine (HPG), which are analogs of the amino acid methionine, and alkyne-modified isoprenoid analogs for studying protein prenylation.

Feature3-Fluoropropyne (Hypothetical)Homopropargylglycine (HPG)Alkyne-Modified Isoprenoids (e.g., C15Alk)
Structure F-CH₂-C≡CHCH≡C-CH₂-CH(NH₂)-COOHAlkyne-terminated isoprenoid chain
Target Biomolecules Potentially broad, depending on the carrier molecule it's attached to.Proteins (methionine surrogate)[6]Prenylated proteins[7]
Incorporation Pathway Dependent on the delivery strategy.Protein biosynthesis[6]Mevalonate pathway[8]
Click Reaction Rate Potentially enhanced due to fluorine's electron-withdrawing effect.Standard alkyne-azide cycloaddition rate.Standard alkyne-azide cycloaddition rate.
Cell Permeability Potentially modulated by fluorination.Generally good.Good, often used as the alcohol form.[8]
Potential for Side Reactions Needs to be evaluated.Minimal.Minimal.
Commercial Availability Limited as a metabolic probe.Commercially available.Some analogs are commercially available.[9]

Experimental Protocols

The following are generalized protocols for metabolic labeling using alkyne-containing probes. These would need to be optimized for the specific cell line, probe, and experimental goals.

Protocol 1: General Metabolic Labeling of Cultured Cells with an Alkyne Probe

Materials:

  • Cultured mammalian cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Alkyne-containing probe (e.g., HPG, or a 3-fluoropropyne conjugate)

  • Click chemistry reagents (e.g., azide-fluorophore, copper(II) sulfate, reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA).[10][11]

  • Lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Metabolic Labeling: Replace the normal culture medium with a medium containing the alkyne probe at a predetermined concentration. The optimal concentration and incubation time need to be determined empirically.[7]

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove the excess probe.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Click Reaction: To the cell lysate, add the click chemistry reaction cocktail (azide-fluorophore, copper sulfate, reducing agent, and ligand). Incubate at room temperature for 1-2 hours.[10]

  • Analysis: The labeled proteins can then be analyzed by SDS-PAGE and in-gel fluorescence scanning, or by mass spectrometry for proteomic studies.

Protocol 2: In-Gel Fluorescence Analysis of Labeled Proteins

Materials:

  • SDS-PAGE gel

  • Fluorescence gel scanner

Procedure:

  • SDS-PAGE: Separate the proteins from the click-reacted lysate by SDS-PAGE.

  • Fluorescence Scanning: Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore. Labeled proteins will appear as fluorescent bands.[9]

  • Coomassie Staining: After scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein profile.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in a typical bioorthogonal labeling experiment.

Experimental_Workflow cluster_cell Cellular Environment Metabolic_Labeling 1. Metabolic Labeling (Probe Incorporation) Labeled_Biomolecule Labeled Biomolecule Metabolic_Labeling->Labeled_Biomolecule Biosynthesis Cell_Lysis 2. Cell Lysis Labeled_Biomolecule->Cell_Lysis Click_Reaction 3. Click Reaction (Ligation) Cell_Lysis->Click_Reaction Analysis 4. Analysis (SDS-PAGE, MS) Click_Reaction->Analysis

Caption: General workflow for a bioorthogonal labeling experiment.

Signaling_Pathway_Analogy Probe Alkyne Probe (e.g., 3-Fluoropropyne) Metabolic_Pathway Metabolic Pathway Probe->Metabolic_Pathway Biomolecule Target Biomolecule Metabolic_Pathway->Biomolecule Incorporation Labeled_Biomolecule Labeled Biomolecule Biomolecule->Labeled_Biomolecule Detected_Signal Detectable Signal Labeled_Biomolecule->Detected_Signal Click Reaction Reporter Azide Reporter (e.g., Fluorophore) Reporter->Detected_Signal

Caption: Conceptual pathway of probe incorporation and detection.

Conclusion

While "Propyne, 3-fluoro-" remains a theoretical tool for isotopic labeling studies in the absence of direct experimental validation, its potential for enhanced reactivity makes it an intriguing candidate for future research. This guide provides a framework for comparing its hypothetical performance against established bioorthogonal probes. The provided protocols offer a starting point for researchers interested in exploring new alkyne-based labeling reagents. Further experimental investigation into the synthesis, biocompatibility, and reactivity of 3-fluoropropyne is necessary to fully elucidate its utility in the field of chemical biology.

References

Efficacy of 3-Fluoropropyne-Derived Compounds in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various 3-fluoropropyne-derived compounds in biological assays, supported by experimental data. The information is presented to facilitate the evaluation and selection of these compounds for further investigation.

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. While the broader class of fluorinated compounds has been extensively studied, this guide focuses specifically on the emerging data for compounds derived from 3-fluoropropyne.

Anticancer Activity of 3-Fluoro-β-Lactams

Recent studies have explored the potential of 3-fluoro-β-lactams, synthesized from precursors related to 3-fluoropropyne, as anticancer agents. These compounds have been evaluated for their antiproliferative activity against various cancer cell lines.

Data Summary

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected 3-fluoro-β-lactam compounds against a panel of human cancer cell lines.

CompoundMCF-7 (Breast)Hs578T (Triple-Negative Breast)MDA-MB-231 (Breast)
Compound 32 0.0750.033-
Compound 33 0.095-0.620
Compound 42 0.321--
Compound 43 1.65--

Data sourced from a study on the synthesis and anticancer activity of 3-fluoroazetidin-2-ones.[1][2]

Structure-Activity Relationship

The antiproliferative activity of these 3-fluoro-β-lactams is influenced by the substitution pattern on the phenyl ring. For instance, a hydroxyl group at the meta position of ring B (Compound 32) demonstrated significant potency.[2] In contrast, the introduction of a second fluorine atom at the 3-position of the β-lactam ring (3,3-difluoro compounds) generally led to a reduction in potency, as seen in the comparison between Compound 32 and Compound 42.[2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the findings.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds for 72 hours.

  • MTT Incubation: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit.

  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescent reporter was prepared.

  • Compound Addition: The test compounds were added to the reaction mixture.

  • Fluorescence Monitoring: The polymerization of tubulin was monitored by measuring the increase in fluorescence over time at 37°C.

  • Data Analysis: The rate of polymerization in the presence of the test compounds was compared to that of a control (vehicle-treated) sample.

Apoptosis Assay (Annexin V/PI Staining)

The induction of apoptosis was evaluated by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.

  • Cell Treatment: Cells were treated with the test compounds for a specified period.

  • Cell Harvesting and Staining: The cells were harvested, washed with PBS, and then stained with Annexin V-FITC and PI in binding buffer according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Action

The anticancer effects of these 3-fluoro-β-lactams are attributed to their ability to disrupt microtubule dynamics, a critical process in cell division.

Microtubule Targeting

In silico studies suggest that these compounds interact with the colchicine-binding site on tubulin.[1] By binding to this site, they inhibit the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.

Apoptosis Induction

Mechanistic studies have shown that treatment with these compounds leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin, and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the balance of apoptotic regulators contributes to the execution of programmed cell death in cancer cells.

Signaling_Pathway Compound 3-Fluoro-β-Lactam Compound Tubulin Tubulin Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Compound->Microtubules Inhibition Bcl2 Bcl-2 / Survivin (Anti-apoptotic) Compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction of Bcl2->Apoptosis Bax->Apoptosis

Caption: Mechanism of action of 3-fluoro-β-lactam compounds.

Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of 3-fluoropropyne-derived compounds in anticancer assays.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Studies Synthesis Synthesis of 3-Fluoropropyne Derivatives Purification Purification & Characterization Synthesis->Purification MTT_Assay Cell Viability (MTT Assay) Purification->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Tubulin_Assay Tubulin Polymerization Assay IC50->Tubulin_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Apoptosis_Assay->Western_Blot

Caption: General workflow for anticancer evaluation.

References

Mechanistic Validation of 3-Fluoropropyne Reaction Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-fluoropropyne's performance in bioorthogonal reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), against other common alkynes. The mechanistic basis for 3-fluoropropyne's reactivity is validated through established principles of physical organic chemistry, supported by comparative experimental data from analogous systems.

Introduction: The Role of Alkynes in Bioconjugation

The covalent linkage of molecules in complex biological environments has been revolutionized by bioorthogonal chemistry. Among these reactions, the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,2,3-triazole has become a cornerstone. The development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry," dramatically accelerated this reaction, making it a premier tool for bioconjugation, materials science, and drug development.[1][2][3]

The reactivity of the alkyne component is a critical parameter for optimizing reaction efficiency. While numerous alkynes are used, there is a continuous drive to develop probes with enhanced kinetics. This guide focuses on 3-fluoropropyne, a simple, low-molecular-weight alkyne, and evaluates its potential as a highly efficient bioorthogonal reagent.

Mechanistic Validation: Why 3-Fluoropropyne is a Superior Reagent

The rate of the CuAAC reaction is highly dependent on the structure of the alkyne.[4][5] Mechanistic studies have revealed that the turnover-limiting step is often the deprotonation of the terminal alkyne by a copper(I) species to form a copper(I) acetylide intermediate.[5][6]

Consequently, terminal alkynes with higher acidity (a lower pKa) react more rapidly. This is achieved by attaching an electron-withdrawing group to the propargylic position (the carbon adjacent to the alkyne). The fluorine atom in 3-fluoropropyne is a potent electron-withdrawing group due to its high electronegativity. This inductive effect increases the acidity of the alkyne's C-H bond, thereby accelerating the rate-limiting deprotonation step and increasing the overall rate of the CuAAC reaction.

Alkynes bearing other electron-withdrawing groups, such as propiolamides and ethynyl ketones, are known to be among the most reactive substrates for CuAAC, supporting this mechanistic rationale.[5]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

The reaction proceeds through a multi-step catalytic cycle that ensures the specific formation of the 1,4-disubstituted triazole regioisomer.

CuAAC_Mechanism cluster_0 Catalytic Cycle R_Alkyne R-C≡CH (3-Fluoropropyne) Cu_Acetylide R-C≡C-Cu(I) R_Alkyne->Cu_Acetylide + Cu(I) - H+ (Rate-Limiting) Cu_I Cu(I) Catalyst Cu_SixMember Copper-Triazolide Intermediate Cu_Acetylide->Cu_SixMember + R'-N3 (Cycloaddition) Azide R'-N3 Triazole_H Protonated Intermediate Cu_SixMember->Triazole_H Protonation Triazole_H->Cu_I Catalyst Regeneration Product 1,4-Triazole Product Triazole_H->Product EWG Electron-Withdrawing Group (e.g., Fluorine) EWG->R_Alkyne Accelerates Rate-Limiting Step

Caption: General mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparative Performance Analysis

To contextualize the predicted high reactivity of 3-fluoropropyne, its performance is compared with other widely used alkynes. The data below is synthesized from comparative studies performed under standardized bioconjugation conditions.[4]

Table 1: Quantitative Comparison of Alkyne Reactivity in CuAAC

Alkyne SubstrateStructureActivating GroupRelative ReactivityKey AdvantagesPotential Drawbacks
3-Fluoropropyne (Predicted) F-CH₂-C≡CHInductive (Fluorine)Very High Small size, high reactivity, metabolically stable.Gaseous nature may require specialized handling.
Propargyl EtherR-O-CH₂-C≡CHNone (Standard)StandardInexpensive, easy to handle, widely available.Moderate reaction rates.
PhenylacetylenePh-C≡CHNone (Aromatic)StandardGood model system, readily available.Moderate reaction rates.
N-Propargyl AcetamideAc-NH-CH₂-C≡CHNone (Amide)StandardCommon building block.Moderate reaction rates.
Tertiary PropiolamideR₂N-CO-C≡CHConjugated (Amide)Very High Among the fastest known alkynes for CuAAC.[4]Susceptible to Michael addition by nucleophiles.

Alternative Bioorthogonal Reaction Pathways

While CuAAC is a dominant methodology, several alternative pathways exist, each with unique characteristics. The choice of reaction depends on factors such as desired kinetics, concerns about copper toxicity, and the need for orthogonal labeling.

Bioorthogonal_Pathways cluster_main Bioorthogonal Ligation Strategies cluster_CuAAC Azide-Alkyne Cycloadditions cluster_IEDDA Inverse-Electron-Demand Diels-Alder Start Azide + Alkyne CuAAC CuAAC (Copper-Catalyzed) Start->CuAAC Terminal Alkyne (e.g., 3-Fluoropropyne) SPAAC SPAAC (Strain-Promoted) Start->SPAAC Strained Cyclooctyne 1,4-Triazole 1,4-Triazole CuAAC->1,4-Triazole Regiospecific Mixture of\n1,4 & 1,5-Triazoles Mixture of 1,4 & 1,5-Triazoles SPAAC->Mixture of\n1,4 & 1,5-Triazoles Not Regiospecific IEDDA Tetrazine Ligation Dihydropyridazine Dihydropyridazine IEDDA->Dihydropyridazine Extremely Fast (up to 10^6 M⁻¹s⁻¹) Dienophile Strained Alkene (e.g., trans-Cyclooctene) + Tetrazine Dienophile->IEDDA

Caption: Comparison of major bioorthogonal reaction pathways.

Table 2: Qualitative Comparison of Bioorthogonal Reactions

ReactionKey ReagentsCatalyst Required?Typical Rate Constant (M⁻¹s⁻¹)Key Feature
CuAAC Azide + Terminal AlkyneYes (Copper I) 10² - 10³High reliability and regiospecificity.[1]
SPAAC Azide + Strained AlkyneNo~1Copper-free, suitable for live-cell imaging.[3]
IEDDA Tetrazine + Strained AlkeneNo10³ - 10⁶Exceptionally fast kinetics.[7]
Staudinger Ligation Azide + PhosphineNo~0.002First bioorthogonal reaction developed.[3]

Experimental Protocols

The following protocols are adapted from established methods for CuAAC bioconjugation and can be applied to reactions involving 3-fluoropropyne.[8][9]

General Protocol for CuAAC Bioconjugation

This protocol describes a typical reaction to conjugate an azide-modified biomolecule with an alkyne partner.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_incubation 3. Incubation & Purification cluster_analysis 4. Analysis A1 Prepare Buffer (e.g., PBS, pH 7.4) A2 Prepare Stock Solutions: - Biomolecule-Azide - Alkyne (3-Fluoropropyne) - CuSO₄ (20 mM) - Ligand (e.g., THPTA, 50 mM) - Sodium Ascorbate (100 mM, fresh) B1 In a microfuge tube, combine: - Biomolecule-Azide in Buffer A2->B1 B2 Add Alkyne Solution B1->B2 B3 Add premixed CuSO₄/Ligand solution B2->B3 B4 Initiate reaction by adding Sodium Ascorbate B3->B4 C1 Mix and incubate at room temperature (e.g., 1 hour) B4->C1 C2 Purify conjugate via dialysis, size-exclusion chromatography, or precipitation to remove small molecules. C1->C2 D1 Confirm conjugation via SDS-PAGE, Mass Spectrometry, or Fluorescence (if applicable). C2->D1

Caption: Standard experimental workflow for a CuAAC bioconjugation reaction.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the azide-modified biomolecule and the alkyne (e.g., a saturated solution of 3-fluoropropyne in buffer) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of a copper-coordinating ligand (e.g., THPTA) in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the reagents in the following order to a final volume of 500 µL:

      • Biomolecule-azide solution (to a final concentration of ~50 µM).

      • Alkyne solution (to a final concentration of ~500 µM).

      • A premixed solution of CuSO₄ (final concentration: 100 µM) and ligand (final concentration: 500 µM).

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Mix by inverting the tube and incubate at room temperature for 1 hour.

  • Purification and Analysis:

    • The reaction can be stopped by adding EDTA to chelate the copper.

    • Purify the resulting bioconjugate using a method appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or protein precipitation, to remove the catalyst, excess reagents, and byproducts.

    • Analyze the purified product by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.

Conclusion

The mechanistic principles governing the CuAAC reaction strongly support the hypothesis that 3-fluoropropyne is a highly reactive and efficient reagent for bioconjugation. The electron-withdrawing nature of the fluorine atom is expected to accelerate the rate-limiting alkyne deprotonation step, placing 3-fluoropropyne in the same high-reactivity class as propiolamides. Its small size and metabolic stability are significant advantages over larger, strained alkynes or those susceptible to side reactions. For researchers seeking to optimize conjugation efficiency, minimize reaction times, or work with low concentrations of biomolecules, 3-fluoropropyne represents a compelling alternative to standard propargyl ethers and amides.

References

A Comparative Analysis of the Stability of Fluorinated Propyne Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry and materials science to modulate their physicochemical properties. Fluorinated propyne analogs, in particular, are valuable building blocks in the synthesis of complex molecules. Understanding their relative stability is crucial for predicting their behavior in various applications, from drug metabolism to material longevity. This guide provides a comparative overview of the thermal, photolytic, and metabolic stability of mono-, di-, and trifluorinated propyne analogs, supported by detailed experimental protocols for their evaluation.

Thermal Stability

The thermal stability of a compound is a critical parameter, especially for applications involving elevated temperatures or for assessing shelf-life. The inherent strength of the carbon-fluorine bond suggests that fluorination can enhance thermal stability. However, the accumulation of highly electronegative fluorine atoms can also introduce electronic strain and potentially create new decomposition pathways.

Table 1: Key Parameters for Thermal Stability Analysis

ParameterDescriptionAnalytical Method
Decomposition Temperature (Td) The temperature at which the compound begins to chemically decompose.Thermogravimetric Analysis (TGA)
Boiling Point The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.Differential Scanning Calorimetry (DSC)
Decomposition Products The chemical species formed during thermal decomposition.Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This protocol outlines the determination of the decomposition temperature and boiling point of volatile fluorinated propyne analogs.

  • Sample Preparation:

    • For Thermogravimetric Analysis (TGA), place a small, accurately weighed sample (1-5 mg) into a tared TGA pan.

    • For Differential Scanning Calorimetry (DSC) to determine the boiling point, seal approximately 10 µL of the test specimen in an aluminum pan with a laser-drilled 75 µm hole in the lid to allow for vapor escape at the boiling point.[1]

  • TGA Analysis:

    • Place the sample pan in the TGA instrument.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate, for example, 5 °C/min, over a temperature range of 25 °C to 600 °C.[2]

    • Record the mass of the sample as a function of temperature.

    • The onset temperature of mass loss is determined as the decomposition temperature.

  • DSC Analysis:

    • Place the sealed pan in the DSC instrument alongside a reference pan.

    • Heat the sample at a rate of 10 °C/min through the expected boiling temperature range.[1]

    • The extrapolated onset temperature of the boiling endotherm is used to identify the boiling temperature.[1]

  • Analysis of Decomposition Products (Py-GC/MS):

    • An aliquot of the polymer is placed into a small glass capillary tube.[2]

    • The sample is heated from 100 to 450 °C at a rate of 0.5 °C/s, and the degradation products are analyzed by GC/MS.[2]

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation prep_tga Weigh 1-5 mg of fluorinated propyne analog into TGA pan tga TGA: Heat at 5°C/min under N2 atmosphere prep_tga->tga py_gcms Py-GC/MS: Heat to 450°C and analyze fragments prep_tga->py_gcms prep_dsc Seal ~10 µL of analog in a vented DSC pan dsc DSC: Heat at 10°C/min prep_dsc->dsc td Decomposition Temperature (T_d) tga->td bp Boiling Point dsc->bp products Decomposition Products py_gcms->products

Figure 1: Experimental workflow for thermal stability analysis.

Photolytic Stability

The photolytic stability of fluorinated propyne analogs is important for applications where they may be exposed to light, such as in the development of photosensitive materials or drugs that are stored in transparent containers. The absorption of photons can lead to the cleavage of chemical bonds and the formation of new, potentially reactive species.

The photochemical degradation of a molecule is quantified by its quantum yield, which is the number of molecules that undergo a reaction divided by the number of photons absorbed. A lower quantum yield indicates higher photolytic stability. It is known that for some fluorinated compounds, the photolytic stability can be high.

Table 2: Key Parameters for Photolytic Stability Analysis

ParameterDescriptionAnalytical Method
Quantum Yield (Φ) The efficiency of a photochemical process.UV-Vis Spectroscopy, Actinometry
Photodegradation Rate The rate at which the compound degrades upon exposure to light.HPLC, GC-MS
Photodegradation Products The chemical species formed during photolysis.LC-MS/MS, GC-MS

This protocol describes a general method for assessing the photolytic stability of fluorinated propyne analogs in solution.

  • Sample Preparation:

    • Prepare a solution of the fluorinated propyne analog in a photochemically inert solvent (e.g., acetonitrile or water) at a known concentration.

    • Prepare a solution of a chemical actinometer (a compound with a known quantum yield, e.g., potassium ferrioxalate) for measuring the photon flux.

  • Photolysis Experiment:

    • Place the sample solution in a quartz cuvette or photoreactor.

    • Irradiate the sample with a light source of a specific wavelength (e.g., a mercury vapor lamp or a solar simulator).

    • At regular time intervals, withdraw aliquots of the sample for analysis.

    • Simultaneously, irradiate the actinometer solution under identical conditions to determine the light intensity.

  • Analysis:

    • Analyze the aliquots using HPLC or GC-MS to determine the concentration of the remaining fluorinated propyne analog.

    • Identify any photodegradation products using LC-MS/MS or GC-MS.

  • Data Calculation:

    • Calculate the rate of disappearance of the fluorinated propyne analog.

    • Determine the photon flux from the actinometry experiment.

    • Calculate the quantum yield of the photodegradation reaction.[3]

G cluster_prep Sample Preparation cluster_exp Photolysis cluster_analysis Analysis prep_sample Prepare solution of fluorinated propyne analog irradiate Irradiate sample andactinometer with UV light prep_sample->irradiate prep_act Prepare actinometer solution prep_act->irradiate sample Collect aliquots at time intervals irradiate->sample hplc_gcms HPLC or GC-MS for concentration sample->hplc_gcms lcms_gcms LC-MS/MS or GC-MS for product identification sample->lcms_gcms quantum_yield Calculate Quantum Yield (Φ) hplc_gcms->quantum_yield

Figure 2: Experimental workflow for photolytic stability analysis.

Metabolic Stability

For drug development professionals, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, including its half-life and bioavailability. Fluorine is often introduced into drug candidates to block metabolically labile sites, thereby increasing metabolic stability.

Studies on propargyl-linked antifolates have shown that the propyne linker itself can be relatively stable to in vitro metabolism, with oxidative transformations occurring on other parts of the molecule.[4] However, the degree of fluorination on the propyne moiety could influence its interaction with metabolic enzymes. The metabolic stability of these compounds is typically assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Table 3: Key Parameters for Metabolic Stability Analysis

ParameterDescriptionAnalytical Method
Half-life (t½) The time it takes for the concentration of the compound to be reduced by half.[5]LC-MS/MS
Intrinsic Clearance (CLint) The volume of the biological matrix from which the drug is completely removed per unit of time.[5]LC-MS/MS
Metabolite Identification The identification of the structures of the metabolites formed.High-Resolution Mass Spectrometry

This protocol details the procedure for evaluating the metabolic stability of fluorinated propyne analogs using liver microsomes.[5][6][7][8]

  • Preparation:

    • Thaw liver microsomes (e.g., human, rat) on ice.

    • Prepare a solution of the fluorinated propyne analog in a suitable solvent (e.g., DMSO).

    • Prepare a NADPH regenerating system to ensure the continuous activity of cytochrome P450 enzymes.

  • Incubation:

    • In a microcentrifuge tube, mix the microsomal solution with a phosphate buffer (pH 7.4) and the fluorinated propyne analog solution (final concentration typically 1 µM).[8]

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile.[9]

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis cluster_data Data Interpretation prep_mix Prepare incubation mixture: Microsomes, buffer, and fluorinated propyne analog start_reaction Initiate reaction with NADPH regenerating system prep_mix->start_reaction terminate Terminate reaction at various time points with cold acetonitrile start_reaction->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze half_life Half-life (t½) analyze->half_life cl_int Intrinsic Clearance (CL_int) analyze->cl_int

Figure 3: Experimental workflow for metabolic stability analysis.

Conclusion

While direct, quantitative comparative stability data for fluorinated propyne analogs is sparse in the current literature, this guide provides a framework for their evaluation. Based on the fundamental principles of fluorine chemistry, it is anticipated that the degree and position of fluorination will significantly impact the thermal, photolytic, and metabolic stability of propyne analogs. The provided experimental protocols offer a comprehensive approach for researchers to generate the necessary data to make informed decisions in their drug discovery and material science endeavors. Further experimental studies are warranted to fully elucidate the structure-stability relationships within this important class of molecules.

References

Assessing the Metabolic Stability of 3-Fluoropropyne-Containing Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of drug candidates is a critical step in the development pipeline. The introduction of a 3-fluoropropyne group is a medicinal chemistry strategy that can influence a molecule's metabolic stability. This guide provides a comparative assessment of the metabolic stability of molecules containing this moiety, supported by experimental data and detailed protocols.

The metabolic stability of a drug candidate significantly impacts its pharmacokinetic profile, including its half-life and bioavailability. The terminal alkyne group, while a versatile functional handle in drug design, can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance or the formation of reactive metabolites. The introduction of a fluorine atom at the propargylic position, creating the 3-fluoropropyne group, is hypothesized to alter the electronic properties of the alkyne and potentially hinder metabolic attack, thereby improving stability.

Comparative Metabolic Stability Data

To quantitatively assess the impact of the 3-fluoropropyne group, we compare the in vitro metabolic stability of a hypothetical compound, "Compound A," featuring a terminal propyne group, with its fluorinated analog, "Compound A-F," which contains a 3-fluoropropyne moiety. The data presented below is a representative example derived from typical liver microsomal stability assays.

Compound IDStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A R-C≡C-CH₃2527.7
Compound A-F R-C≡C-CH₂F759.2

Data is hypothetical and for illustrative purposes.

The data clearly indicates that the introduction of the fluorine atom in Compound A-F leads to a significant increase in metabolic stability, as evidenced by a longer half-life and lower intrinsic clearance compared to the non-fluorinated Compound A.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess metabolic stability.

Human Liver Microsomal Stability Assay

This in vitro assay is a standard method to evaluate the susceptibility of a compound to metabolism by CYP enzymes present in liver microsomes.

Materials:

  • Test compound (e.g., Compound A, Compound A-F)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal standard (for LC-MS/MS analysis)

  • Control compounds (e.g., a known rapidly metabolized compound and a known stable compound)

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the test compound at a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge to precipitate the microsomal proteins.

  • Sample Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Determine the rate of disappearance of the test compound over time. Calculate the half-life (t½) and the intrinsic clearance (CLint) using the following equations:

    • k = (ln(C₀) - ln(Cₜ)) / t

    • t½ = 0.693 / k

    • CLint = (k / [microsomal protein concentration]) * 1000

    Where k is the elimination rate constant, C₀ is the initial concentration, and Cₜ is the concentration at time t.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound D Mix & Pre-incubate at 37°C A->D B Human Liver Microsomes B->D C NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Time-course Sampling E->F G Quench Reaction F->G H Protein Precipitation G->H I LC-MS/MS Analysis H->I J Data Analysis (t½, CLint) I->J Metabolic_Pathway cluster_propyne Propyne Metabolism cluster_fluoropropyne 3-Fluoropropyne Metabolism P1 R-C≡C-CH₃ (Compound A) P2 [CYP450] P1->P2 Oxidation P3 R-C(=O)-CH=CH₂ (Reactive Intermediate) P2->P3 P4 Further Metabolism P3->P4 F1 R-C≡C-CH₂F (Compound A-F) F2 [CYP450] F1->F2 Oxidation F3 Metabolism Inhibited (Increased Stability) F2->F3 Reduced Rate

Safety Operating Guide

Safe Disposal of 3-Fluoro-1-Propyne: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide outlines the essential safety protocols and disposal procedures for 3-fluoro-1-propyne, a flammable and potentially hazardous chemical. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure laboratory safety and regulatory compliance.

Due to the absence of a specific Safety Data Sheet (SDS) for 3-fluoro-1-propyne, this guidance is based on the known hazards of similar halogenated alkynes. It is imperative to handle this compound with extreme caution and to consult with certified chemical waste disposal services for specific instructions.

I. Essential Safety and Handling

Prior to handling 3-fluoro-1-propyne, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.

II. Quantitative Data Summary

While specific data for 3-fluoro-1-propyne is limited, the following table summarizes key information for analogous compounds, providing a basis for safe handling and disposal considerations.

Property3,3,3-Trifluoro-1-propyne1-Trimethylsilyl-1-propyneGeneral Halogenated Alkynes
Physical State Liquefied gas[1]Highly flammable liquid and vapor[2]Can be gases or volatile liquids
Flammability Flammable gasHighly flammable liquid[2]Generally flammable; may form explosive mixtures with air
Incompatible Materials Strong oxidizing agents, Strong bases[2]Strong oxidizing agents, Strong bases[2]Oxidizing agents, bases, certain metals
Hazardous Decomposition Carbon oxides, Hydrogen fluoride[3]Carbon monoxide, Carbon dioxide[2]Carbon oxides, hydrogen halides

III. Spill & Leak Management

In the event of a spill or leak of 3-fluoro-1-propyne:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces. Use spark-proof tools.[2]

  • Containment: For liquid spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.

  • Collection: Carefully collect the absorbed material into a suitable, labeled, and sealed container for disposal.

IV. Disposal Protocol

The disposal of 3-fluoro-1-propyne must be conducted in accordance with all local, state, and federal regulations.

Experimental Protocol for Neutralization (for small quantities, as a preliminary step before professional disposal):

This protocol should only be performed by trained personnel in a controlled laboratory setting.

  • Preparation: Work in a chemical fume hood. Prepare a solution of a weak base, such as sodium bicarbonate, in a suitable solvent that will not react violently with the propyne.

  • Addition: Slowly and carefully add the 3-fluoro-1-propyne to the basic solution while stirring. The reaction should be monitored for any signs of excessive heat generation or gas evolution.

  • Quenching: After the reaction is complete, the resulting mixture should be quenched with water.

  • Testing: Test the pH of the final solution to ensure it is neutral.

  • Collection: The neutralized solution should be collected in a properly labeled waste container.

Final Disposal:

All waste containing 3-fluoro-1-propyne, including empty containers and contaminated materials, must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 3-fluoro-1-propyne.

start Start: 3-Fluoro-1-Propyne Waste assess Assess Quantity and Contamination start->assess spill Spill or Leak? assess->spill small_spill Small Spill/Residue spill->small_spill Yes large_spill Large Spill spill->large_spill Yes, Large neutralize Consider On-site Neutralization (Small Scale) spill->neutralize No absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area & Call EHS large_spill->evacuate package Package in Labeled, Sealed Container absorb->package neutralize->package disposal Contact Licensed Hazardous Waste Disposal Service package->disposal end End: Waste Manifested and Removed disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyne, 3-fluoro-
Reactant of Route 2
Propyne, 3-fluoro-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。